LSN2463359
Description
Properties
IUPAC Name |
N-propan-2-yl-5-(2-pyridin-4-ylethynyl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-12(2)19-16(20)15-6-5-14(11-18-15)4-3-13-7-9-17-10-8-13/h5-12H,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STAFRSGTRKNXHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NC=C(C=C1)C#CC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601166641 | |
| Record name | N-(1-Methylethyl)-5-[2-(4-pyridinyl)ethynyl]-2-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601166641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1401031-52-4 | |
| Record name | N-(1-Methylethyl)-5-[2-(4-pyridinyl)ethynyl]-2-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1401031-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1-Methylethyl)-5-[2-(4-pyridinyl)ethynyl]-2-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601166641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1401031-52-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
LSN2463359: A Technical Guide to its Mechanism of Action as an mGlu₅ Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
LSN2463359 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu₅). This document provides a comprehensive overview of its mechanism of action, drawing from available preclinical research. This compound enhances the receptor's response to the endogenous ligand glutamate, without demonstrating intrinsic agonist activity. Its primary therapeutic potential, as explored in preclinical models, lies in the treatment of schizophrenia, largely due to the functional interplay between mGlu₅ and N-methyl-D-aspartate (NMDA) receptors. This guide will detail the in vitro and in vivo pharmacology of this compound, its effects on neuronal signaling, and the experimental methodologies used in its characterization.
Core Mechanism of Action
This compound functions as a positive allosteric modulator of the mGlu₅ receptor.[1][2][3] Unlike orthosteric agonists that directly bind to and activate the receptor at the glutamate binding site, PAMs like this compound bind to a distinct allosteric site. This binding event induces a conformational change in the receptor that increases its affinity for glutamate and/or enhances the efficacy of glutamate-mediated signaling. A key characteristic of this compound is its lack of intrinsic agonist activity, meaning it only potentiates the receptor's response in the presence of an orthosteric agonist like glutamate.[4]
The therapeutic rationale for using an mGlu₅ PAM like this compound, particularly in the context of schizophrenia, is rooted in the hypothesis of NMDA receptor hypofunction in this disorder. By potentiating mGlu₅ receptor signaling, this compound can indirectly modulate and potentially normalize NMDA receptor function, thereby alleviating some of the cognitive and behavioral deficits associated with NMDA receptor antagonism.[2]
In Vitro Pharmacology
The in vitro profile of this compound has been characterized through various assays to determine its potency, selectivity, and mode of action at the mGlu₅ receptor.
Quantitative Data
| Assay Type | Parameter | Value | Species | Reference |
| mGlu₅ Potentiation Assay | EC₅₀ | 24 nM | Not Specified | [2] |
| Glutamate Concentration-Response | Curve Shift Ratio | 2-3 fold | Human, Rat | [4] |
| Radioligand Displacement Assay | Ligand Displaced | [³H]MPEP | Not Specified | [4] |
Note: Specific Ki or IC₅₀ values from radioligand displacement assays are not publicly available in the reviewed literature.
Experimental Protocols
While detailed, step-by-step protocols are not available in the public domain, the following outlines the general methodologies employed in the in vitro characterization of this compound.
2.2.1. mGlu₅ Potentiation Assay
This type of assay is designed to measure the ability of a PAM to enhance the response of the mGlu₅ receptor to its endogenous agonist, glutamate.
-
Cell Line: A stable cell line expressing recombinant human or rat mGlu₅ receptors is typically used.
-
Methodology:
-
Cells are incubated with varying concentrations of this compound in the presence of a fixed, sub-maximal concentration of glutamate (or a glutamate receptor agonist like DHPG).
-
The response, often a downstream signaling event such as intracellular calcium mobilization, is measured.
-
The concentration of this compound that produces 50% of the maximal potentiation is determined as the EC₅₀ value.
-
To determine the curve shift ratio, full concentration-response curves for glutamate are generated in the absence and presence of a fixed concentration of this compound. The ratio of the glutamate EC₅₀ values under these two conditions provides the curve shift ratio.
-
2.2.2. Radioligand Displacement Assay
This assay is used to determine if a compound binds to a specific site on the receptor by measuring its ability to displace a known radiolabeled ligand.
-
Radioligand: A commonly used radiolabeled antagonist for the mGlu₅ receptor is [³H]MPEP.
-
Methodology:
-
Membrane preparations from cells expressing the mGlu₅ receptor are incubated with the radioligand ([³H]MPEP) and varying concentrations of unlabeled this compound.
-
After reaching equilibrium, the bound and free radioligand are separated.
-
The amount of bound radioactivity is measured, and the concentration of this compound that displaces 50% of the radioligand is determined.
-
In Vivo Pharmacology
In vivo studies have demonstrated that this compound is orally bioavailable and brain penetrant, exhibiting effects in various rodent models relevant to schizophrenia.
Key In Vivo Findings
-
Receptor Occupancy: Oral administration of this compound leads to sufficient brain concentrations to occupy hippocampal mGlu₅ receptors.[4]
-
Wakefulness: this compound has been shown to have significant wake-promoting properties in rats, as measured by EEG studies.[4]
-
Attenuation of NMDA Antagonist-Induced Deficits: this compound can reverse behavioral deficits induced by competitive NMDA receptor antagonists, such as SDZ 220,581.[2][4] This effect is selective, as it does not alter the effects of non-competitive NMDA receptor channel blockers like PCP and MK-801 in some behavioral paradigms.[2]
-
Cognitive Enhancement: this compound has been found to selectively attenuate reversal learning deficits in a neurodevelopmental model of schizophrenia (MAM E17 model).[1][2]
Experimental Protocols
Detailed protocols for the in vivo experiments are not publicly available. The following provides a general description of the methodologies used.
3.2.1. Receptor Occupancy Studies
-
Methodology: These studies typically involve administering this compound to rodents, followed by the administration of a radiolabeled tracer that binds to mGlu₅ receptors. The displacement of the tracer by this compound in the brain is then measured to determine the degree of receptor occupancy at different doses of this compound.
3.2.2. Electroencephalography (EEG) Studies
-
Methodology: Rats are implanted with EEG electrodes to monitor brain wave activity. After a baseline recording period, this compound is administered, and changes in sleep-wake states (e.g., duration of wakefulness, REM sleep, non-REM sleep) are recorded and analyzed.
3.2.3. Behavioral Models
-
Animals: Studies have primarily used rats.
-
Drug Administration: this compound is administered orally. The NMDA receptor antagonists are administered via appropriate routes to induce behavioral deficits.
-
Behavioral Tasks:
-
Instrumental Responding: Rats are trained to perform a task (e.g., lever pressing) for a reward. The effect of this compound on the disruption of this behavior by NMDA antagonists is measured.
-
Reversal Learning: Animals are trained to associate a stimulus with a reward and then the association is reversed. The ability of this compound to improve performance during the reversal phase in a disease model is assessed.
-
Signaling Pathways and Visualizations
This compound, by potentiating mGlu₅ receptor activation by glutamate, is expected to modulate the downstream signaling cascades of this receptor. The mGlu₅ receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11.
General mGlu₅ Signaling Pathway
Activation of the mGlu₅ receptor by glutamate initiates a signaling cascade that includes the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC). These signaling events can lead to the modulation of various downstream effectors, including other receptors and ion channels.
Interaction with NMDA Receptors
A critical aspect of the mechanism of action of this compound is the functional interaction between mGlu₅ and NMDA receptors. These two receptors are often co-localized at postsynaptic densities and can modulate each other's function. The potentiation of mGlu₅ signaling by this compound can lead to the phosphorylation of NMDA receptors, often via PKC, which can alter their channel properties and downstream signaling. This interaction is thought to be a key mechanism by which this compound ameliorates the behavioral effects of NMDA receptor antagonists.
Conclusion
This compound is a selective mGlu₅ positive allosteric modulator that has demonstrated potential in preclinical models, particularly those relevant to schizophrenia. Its mechanism of action, centered on the potentiation of glutamate signaling at the mGlu₅ receptor and the subsequent modulation of NMDA receptor function, provides a rational basis for its therapeutic investigation. Further research, including the public dissemination of detailed experimental protocols and a broader quantitative dataset, would be invaluable for a more complete understanding of this compound's pharmacological profile.
References
- 1. mGluR5 positive modulators both potentiate activation and restore inhibition in NMDA receptors by PKC dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mGlu₅ positive allosteric modulator this compound differentially modulates motor, instrumental and cognitive effects of NMDA receptor antagonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vitro characterisation of the novel positive allosteric modulators of the mGlu₅ receptor, this compound and LSN2814617, and their effects on sleep architecture and operant responding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
LSN2463359: An In-depth Technical Guide for Researchers
An overview of the potent and selective mGlu5 positive allosteric modulator.
This technical guide provides a comprehensive overview of LSN2463359, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and potential therapeutic applications of this compound.
Introduction
This compound is a potent and selective positive allosteric modulator of the mGlu5 receptor.[1] It has been investigated for its potential therapeutic utility in central nervous system disorders, particularly schizophrenia. As a PAM, this compound does not activate the mGlu5 receptor directly but enhances its response to the endogenous ligand, glutamate. This mechanism offers a nuanced approach to modulating glutamatergic neurotransmission, which is implicated in the pathophysiology of various neurological and psychiatric conditions.
Chemical Properties
| Property | Value |
| Chemical Name | N-(1-methylethyl)-5-(pyridin-4-ylethynyl)pyridine-2-carboxamide |
| Molecular Formula | C₁₇H₁₆N₄O |
| CAS Number | 1401031-52-4 |
Data Presentation
In Vitro Pharmacology
This compound exhibits potent and selective modulation of the mGlu5 receptor. While specific binding affinity values (Ki or Kd) and EC50/IC50 values from functional assays are not publicly available, the following qualitative and semi-quantitative data have been reported:
| Assay | Species | Key Findings | Reference |
| Radioligand Binding | - | Displaces the mGlu5 receptor antagonist radioligand, [³H]MPEP. | [1] |
| Functional Assay (in the presence of glutamate or DHPG) | Human, Rat | Potent and selective potentiator of mGlu5 receptors, displaying curve shift ratios of two to three-fold. | [1] |
| Intrinsic Activity | - | No detectable intrinsic agonist properties. | [1] |
In Vivo Pharmacology
This compound has been evaluated in rodent models relevant to schizophrenia, demonstrating efficacy in reversing certain behavioral and cognitive deficits.
| Model | Species | Key Findings | Reference |
| MAM-E17 Neurodevelopmental Model | Rat | Selectively attenuates reversal learning deficits. | [2][3] |
| NMDA Receptor Antagonist-Induced Deficits | Rat | Attenuates the suppression of instrumental response rate induced by the competitive NMDA receptor antagonist SDZ 220,581. | [2] |
| Reverses the stimulation of instrumental response rate induced by the GluN2B selective NMDA receptor antagonist Ro 63-1908. | [2] | ||
| Reverses the deficit in a discrimination and reversal learning task induced by SDZ 220,581. | [2] | ||
| Has no or minor impact on locomotor hyperactivity induced by PCP or SDZ 220,581. | [2] | ||
| Fails to alter instrumental effects induced by the open channel blockers PCP and MK-801. | [2] |
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound, such as Cmax, Tmax, and bioavailability, are not publicly available at this time. However, studies have shown that following oral administration, this compound reaches brain concentrations sufficient to occupy hippocampal mGlu5 receptors.[1]
Experimental Protocols
Detailed, step-by-step protocols for the experiments cited are not fully available in the public domain. However, based on the published literature, the following general methodologies were likely employed.
In Vitro Assays
Radioligand Binding Assay (General Protocol):
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human or rat mGlu5 receptor.
-
Incubation: Incubate the membranes with the radioligand ([³H]MPEP) and varying concentrations of the test compound (this compound).
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Detection: Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the inhibition constant (Ki) by non-linear regression analysis.
Calcium Mobilization Assay (General Protocol):
-
Cell Culture: Culture cells stably expressing the mGlu5 receptor in 96-well plates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Agonist Stimulation: Stimulate the cells with a sub-maximal concentration of a glutamate agonist (e.g., glutamate or DHPG).
-
Signal Detection: Measure the change in fluorescence intensity, which corresponds to the intracellular calcium concentration, using a fluorescence plate reader.
-
Data Analysis: Calculate the EC50 value, representing the concentration of this compound that produces 50% of its maximal potentiation.
In Vivo Models
MAM-E17 Neurodevelopmental Model of Schizophrenia:
-
Induction: Pregnant dams are administered methylazoxymethanol (B1197960) acetate (B1210297) (MAM) on embryonic day 17 (E17).[4][5][6] This disrupts normal neurodevelopment, leading to a phenotype in the offspring that mimics some aspects of schizophrenia.[4][5][6]
-
Behavioral Testing: The offspring are raised to adulthood and then subjected to a battery of behavioral tests to assess cognitive function, such as the reversal learning task.
Reversal Learning Task (General Operant Chamber Protocol):
-
Apparatus: A standard operant conditioning chamber equipped with levers, stimulus lights, and a reward dispenser.[7][8][9]
-
Acquisition Phase: Rats are trained to associate a specific stimulus (e.g., a light above a lever) with a reward (e.g., a food pellet) for pressing the correct lever.[10]
-
Reversal Phase: Once the initial association is learned to a criterion, the reward contingency is reversed. The previously unrewarded stimulus now signals the reward, and the previously rewarded stimulus is no longer rewarded.[7][10]
-
Data Collection: The primary measure is the number of errors (perseverative errors, i.e., pressing the previously correct lever) made during the reversal phase.
-
Drug Administration: this compound or vehicle is administered prior to the testing session to evaluate its effect on cognitive flexibility.
Locomotor Activity Test (General Protocol):
-
Apparatus: An open-field arena, typically a square or circular enclosure, equipped with infrared beams or a video tracking system to monitor movement.[11][12][13]
-
Procedure: Rats are placed individually into the center of the arena and allowed to explore freely for a set period.[11][12]
-
Data Collection: The system records various parameters, including total distance traveled, time spent in different zones of the arena (center vs. periphery), and rearing frequency.[14][15]
-
Drug Administration: this compound and/or an NMDA receptor antagonist (e.g., PCP, SDZ 220,581) are administered before the test to assess their effects on spontaneous locomotor activity.
Instrumental Responding (Variable Interval Schedule):
-
Apparatus: A standard operant conditioning chamber.
-
Training: Rats are trained to press a lever to receive a reward. The reward is delivered on a variable interval (VI) schedule, such as a VI30s, where a reward becomes available on average every 30 seconds, provided a response is made.[16]
-
Testing: The rate of lever pressing is measured.
-
Drug Administration: The effects of this compound in combination with NMDA receptor antagonists on the rate of instrumental responding are evaluated.
Mandatory Visualization
References
- 1. In vitro characterisation of the novel positive allosteric modulators of the mGlu₅ receptor, this compound and LSN2814617, and their effects on sleep architecture and operant responding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mGlu₅ positive allosteric modulator this compound differentially modulates motor, instrumental and cognitive effects of NMDA receptor antagonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The MAM rodent model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [MAM-E17 schizophrenia rat model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Neurobehavioral Systems Analysis of Adult Rats Exposed to Methylazoxymethanol Acetate on E17: Implications for the Neuropathology of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. amuzainc.com [amuzainc.com]
- 8. researchgate.net [researchgate.net]
- 9. Operant Procedures for Assessing Behavioral Flexibility in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. Determination of motor activity and anxiety-related behaviour in rodents: methodological aspects and role of nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the Locomotor Activity Test? [sandiegoinstruments.com]
- 14. mdpi.com [mdpi.com]
- 15. Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Learning to inhibit the response during instrumental (operant) extinction - PMC [pmc.ncbi.nlm.nih.gov]
LSN2463359: A Novel mGlu5 Positive Allosteric Modulator for the Potential Treatment of Schizophrenia
An In-depth Technical Guide on the Discovery and Preclinical Development of LSN2463359
Introduction
This compound is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). This document provides a comprehensive overview of the discovery and preclinical development of this compound, with a focus on its pharmacological properties and its potential as a therapeutic agent for schizophrenia. The glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor, has been strongly implicated in the pathophysiology of schizophrenia.[1] Hypofunction of NMDA receptors is thought to contribute to the cognitive and negative symptoms of the disorder. The mGlu5 receptor is a G-protein coupled receptor that is highly expressed in brain regions associated with learning, memory, and emotional regulation. It is known to functionally interact with and potentiate the activity of the NMDA receptor.[1] Therefore, positive allosteric modulation of mGlu5 represents a promising therapeutic strategy to ameliorate the glutamatergic deficits observed in schizophrenia. This compound, identified through extensive drug discovery efforts at Eli Lilly and Company, has demonstrated a promising preclinical profile, suggesting its potential to address the unmet medical needs in the treatment of schizophrenia.
Discovery and Lead Optimization
Information regarding the specific high-throughput screening campaign and initial lead optimization that led to the discovery of this compound is not extensively detailed in the public domain. However, the chemical name of this compound is N-(1-methylethyl)-5-(pyridin-4-ylethynyl)pyridine-2-carboxamide.[2] A review of the structure-activity relationship (SAR) studies of mGlu5 PAMs from that period suggests that research was focused on identifying molecules with high potency, selectivity, and favorable pharmacokinetic properties, while minimizing off-target effects and potential for agonist activity that could lead to receptor desensitization or excitotoxicity.[3][4]
In Vitro Pharmacology
This compound is a potent and selective positive allosteric modulator of both human and rat mGlu5 receptors.[2] It exhibits no intrinsic agonist activity, meaning it only enhances the receptor's response to the endogenous ligand, glutamate.[2]
Binding Affinity and Functional Potency
In radioligand binding assays, this compound effectively displaces the mGlu5 receptor antagonist radioligand [³H]MPEP, indicating its interaction with the allosteric binding site on the receptor.[2] Functional studies have demonstrated that this compound produces a two to three-fold leftward shift in the concentration-response curve to glutamate or the glutamate receptor agonist DHPG.[2]
Table 1: Summary of In Vitro Pharmacological Data for this compound
| Parameter | Species | Value | Reference |
| Functional Activity | |||
| Fold-shift in glutamate/DHPG concentration-response | Human, Rat | 2-3 fold | [2] |
| Binding | |||
| Displacement of [³H]MPEP | - | Yes | [2] |
Experimental Protocol: In Vitro Functional Assay
The functional potency of this compound was likely determined using a cell-based assay measuring intracellular calcium mobilization in a cell line stably expressing either human or rat mGlu5 receptors. A typical protocol would involve:
-
Cell Culture: HEK293 or CHO cells stably transfected with the mGlu5 receptor are cultured in appropriate media.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound.
-
Glutamate Stimulation: A sub-maximal concentration of glutamate or a glutamate agonist (e.g., DHPG) is added to stimulate the mGlu5 receptor.
-
Signal Detection: Changes in intracellular calcium concentration are measured using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Data Analysis: The potentiation of the glutamate response by this compound is quantified by determining the leftward shift of the glutamate concentration-response curve.
In Vivo Pharmacology and Efficacy
Preclinical studies in rodents have demonstrated the in vivo efficacy of this compound in models relevant to schizophrenia.
Pharmacokinetics
Following oral administration, this compound reaches brain concentrations sufficient to occupy hippocampal mGlu5 receptors, as measured by in vivo receptor occupancy studies.[2]
Reversal of NMDA Receptor Antagonist-Induced Deficits
NMDA receptor antagonists, such as phencyclidine (PCP) and SDZ 220,581, are used to model the cognitive and behavioral deficits of schizophrenia in rodents. This compound has been shown to attenuate the behavioral responses induced by the competitive NMDA receptor antagonist SDZ 220,581.[1] Specifically, it was found to reverse the deficit in reversal learning induced by SDZ 220,581.[1] Reversal learning is a measure of cognitive flexibility, a domain often impaired in individuals with schizophrenia.[5][6][7]
Table 2: Summary of In Vivo Efficacy Data for this compound
| Animal Model | NMDA Antagonist | Behavioral Deficit | Effect of this compound | Reference |
| Rat | SDZ 220,581 | Reversal Learning Deficit | Attenuation of deficit | [1] |
| Rat | MAM E17 | Reversal Learning Deficit | Selective attenuation of deficit | [8] |
Efficacy in the MAM E17 Neurodevelopmental Model
The methylazoxymethanol (B1197960) acetate (B1210297) (MAM) E17 model is a neurodevelopmental model of schizophrenia that produces behavioral and anatomical abnormalities in rodents that resemble some aspects of the human condition.[9][10][11][12][13] this compound selectively attenuates reversal learning deficits in the MAM E17 model, further supporting its potential therapeutic utility in schizophrenia.[8]
Wake-Promoting Effects
In vivo electroencephalogram (EEG) studies have revealed that this compound has marked wake-promoting properties with little evidence of rebound hypersomnolence.[2] This effect on sleep architecture is a notable central nervous system effect of the compound.
Experimental Protocol: Reversal Learning Task
A typical reversal learning protocol in rats would involve the following steps:
-
Apparatus: A T-maze or an operant chamber with two levers.
-
Habituation: Rats are familiarized with the apparatus.
-
Acquisition Phase: Rats are trained to associate one arm of the T-maze or one lever with a food reward. Training continues until a set performance criterion is reached (e.g., 80% correct choices).
-
Drug Administration: this compound or vehicle is administered prior to the reversal phase. The NMDA receptor antagonist (e.g., SDZ 220,581) is also administered to induce a deficit.
-
Reversal Phase: The previously unrewarded arm or lever now becomes the rewarded choice. The number of trials or errors to reach the performance criterion is measured.
-
Data Analysis: The ability of this compound to reduce the number of trials or errors to criterion in the reversal phase compared to vehicle-treated animals is assessed.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and a typical workflow for its preclinical evaluation.
Figure 1: Proposed signaling pathway of mGlu5 receptor activation and its potentiation by this compound, leading to the modulation of NMDA receptor function.
Figure 2: A generalized workflow for the preclinical discovery and development of a compound like this compound.
Conclusion
This compound is a novel mGlu5 positive allosteric modulator with a promising preclinical profile for the treatment of schizophrenia. Its ability to potentiate mGlu5 receptor function and subsequently modulate NMDA receptor activity provides a strong rationale for its development. The in vivo data, particularly its efficacy in reversing cognitive deficits in relevant animal models, highlight its potential to address the significant unmet needs in schizophrenia therapy, especially for cognitive and negative symptoms. Further investigation into its long-term safety and efficacy will be crucial in determining its path toward clinical development.
References
- 1. The mGlu₅ positive allosteric modulator this compound differentially modulates motor, instrumental and cognitive effects of NMDA receptor antagonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro characterisation of the novel positive allosteric modulators of the mGlu₅ receptor, this compound and LSN2814617, and their effects on sleep architecture and operant responding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SAR studies on mGlu5 receptor positive allosteric modulators (2003- 2013) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabotropic glutamate receptor 5 (mGlu5 )-positive allosteric modulators differentially induce or potentiate desensitization of mGlu5 signaling in recombinant cells and neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMDA Receptor Antagonism Impairs Reversal Learning in Developing Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The NMDA-receptor antagonist MK-801 selectively disrupts reversal learning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMDA receptor antagonism impairs reversal learning in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. [MAM-E17 schizophrenia rat model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Methylazoxymethanol Acetate (MAM-E17) Rat Model: Molecular and Functional Effects in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Neurobehavioral Systems Analysis of Adult Rats Exposed to Methylazoxymethanol Acetate on E17: Implications for the Neuropathology of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A neurobehavioral systems analysis of adult rats exposed to methylazoxymethanol acetate on E17: implications for the neuropathology of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The MAM rodent model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to LSN2463359: A Positive Allosteric Modulator of mGlu5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of LSN2463359, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). The information is compiled for professionals in neuroscience research and drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Core Chemical and Physical Properties
This compound, with the chemical name N-(1-Methylethyl)-5-[2-(4-pyridinyl)ethynyl]-2-pyridinecarboxamide, is a small molecule compound that has been instrumental in studying the therapeutic potential of mGlu5 receptor modulation.[1][2] Its key properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | N-(1-methylethyl)-5-[2-(4-pyridinyl)ethynyl]-2-pyridinecarboxamide | [1][2] |
| Molecular Formula | C₁₆H₁₅N₃O | [1][2][3][4] |
| Molecular Weight | 265.31 g/mol | [1][2][3] |
| CAS Number | 1401031-52-4 | [1][2][3][4] |
| Appearance | Light yellow to yellow solid | [3] |
| Purity | ≥98% (by HPLC) | [1] |
| SMILES | O=C(C1=NC=C(C=C1)C#CC2=CC=NC=C2)NC(C)C | [2][3] |
| InChI Key | STAFRSGTRKNXHF-UHFFFAOYSA-N | [1][2] |
Table 1: Chemical Identifiers and Physical Properties of this compound.
| Solvent | Concentration | Reference |
| DMSO | 26.53 mg/mL (100 mM) | [1] |
| 125 mg/mL (471.15 mM) with sonication | [5] | |
| Ethanol | 5.31 mg/mL (20 mM) | [1] |
Table 2: Solubility Data for this compound.
| Condition | Duration | Reference |
| Powder at -20°C | 3 years | [3] |
| Powder at 4°C | 2 years | [3] |
| In Solvent at -80°C | 6 months | [3] |
| In Solvent at -20°C | 1 month | [3] |
Table 3: Storage and Stability of this compound.
Biological Activity and Mechanism of Action
This compound is a positive allosteric modulator of the mGlu5 receptor, meaning it binds to a site on the receptor distinct from the glutamate binding site and potentiates the receptor's response to the endogenous agonist, glutamate.[6] This modulation has shown potential for treating central nervous system disorders, including schizophrenia.
| Parameter | Value | Description | Reference |
| Target | Metabotropic glutamate receptor 5 (mGlu5) | A G-protein coupled receptor involved in synaptic plasticity. | [1][2][3][4][6][7] |
| Mechanism | Positive Allosteric Modulator (PAM) | Enhances the receptor's response to glutamate without intrinsic agonist activity. | [6] |
| Potency (EC₅₀) | 24 nM | The concentration at which this compound elicits 50% of its maximal effect in potentiating glutamate response. | [1][2] |
| Selectivity | High | No significant activity at mGlu1-4, mGlu8, or GABA-B receptors. | [1] |
| Key In Vivo Effects | Brain Penetrant, Orally Active | Capable of crossing the blood-brain barrier and effective upon oral administration. | [1] |
| Promotes Wakefulness | Demonstrates wake-promoting properties in animal models. | [1][2][6] | |
| Reverses Cognitive Deficits | Attenuates learning and memory deficits in preclinical models of schizophrenia (e.g., MAM-E17 rat model). | [1][2][3][5][7] |
Table 4: Pharmacological Profile of this compound.
Signaling Pathway
The mGlu5 receptor is a Gq-protein coupled receptor. Upon activation by glutamate, the receptor initiates a signaling cascade. This compound enhances this process. The binding of glutamate is potentiated by this compound, leading to a more robust activation of the Gq protein. This, in turn, activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC). This pathway ultimately modulates synaptic plasticity and neuronal excitability, including the potentiation of NMDA receptor function.[8][9]
Key Experimental Protocols
The following sections detail the methodologies for key in vitro and in vivo experiments used to characterize this compound.
In Vitro Characterization: mGlu5 Potentiation Assay
This protocol is based on methods used to determine the potency of mGlu5 PAMs by measuring their ability to potentiate the response to an agonist like glutamate.
Objective: To determine the EC₅₀ of this compound for the potentiation of human and rat mGlu5 receptors.
Methodology:
-
Cell Culture: Stably transfected HEK293 cells expressing either human or rat mGlu5 receptors are cultured in appropriate media (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection antibiotic).
-
Assay Preparation: Cells are plated into 96- or 384-well black-walled, clear-bottom plates and grown to confluence. On the day of the assay, the growth medium is replaced with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) containing a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM). Cells are incubated to allow for dye loading.
-
Compound Preparation: this compound is serially diluted in assay buffer to create a range of concentrations. A fixed, sub-maximal (EC₂₀) concentration of glutamate is prepared separately.
-
FLIPR Assay: The cell plate is placed into a Fluorometric Imaging Plate Reader (FLIPR).
-
"Triple Add" Protocol:
-
First Addition: Assay buffer containing this compound (or vehicle) is added to the cells. Fluorescence is monitored to detect any intrinsic agonist activity.
-
Second Addition: The EC₂₀ concentration of glutamate is added. The increase in intracellular Ca²⁺, measured as a change in fluorescence, is recorded. This measures the potentiating effect of this compound.
-
Third Addition: A maximal concentration of glutamate is added to confirm the maximal system response.
-
-
Data Analysis: The fluorescence response (peak minus baseline) is calculated. The data for this compound are normalized to the response of the vehicle control. A four-parameter logistic equation is used to fit the concentration-response curve and determine the EC₅₀ value.
In Vivo Behavioral Assessment: Reversal Learning Task in the MAM-E17 Rat Model
This protocol is designed to assess cognitive flexibility, a domain often impaired in schizophrenia. This compound has been shown to reverse deficits in this task in the methylazoxymethanol (B1197960) acetate (B1210297) (MAM) neurodevelopmental model of schizophrenia.
Objective: To evaluate the efficacy of this compound in reversing cognitive deficits in a rat model relevant to schizophrenia.
Methodology:
-
Animal Model: The MAM-E17 model is generated by administering methylazoxymethanol acetate (22 mg/kg, i.p.) to pregnant Sprague-Dawley rats on gestational day 17. Control animals receive saline. The male offspring are used for behavioral testing in adulthood.
-
Apparatus: Standard nine-hole operant conditioning chambers are used, each equipped with a food magazine, retractable levers, and stimulus lights.
-
Habituation and Pre-training: Rats are food-restricted to 85-90% of their free-feeding weight. They are habituated to the operant chambers and trained to press a lever for a food reward (e.g., a 45 mg sucrose (B13894) pellet).
-
Discrimination Acquisition: Rats are trained on a simple discrimination task. For example, they must learn to press the left lever when it is presented to receive a reward. The right lever is also presented but pressing it has no consequence. A session continues until a set number of trials are completed or a time limit is reached. Training continues until a stable performance criterion is met (e.g., >80% correct choices over consecutive days).
-
Drug Administration: this compound is suspended in a vehicle (e.g., 1% carboxymethylcellulose, 0.25% Tween-80, 0.05% antifoam) and administered orally (p.o.) via gavage at various doses (e.g., 1, 2.5, 5 mg/kg) at a specific time (e.g., 60 minutes) before the test session. Vehicle is administered to control groups.
-
Reversal Testing: Following drug administration, the previously established rule is reversed. If the left lever was correct during acquisition, the right lever is now the correct choice. The number of trials required to reach the performance criterion and the number of different types of errors (e.g., perseverative, regressive) are recorded.
-
Data Analysis: The primary endpoints are the number of trials to criterion and the number of errors made during the reversal phase. Data are analyzed using appropriate statistical methods, such as a two-way ANOVA (Treatment x Drug Dose), to determine if this compound significantly improves the performance of MAM-treated rats compared to vehicle-treated controls.
Summary and Conclusion
This compound is a well-characterized and selective mGlu5 positive allosteric modulator. Its chemical properties and in vitro pharmacological profile demonstrate high potency and specificity for its target. In vivo studies have established its brain penetrance and oral bioavailability, along with its efficacy in preclinical models of cognitive impairment relevant to schizophrenia. The detailed experimental protocols provided herein offer a basis for the replication and extension of these findings. The visualization of its signaling pathway and experimental workflows provides a clear framework for understanding its mechanism of action and its evaluation in a research context. This compound remains a valuable tool for investigating the role of mGlu5 receptors in normal brain function and in the pathophysiology of CNS disorders.
References
- 1. mGluR5 positive allosteric modulation and its effects on MK-801 induced set-shifting impairments in a rat operant delayed matching/non-matching-to-sample task - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The mGlu₅ positive allosteric modulator this compound differentially modulates motor, instrumental and cognitive effects of NMDA receptor antagonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Acute administration of MK-801 in an animal model of psychosis in rats interferes with cognitively demanding forms of behavioral flexibility on a rotating arena [frontiersin.org]
- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 6. mGluR5 Positive Allosteric Modulation Prevents MK-801 Induced Increases in Extracellular Glutamate in the Rat Medial Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Rethinking metabotropic glutamate receptor 5 pathological findings in psychiatric disorders: implications for the future of novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to LSN2463359 (CAS Number: 1401031-52-4)
This technical guide provides a comprehensive overview of this compound, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). This document consolidates available data on its mechanism of action, pharmacological effects, and experimental protocols, intended to support further research and development.
Introduction
This compound is a research chemical identified as a positive allosteric modulator of mGluR5.[1][2][3] It is characterized by its ability to enhance the receptor's response to the endogenous ligand, glutamate. Due to the functional interplay between mGluR5 and N-methyl-D-aspartate (NMDA) receptors, this compound has been investigated for its potential therapeutic relevance in neurological and psychiatric disorders, particularly schizophrenia.[4][5] This molecule has been instrumental in preclinical studies to probe the therapeutic hypothesis of mGluR5 modulation.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 1401031-52-4 | [1][2][6] |
| Molecular Formula | C₁₆H₁₅N₃O | [2][3][6] |
| Molecular Weight | 265.31 g/mol | [2][3] |
| IUPAC Name | N-(1-methylethyl)-5-(pyridin-4-ylethynyl)pyridine-2-carboxamide | [5][6] |
| Synonyms | N-isopropyl-5-(pyridin-4-ylethynyl)picolinamide | [6][7] |
| Purity | ≥98% (HPLC) | [3] |
| Solubility | DMSO: 100 mM (26.53 mg/mL), Ethanol: 20 mM (5.31 mg/mL) | [3] |
Mechanism of Action
This compound acts as a positive allosteric modulator at the mGluR5 receptor.[1][2][3] This means it does not activate the receptor directly but potentiates the receptor's response to glutamate. This modulation is highly selective for mGluR5, with no significant activity at other metabotropic glutamate receptors (mGluR1-4, mGluR8) or GABA-B receptors.[3] The potentiation of mGluR5 signaling by this compound is a key aspect of its pharmacological profile.
The functional interaction between mGluR5 and NMDA receptors is crucial to the effects of this compound.[4][5] Group I mGluRs, including mGluR5, are known to be coupled to G-proteins that activate phospholipase C (PLC).[8] This activation leads to a signaling cascade involving the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[8] This pathway can ultimately modulate the activity of adjacent NMDA receptors.
Signaling Pathway of mGluR5 and its Modulation by this compound
Caption: this compound positively modulates mGluR5, enhancing glutamate-induced signaling.
Quantitative In Vitro and In Vivo Data
| Parameter | Value | Species | Assay | Reference |
| EC₅₀ | 24 nM | Human/Rat | Potentiation of glutamate or DHPG response | [2][3][5] |
| Selectivity | No detectable intrinsic agonist properties. No activity at mGluR1-4, mGluR8, and GABA-B receptors. | - | - | [3][5] |
| Receptor Occupancy | Displaced [³H]MPEP in vitro. | Rat | Radioligand binding assay | [5] |
| Model/Test | Effect of this compound | Notes | Reference |
| Neurodevelopmental MAM E17 Model | Selectively attenuated reversal learning deficits. | Did not affect deficits in the acute phencyclidine (PCP) model. | [4] |
| NMDA Receptor Antagonist-Induced Deficits | Attenuated performance deficits induced by the competitive NMDA antagonist SDZ 220,581. | Failed to alter instrumental effects induced by open channel blockers PCP and MK-801. | [4] |
| Instrumental Responding | Attenuated suppression of response rate by SDZ 220,581 and stimulation of response rate by Ro 63-1908. | - | [4] |
| Locomotor Activity | No or minor impact on locomotor hyperactivity induced by PCP or SDZ 220,581. | - | [4] |
| Sleep Architecture | Marked wake-promoting properties with little rebound hypersomnolence. | - | [5] |
| Brain Penetration | Orally active and brain penetrant. | Occupied hippocampal mGluR5 receptors in vivo. | [2][3][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following outlines key experimental protocols used in the evaluation of this compound.
-
Cell Line: Cells stably expressing human or rat mGluR5.
-
Method: Measurement of intracellular calcium mobilization in response to a sub-maximal concentration of glutamate or the mGluR agonist DHPG, in the presence and absence of varying concentrations of this compound.
-
Detection: A fluorescent calcium indicator (e.g., Fluo-4) is used, and changes in fluorescence are measured using a plate reader.
-
Data Analysis: Concentration-response curves are generated to determine the EC₅₀ value of this compound for the potentiation of the agonist response. The curve shift ratio is calculated to quantify the degree of potentiation.[5]
-
Animals: Adult male rats.
-
Method: this compound is administered orally at various doses. After a specified time, a radiolabeled mGluR5 antagonist (e.g., MPEPy) is administered intravenously.
-
Tissue Collection: Brains are collected, and the hippocampus is dissected.
-
Measurement: The amount of radioligand binding in the hippocampus is quantified and compared between vehicle- and this compound-treated animals to determine the dose-dependent displacement and thus receptor occupancy.[5]
-
Animals: Adult male rats, including those from the MAM E17 neurodevelopmental model of schizophrenia.
-
Apparatus: Operant conditioning chambers equipped with levers, food pellet dispensers, and cue lights.
-
Protocols:
-
Variable Interval (VI) Schedule of Reinforcement: Rats are trained to press a lever for food rewards delivered on a variable interval schedule (e.g., VI30s). The effect of this compound on response rates, both alone and in combination with NMDA receptor antagonists, is measured.[4]
-
Discrimination and Reversal Learning Task: Rats are trained to discriminate between two levers, one of which is associated with a food reward. Once the discrimination is learned, the reward contingency is reversed. The number of trials or errors to reach a criterion for learning the initial discrimination and the reversal is measured. The ability of this compound to reverse deficits induced by NMDA receptor antagonists is assessed.[4]
-
-
Drug Administration: this compound is typically administered orally (p.o.) or intraperitoneally (i.p.) at specified times before the behavioral testing session. NMDA receptor antagonists are administered according to their specific pharmacokinetic profiles.
Experimental Workflow for Behavioral Pharmacology Studies
Caption: A typical workflow for assessing the effects of this compound in rodent behavioral models.
Conclusion
This compound is a valuable research tool for investigating the therapeutic potential of mGluR5 positive allosteric modulation. Its high potency, selectivity, and demonstrated in vivo activity in relevant preclinical models of cognitive dysfunction make it a significant compound for studies in neuroscience and drug discovery. The detailed data and protocols provided in this guide are intended to facilitate further research into the role of mGluR5 in health and disease and to support the development of novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. bio-techne.com [bio-techne.com]
- 4. The mGlu₅ positive allosteric modulator this compound differentially modulates motor, instrumental and cognitive effects of NMDA receptor antagonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro characterisation of the novel positive allosteric modulators of the mGlu₅ receptor, this compound and LSN2814617, and their effects on sleep architecture and operant responding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Page loading... [wap.guidechem.com]
- 8. zora.uzh.ch [zora.uzh.ch]
LSN2463359: A Preclinical In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LSN2463359 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). Preclinical research indicates its potential as a therapeutic agent, particularly in the context of neurological and psychiatric disorders such as schizophrenia. This document provides a comprehensive summary of the available preclinical data on this compound, focusing on its in vitro and in vivo pharmacology, mechanism of action, and its effects in various experimental models. The information is based on publicly available scientific literature and aims to provide a detailed technical overview for research and development professionals.
Introduction
Metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor that plays a crucial role in modulating excitatory synaptic transmission and plasticity in the central nervous system. Its functional interaction with the N-methyl-D-aspartate (NMDA) receptor has made it an attractive target for the development of novel therapeutics for schizophrenia, a disorder characterized by glutamatergic hypofunction. This compound has emerged as a significant tool compound for exploring the therapeutic potential of mGlu5 modulation.
Mechanism of Action
This compound acts as a positive allosteric modulator of the mGlu5 receptor. This means that it does not activate the receptor directly but binds to a site distinct from the glutamate binding site, enhancing the receptor's response to the endogenous agonist, glutamate. This modulatory activity offers a more subtle and potentially safer way to augment mGlu5 signaling compared to direct agonists.
In Vitro Pharmacology
The in vitro profile of this compound demonstrates its potency and selectivity as an mGlu5 PAM.
Quantitative In Vitro Data
| Assay Type | Receptor | Species | Key Findings | Reference |
| Functional Assay | mGlu5 | Human, Rat | Potent potentiator of glutamate and DHPG-induced responses.[1] | Gilmour et al., 2013 |
| Curve Shift Ratio | mGlu5 | Human, Rat | Displays a two to three-fold leftward shift in the concentration-response curve to glutamate or DHPG.[1] | Gilmour et al., 2013 |
| Intrinsic Agonist Activity | mGlu5 | Human, Rat | No detectable intrinsic agonist properties.[1] | Gilmour et al., 2013 |
| Radioligand Binding Assay | mGlu5 | Not Specified | Displaced the mGlu5 receptor antagonist radioligand, [³H]MPEP.[1] | Gilmour et al., 2013 |
Experimental Protocols
Calcium Mobilization Assay (General Protocol):
A detailed protocol for the specific experiments with this compound is not publicly available. However, a general procedure for a calcium mobilization assay to assess mGlu5 PAM activity is as follows:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human or rat mGlu5 receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well or 384-well microplates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Cells are incubated to allow for dye uptake.
-
Compound Addition: this compound, diluted to various concentrations, is added to the wells.
-
Agonist Stimulation: After a pre-incubation period with the PAM, a sub-maximal concentration of glutamate or a specific agonist like DHPG is added to stimulate the mGlu5 receptor.
-
Signal Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
-
Data Analysis: The potentiation by this compound is quantified by measuring the increase in the agonist-induced fluorescence signal. The curve shift ratio is determined by comparing the EC50 values of the agonist in the presence and absence of the PAM.
Radioligand Binding Assay (General Protocol):
A specific protocol for the [³H]MPEP displacement assay with this compound is not publicly available. A generalized protocol is outlined below:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the mGlu5 receptor.
-
Incubation: The membranes are incubated with a fixed concentration of the radioligand [³H]MPEP and varying concentrations of this compound in a suitable buffer.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Radioactivity Measurement: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The ability of this compound to displace [³H]MPEP is determined by plotting the percentage of specific binding against the concentration of this compound. This allows for the calculation of the inhibitory constant (Ki).
In Vivo Pharmacology
In vivo studies have explored the effects of this compound in animal models relevant to schizophrenia and cognitive function.
Quantitative In Vivo Data
| Animal Model | Species | Treatment | Key Findings | Reference |
| NMDA Receptor Antagonist-Induced Deficits | Rat | This compound | Attenuated performance deficits induced by the competitive NMDA receptor antagonist SDZ 220,581 in operant behavior tasks.[1] | Gilmour et al., 2013 |
| Variable Interval 30s Task | Rat | This compound | Attenuated the suppression of response rate induced by SDZ 220,581.[2] | Gastambide et al., 2013 |
| Delayed Matching to Position (DMTP) Task | Rat | This compound | Attenuated deficits induced by SDZ 220,581.[1] | Gilmour et al., 2013 |
| Locomotor Hyperactivity Models | Rat | This compound | Had no or minor impact on locomotor hyperactivity induced by PCP or SDZ 220,581.[2] | Gastambide et al., 2013 |
| Reversal Learning Task | Rat | This compound | Reversed the deficit induced by SDZ 220,581 but not by PCP.[2] | Gastambide et al., 2013 |
| Sleep Architecture (EEG studies) | Rat | This compound | Demonstrated marked wake-promoting properties with little rebound hypersomnolence.[1] | Gilmour et al., 2013 |
| Receptor Occupancy | Rat | This compound (oral) | Reached brain concentrations sufficient to occupy hippocampal mGlu5 receptors.[1] | Gilmour et al., 2013 |
Experimental Protocols
NMDA Receptor Antagonist Interaction Models (General Protocol):
Detailed protocols for the specific in vivo experiments with this compound are not publicly available. A general outline of the methodology is provided below:
-
Animals: Adult male rats are typically used and are housed under standard laboratory conditions.
-
Drug Administration: this compound is administered, often orally (p.o.) or intraperitoneally (i.p.), at various doses and pre-treatment times before the administration of an NMDA receptor antagonist.
-
NMDA Receptor Antagonist Challenge: A competitive antagonist like SDZ 220,581 or a non-competitive antagonist like phencyclidine (PCP) is administered to induce behavioral or cognitive deficits.
-
Behavioral Testing:
-
Operant Conditioning Tasks: Rats are trained to perform tasks for a reward (e.g., food pellets) in operant chambers. Tasks can include variable interval schedules or cognitive tests like the DMTP. Performance metrics such as response rate and accuracy are measured.
-
Locomotor Activity: Spontaneous locomotor activity is measured in an open field or activity chambers.
-
Reversal Learning: Animals are trained to discriminate between two stimuli, and then the rewarded stimulus is reversed. The number of errors to reach a criterion is a measure of cognitive flexibility.
-
-
Data Analysis: The effects of this compound on the antagonist-induced deficits are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significance.
Signaling Pathways and Experimental Workflows
mGlu5 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the mGlu5 receptor, which is positively modulated by this compound.
References
LSN2463359 and NMDA receptor interaction
An In-Depth Technical Guide on the Interaction Between LSN2463359 and the NMDA Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu₅).[1] While it does not bind directly to the N-methyl-D-aspartate (NMDA) receptor, its mechanism of action is of significant interest to researchers in neuroscience and drug development due to the well-established functional interaction between mGlu₅ and NMDA receptors.[2][3][4][5] This interaction is crucial for synaptic plasticity, learning, and memory, and its dysregulation has been implicated in neuropsychiatric disorders such as schizophrenia.[6] this compound serves as a critical tool to probe this relationship, demonstrating how modulating mGlu₅ can in turn influence NMDA receptor-dependent signaling and behaviors.
This technical guide provides a comprehensive overview of this compound, focusing on its indirect modulation of NMDA receptor function. It consolidates quantitative data from key in vitro and in vivo studies, details the experimental protocols used, and visualizes the complex interactions and workflows.
Core Mechanism of Action: An Indirect Modulation
The primary target of this compound is the mGlu₅ receptor, where it acts as a PAM. This means it does not activate the receptor on its own but enhances the receptor's response to its endogenous ligand, glutamate.[3][5] The mGlu₅ and NMDA receptors are often co-localized at the postsynaptic density of excitatory synapses and are physically linked by scaffolding proteins. This proximity facilitates a functional crosstalk, whereby the activation of mGlu₅ receptors can modulate the activity of adjacent NMDA receptors. This compound's effects on NMDA receptor-mediated phenomena are therefore a downstream consequence of its primary action on mGlu₅.
Quantitative Data
The following tables summarize the key in vitro and in vivo quantitative findings for this compound.
Table 1: In Vitro Characterization of this compound
| Parameter | Species | Receptor | Value/Result | Reference |
| Potentiation | Human, Rat | mGlu₅ | 2- to 3-fold leftward shift in glutamate/DHPG concentration-response | [3][5] |
| Intrinsic Activity | Human, Rat | mGlu₅ | No detectable intrinsic agonist properties | [3][5] |
| Binding | In vitro | mGlu₅ | Displaced the mGlu₅ antagonist radioligand [³H]MPEP | [3][5] |
| Receptor Occupancy | In vivo (Rat) | Hippocampal mGlu₅ | Dose-dependent displacement of intravenously administered MPEPy | [3] |
Table 2: In Vivo Effects of this compound on Behaviors Induced by NMDA Receptor Antagonists
| Behavioral Domain | NMDA Antagonist (Mechanism) | This compound Effect | Reference |
| Locomotor Hyperactivity | PCP (Non-competitive channel blocker) | No or minor impact | [2][4] |
| SDZ 220,581 (Competitive antagonist) | No or minor impact | [2][4] | |
| Instrumental Responding | PCP (Non-competitive channel blocker) | No effect on altered response rate | [2] |
| MK-801 (Non-competitive channel blocker) | No effect on altered response rate | [2] | |
| SDZ 220,581 (Competitive antagonist) | Attenuated suppression of response rate | [2][3] | |
| Ro 63-1908 (GluN2B selective antagonist) | Attenuated stimulation of response rate | [2] | |
| Cognitive Deficits | PCP (Non-competitive channel blocker) | Did not reverse learning deficits | [2] |
| (Reversal Learning) | SDZ 220,581 (Competitive antagonist) | Reversed learning deficits | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the key experimental protocols used to characterize the this compound-NMDA receptor interaction.
In Vitro Radioligand Binding Assay
-
Objective: To determine if this compound binds to the mGlu₅ receptor.
-
Preparation: Membranes from cells expressing mGlu₅ receptors.
-
Radioligand: [³H]MPEP, a known mGlu₅ receptor antagonist that binds to an allosteric site.
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of [³H]MPEP.
-
Increasing concentrations of this compound are added to compete for the binding site.
-
The mixture is incubated to allow binding to reach equilibrium.
-
Bound and free radioligand are separated via filtration.
-
The amount of bound radioactivity is quantified using scintillation counting.
-
-
Endpoint: The concentration of this compound that inhibits 50% of the specific binding of [³H]MPEP (IC₅₀) is determined. The results demonstrated that this compound displaces [³H]MPEP, confirming it binds to the mGlu₅ receptor.[3][5]
In Vivo Behavioral Assays in Rats
-
Objective: To assess how this compound modulates behaviors induced by the blockade of NMDA receptors.
-
Animal Model: Male rats.
-
General Procedure: Animals are habituated to the testing environment. This compound (or vehicle) is administered, followed by an NMDA receptor antagonist (or vehicle). Behavioral performance is then recorded and analyzed.
-
Specific Protocols:
-
Locomotor Activity: Rats are placed in an open-field arena, and their movement is tracked automatically. The test measures the hyperlocomotion induced by NMDA antagonists like PCP and SDZ 220,581.[2][4]
-
Instrumental Responding (Variable Interval 30s): Food-deprived rats are trained to press a lever to receive a food reward delivered on a variable interval 30-second schedule. This task assesses motivation and motor function. The study measured how this compound affected the disruption of this behavior caused by different NMDA antagonists.[2][3]
-
Discrimination and Reversal Learning: This cognitive task assesses an animal's ability to learn a rule and then adapt when the rule is changed. Rats are typically trained to discriminate between two stimuli (e.g., lever positions) to receive a reward. Once learned, the correct stimulus is reversed. The study evaluated whether this compound could rescue the deficits in reversal learning induced by PCP or SDZ 220,581.[2]
-
Discussion: A Nuanced Interaction
The data clearly indicate that the interaction between this compound and the NMDA receptor system is highly dependent on two factors: the specific behavioral domain being investigated and, critically, the mechanism of NMDA receptor blockade.[2]
This compound was effective at reversing cognitive and instrumental responding deficits induced by the competitive NMDA antagonist SDZ 220,581 .[2][3] However, it failed to reverse similar deficits when they were induced by non-competitive channel blockers like PCP and MK-801 .[2] This suggests that the positive modulation of mGlu₅ by this compound can compensate for a reduction in agonist binding at the NMDA receptor but cannot overcome a direct blockade of the ion channel itself. This differential effect is a key finding for the field and has important implications for the development of schizophrenia therapeutics, which often use NMDA receptor antagonists in preclinical models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The mGlu₅ positive allosteric modulator this compound differentially modulates motor, instrumental and cognitive effects of NMDA receptor antagonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro characterisation of the novel positive allosteric modulators of the mGlu₅ receptor, this compound and LSN2814617, and their effects on sleep architecture and operant responding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In vitro characterisation of the novel positive allosteric modulators of the mGlu₅ receptor, this compound and LSN2814617, and their effects on sleep architecture and operant responding in the rat PMID: 22884720 | MCE [medchemexpress.cn]
- 6. Preclinical profile of a novel metabotropic glutamate receptor 5 positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
LSN2463359: A Positive Allosteric Modulator of mGlu5 Receptors in Schizophrenia Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
LSN2463359 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5).[1][2] Its investigation in the context of schizophrenia stems from the growing body of evidence implicating glutamatergic dysfunction, particularly N-methyl-D-aspartate (NMDA) receptor hypofunction, in the pathophysiology of the disorder.[3][4][5][6][7] By potentiating mGlu5 receptor activity, this compound offers a potential therapeutic strategy to indirectly modulate and restore normal NMDA receptor function, thereby addressing the core symptoms of schizophrenia. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, key experimental findings, and the underlying signaling pathways.
Core Mechanism of Action
This compound acts as a positive allosteric modulator at the mGlu5 receptor. This means it does not activate the receptor directly but enhances the receptor's response to its endogenous ligand, glutamate. The binding of this compound to an allosteric site on the mGlu5 receptor induces a conformational change that increases the affinity and/or efficacy of glutamate. This potentiation of mGlu5 signaling is believed to be the primary mechanism through which this compound exerts its effects.
The therapeutic rationale for using an mGlu5 PAM in schizophrenia is rooted in the close functional relationship between mGlu5 and NMDA receptors. These two receptors are often co-localized at the postsynaptic density and are physically linked through scaffolding proteins. Activation of mGlu5 receptors can lead to the potentiation of NMDA receptor currents. Therefore, by enhancing mGlu5 signaling, this compound is hypothesized to counteract the NMDA receptor hypofunction implicated in schizophrenia.
Preclinical Research in Schizophrenia Models
The therapeutic potential of this compound has been primarily investigated in rodent models of schizophrenia that recapitulate aspects of the disorder, such as cognitive deficits and behavioral abnormalities induced by NMDA receptor antagonists.
Attenuation of NMDA Receptor Antagonist-Induced Deficits
Preclinical studies have demonstrated that this compound can effectively reverse behavioral impairments induced by the competitive NMDA receptor antagonist SDZ 220,581.[2][8] In these models, administration of SDZ 220,581 leads to deficits in learning and memory, which are significantly attenuated by pretreatment with this compound.
Further investigations have explored the effects of this compound on behavioral disruptions caused by non-competitive NMDA receptor antagonists like phencyclidine (PCP) and MK-801.[8] While this compound showed efficacy in reversing deficits induced by the competitive antagonist SDZ 220,581, its effects on the behavioral changes induced by PCP and MK-801 were less pronounced.[8] This suggests that the modulatory effects of this compound may be dependent on the specific nature of the NMDA receptor blockade.[8]
Efficacy in Neurodevelopmental Models
This compound has also been evaluated in the methylazoxymethanol (B1197960) acetate (B1210297) (MAM) E17 neurodevelopmental model of schizophrenia.[1][2][8] This model involves prenatal exposure to MAM, which leads to developmental abnormalities in the brain and subsequent behavioral deficits in adulthood that are reminiscent of schizophrenia. This compound has been shown to selectively attenuate reversal learning deficits in MAM-E17 treated rats, suggesting a potential to address cognitive impairments with a neurodevelopmental origin.[8]
Quantitative Data
Table 1: In Vitro Profile of this compound
| Parameter | Description | Finding |
| Receptor Target | Primary molecular target of the compound. | Metabotropic Glutamate Receptor 5 (mGlu5) |
| Mechanism of Action | How the compound interacts with its target. | Positive Allosteric Modulator (PAM) |
| In Vitro Activity | Effect on receptor function in cell-based assays. | Potentiates glutamate-induced responses. Displaces the mGlu5 antagonist radioligand [³H]MPEP. |
Table 2: In Vivo Efficacy of this compound in Schizophrenia Models
| Animal Model | Behavioral Deficit | Effect of this compound |
| NMDA Antagonist (SDZ 220,581) | Learning and memory impairments | Attenuates deficits |
| NMDA Antagonist (PCP, MK-801) | Behavioral disruptions | Limited efficacy |
| MAM E17 Neurodevelopmental Model | Reversal learning deficits | Attenuates deficits |
Experimental Protocols
Detailed, step-by-step experimental protocols from the primary research articles are not publicly accessible. However, based on the descriptions in the available literature, the following methodologies were likely employed.
In Vitro Radioligand Binding Assay
-
Objective: To determine the binding affinity of this compound to the mGlu5 receptor.
-
General Procedure: Membranes from cells expressing mGlu5 receptors would be incubated with a radiolabeled mGlu5 antagonist (e.g., [³H]MPEP) in the presence of varying concentrations of this compound. The amount of radioactivity bound to the membranes would be measured to determine the concentration of this compound required to displace 50% of the radioligand (IC₅₀), from which the inhibitory constant (Kᵢ) can be calculated.
In Vitro Functional Assays (e.g., Calcium Mobilization)
-
Objective: To measure the potentiation of glutamate-induced mGlu5 receptor activation by this compound.
-
General Procedure: Cells expressing mGlu5 receptors would be loaded with a calcium-sensitive fluorescent dye. The cells would be stimulated with a sub-maximal concentration of glutamate in the presence of varying concentrations of this compound. The increase in intracellular calcium, a downstream effect of mGlu5 activation, would be measured using a fluorometric plate reader. The concentration of this compound that produces 50% of the maximal potentiation (EC₅₀) would be determined.
Animal Models of Schizophrenia
-
NMDA Receptor Antagonist-Induced Hyperlocomotion:
-
Objective: To assess the effect of this compound on hyperactivity induced by NMDA receptor antagonists.
-
General Procedure: Rodents would be administered this compound or vehicle, followed by an injection of an NMDA receptor antagonist (e.g., MK-801 or PCP). Locomotor activity would then be measured in an open-field arena using automated tracking software.
-
-
Cognitive Tasks (e.g., Reversal Learning):
-
Objective: To evaluate the ability of this compound to ameliorate cognitive deficits.
-
General Procedure: In a task such as the water maze or an operant chamber, animals would first be trained to associate a specific cue or location with a reward. After reaching a performance criterion, the reward contingency would be reversed. The number of trials or errors to reach the criterion in the reversal phase would be measured. The effect of this compound on performance would be assessed by administering the compound before the testing sessions.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound at the mGlu5 Receptor
The binding of this compound to the mGlu5 receptor potentiates the downstream signaling cascade initiated by glutamate. This pathway is primarily mediated by the Gq alpha subunit of the G-protein complex.
Caption: this compound potentiates glutamate-mediated mGlu5 receptor signaling.
Logical Workflow for Preclinical Evaluation of this compound
The preclinical assessment of this compound in the context of schizophrenia follows a logical progression from in vitro characterization to in vivo efficacy studies in relevant animal models.
Caption: Logical progression of preclinical testing for this compound.
Conclusion
This compound represents a promising investigational compound for the treatment of schizophrenia, grounded in the glutamate hypothesis of the disorder. Its mechanism as a positive allosteric modulator of the mGlu5 receptor offers a nuanced approach to enhancing glutamatergic signaling and potentially ameliorating the cognitive and behavioral deficits associated with NMDA receptor hypofunction. Preclinical studies in various rodent models have provided proof-of-concept for its therapeutic potential. However, a comprehensive understanding of its quantitative pharmacology and detailed experimental protocols is limited by the public availability of full-text primary research. Further research, including clinical trials, is necessary to fully elucidate the therapeutic utility of this compound in individuals with schizophrenia. There is currently no publicly available information regarding the clinical trial status of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro characterisation of the novel positive allosteric modulators of the mGlu₅ receptor, this compound and LSN2814617, and their effects on sleep architecture and operant responding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMDAR Hypofunction Animal Models of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMDA receptor hypofunction for schizophrenia revisited: perspectives from epigenetic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The origin of NMDA receptor hypofunction in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Frontiers | Drugs Based on NMDAR Hypofunction Hypothesis in Schizophrenia [frontiersin.org]
- 8. The mGlu₅ positive allosteric modulator this compound differentially modulates motor, instrumental and cognitive effects of NMDA receptor antagonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
LSN2463359: A Novel mGlu₅ Positive Allosteric Modulator for the Reversal of Cognitive Deficits
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Cognitive impairment is a debilitating feature of numerous neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and ADHD. A key focus of current neuroscience research is the development of novel therapeutic agents that can effectively ameliorate these cognitive deficits. The glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) and metabotropic glutamate (B1630785) 5 (mGlu₅) receptors, plays a crucial role in synaptic plasticity and cognitive function. LSN2463359 is a novel, potent, and selective positive allosteric modulator (PAM) of the mGlu₅ receptor that has shown promise in preclinical models of cognitive dysfunction. This technical guide provides a comprehensive overview of the pharmacology of this compound, its efficacy in various cognitive deficit models, detailed experimental protocols, and the underlying signaling pathways.
Mechanism of Action: Potentiation of mGlu₅ Receptor Signaling
This compound acts as a positive allosteric modulator at the mGlu₅ receptor. Unlike orthosteric agonists that directly bind to the glutamate binding site, PAMs bind to a distinct allosteric site on the receptor. This binding potentiates the receptor's response to the endogenous agonist, glutamate. The mechanism of action of this compound is believed to involve a conformational change in the mGlu₅ receptor, leading to an enhanced intracellular signaling cascade upon glutamate binding.
The functional interaction between mGlu₅ and NMDA receptors is critical to the pro-cognitive effects of this compound. mGlu₅ receptors are physically and functionally coupled to NMDA receptors at the postsynaptic density. Activation of mGlu₅ receptors can lead to the potentiation of NMDA receptor function, a key mechanism for synaptic plasticity and learning and memory. This modulation is often mediated by intracellular signaling cascades involving Gq/11 proteins, phospholipase C (PLC), and protein kinase C (PKC).
Efficacy in Preclinical Cognitive Deficit Models
The pro-cognitive effects of this compound have been evaluated in several rodent models of cognitive impairment, primarily focusing on deficits induced by NMDA receptor antagonists and in a neurodevelopmental model of schizophrenia.
NMDA Receptor Antagonist-Induced Cognitive Deficits
Pharmacologically induced cognitive deficits using NMDA receptor antagonists are widely used to model aspects of cognitive impairment in schizophrenia. This compound has demonstrated a differential ability to reverse these deficits depending on the specific antagonist used.
Table 1: Efficacy of this compound in Reversal Learning Deficits Induced by NMDA Receptor Antagonists
| Cognitive Deficit Model | NMDA Receptor Antagonist | Antagonist Mechanism | This compound Efficacy | Reference |
| Reversal Learning | SDZ 220,581 | Competitive | Reversed cognitive deficits | [1] |
| Reversal Learning | Phencyclidine (PCP) | Non-competitive (Channel Blocker) | No significant effect | [1] |
| Reversal Learning | MK-801 | Non-competitive (Channel Blocker) | No significant effect | [1] |
Note: This table is a qualitative summary based on the abstract of Gastambide et al., 2013. Specific quantitative data on the degree of reversal (e.g., percentage improvement, statistical values) would require access to the full-text publication.
The findings suggest that the efficacy of this compound is dependent on the mechanism of NMDA receptor blockade. It is effective against deficits induced by a competitive antagonist that blocks the glutamate binding site but not against non-competitive channel blockers. This intriguing observation points towards a nuanced interaction between the mGlu₅ and NMDA receptors that is sensitive to the conformational state of the NMDA receptor.
Neurodevelopmental Model of Schizophrenia (MAM E17)
The prenatal administration of methylazoxymethanol (B1197960) acetate (B1210297) (MAM) on embryonic day 17 (E17) in rats leads to neurodevelopmental abnormalities that recapitulate some of the anatomical and behavioral features of schizophrenia, including cognitive deficits.
Table 2: Efficacy of this compound in the MAM E17 Neurodevelopmental Model
| Behavioral Task | Cognitive Domain | This compound Efficacy | Reference |
| Reversal Learning | Cognitive Flexibility | Attenuated learning deficits | [1] |
| Rodent Continuous Performance Test (rCPT) | Attention and Inhibitory Control | Showed expected suppressant effects on performance at 5 mg/kg | [2] |
Note: The quantitative details of the attenuation of deficits in the reversal learning task are based on the abstract of Gastambide et al., 2013. The effect in the rCPT is noted as a general performance effect.
This compound's ability to ameliorate cognitive deficits in the MAM E17 model suggests its potential therapeutic utility in addressing the cognitive symptoms of schizophrenia, which are thought to have a neurodevelopmental origin.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these preclinical findings. Below are standardized protocols for the key behavioral assays used to evaluate this compound.
Reversal Learning Task
This task assesses cognitive flexibility, an executive function often impaired in schizophrenia.
-
Apparatus: Operant chambers equipped with two retractable levers, a food dispenser, and a house light.
-
Procedure:
-
Habituation and Training: Rats are first trained to press a lever for a food reward (e.g., sucrose (B13894) pellet).
-
Acquisition Phase: A visual or spatial cue indicates the "correct" lever. For example, the left lever is correct, and a press on this lever is rewarded, while a press on the right ("incorrect") lever is not. Training continues until a predefined performance criterion is met (e.g., 80% correct choices over a block of trials).
-
Reversal Phase: Once the initial discrimination is learned, the rule is reversed without warning. The previously incorrect lever becomes the correct one, and vice versa.
-
-
Drug Administration: this compound or vehicle is administered systemically (e.g., intraperitoneally or orally) at a specified time before the behavioral session. The NMDA receptor antagonist (e.g., SDZ 220,581) is administered at a pre-determined time to induce the cognitive deficit.
-
Data Analysis: Key measures include the number of trials to reach criterion, the number of errors (perseverative and regressive), and response latencies. Statistical analysis is typically performed using ANOVA to compare the effects of different treatments.
Rodent Continuous Performance Test (rCPT)
This task, analogous to the human CPT, measures sustained attention and inhibitory control.
-
Apparatus: Touchscreen operant chambers.
-
Procedure:
-
Training: Animals are trained to respond to a specific visual stimulus (the "target") presented on the touchscreen to receive a reward. They are also trained to withhold responding to other visual stimuli (the "non-targets").
-
Testing: During the test session, a series of stimuli are presented rapidly and in a random order. The animal must respond to the target and ignore the non-targets.
-
-
Drug Administration: this compound or vehicle is administered prior to the test session.
-
Data Analysis: Primary measures include the number of correct responses to the target (hits), the number of incorrect responses to non-targets (false alarms), reaction time, and measures of sensitivity (d') and response bias (c).
Signaling Pathways and Visualizations
The pro-cognitive effects of this compound are mediated by the intricate signaling interplay between mGlu₅ and NMDA receptors. The following diagrams illustrate the proposed mechanism of action and experimental workflows.
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for the treatment of cognitive deficits associated with a range of CNS disorders. Its unique profile as a mGlu₅ PAM that differentially reverses cognitive impairment induced by specific types of NMDA receptor antagonists provides a valuable tool for dissecting the complex interplay within the glutamatergic system. The pro-cognitive effects observed in the MAM E17 neurodevelopmental model further underscore its potential relevance to schizophrenia.
Future research should focus on elucidating the precise molecular mechanisms underlying the differential efficacy of this compound. Investigating the concept of "stimulus bias" or "functional selectivity" at the mGlu₅ receptor, where different PAMs may stabilize distinct receptor conformations that lead to preferential coupling with specific downstream signaling pathways, could provide critical insights. Furthermore, expanding the evaluation of this compound to other animal models of cognitive impairment, such as those relevant to Alzheimer's disease or ADHD, would be a logical next step in its preclinical development. Ultimately, the translation of these promising preclinical findings into clinical efficacy will be the true test of this compound's therapeutic potential.
References
LSN2463359: A Technical Guide to its Target Validation as a Positive Allosteric Modulator of mGlu5
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the target validation studies for LSN2463359, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). The content herein summarizes key quantitative data, details experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.
Core Target and Mechanism of Action
This compound is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5).[1][2] As a PAM, this compound does not activate the mGlu5 receptor directly but enhances the receptor's response to its endogenous ligand, glutamate. This modulatory activity has been a key focus of research, particularly in the context of neurological and psychiatric disorders where glutamatergic dysfunction is implicated.[3][4]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value | Reference |
| EC50 (Calcium Mobilization) | Rat | 24 nM | --INVALID-LINK-- |
| Curve Shift Ratio (Glutamate Concentration-Response) | Human & Rat | 2- to 3-fold | [5] |
| Intrinsic Agonist Properties | Human & Rat | Not detectable | [5] |
Table 2: In Vivo Effects of this compound in Rat Models
| Model | Effect of this compound | NMDA Receptor Antagonist | Reference |
| Reversal Learning Deficits | Attenuated deficits | SDZ 220,581 (competitive) | [3] |
| Instrumental Responding (Variable Interval 30s) | Attenuated suppression of response rate | SDZ 220,581 (competitive) | [3] |
| Instrumental Responding (Variable Interval 30s) | Attenuated stimulation of response rate | Ro 63-1908 (GluN2B selective) | [3] |
| Locomotor Hyperactivity | No or minor impact | PCP or SDZ 220,581 | [3] |
| Instrumental Effects | Failed to alter | PCP or MK-801 (non-competitive) | [3] |
| Operant Behavior Deficits (DMTP Task) | Attenuated deficits | SDZ 220,581 (competitive) | [5] |
| Rodent Continuous Performance Task (rCPT) | Suppressant effect on performance | Not Applicable | [6] |
Signaling Pathways and Experimental Workflows
mGlu5 Signaling Pathway
The metabotropic glutamate receptor 5 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, primarily signals through the Gαq protein. This initiates a cascade involving phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound, as a PAM, enhances this signaling cascade in the presence of glutamate.
Caption: Simplified mGlu5 signaling pathway enhanced by this compound.
Experimental Workflow: In Vitro Target Validation
The in vitro validation of this compound typically involves a series of assays to determine its potency, selectivity, and mechanism of action as an mGlu5 PAM.
Caption: Workflow for in vitro characterization of this compound.
Experimental Workflow: In Vivo Cognitive Enhancement Study
The in vivo studies often employ rodent models of cognitive impairment to assess the therapeutic potential of this compound. A common paradigm involves inducing a deficit with an NMDA receptor antagonist and then administering this compound to observe any rescue of function.
Caption: Workflow for an in vivo study of this compound.
Experimental Protocols
In Vitro Calcium Mobilization Assay
This assay is a primary method for identifying and characterizing mGlu5 PAMs by measuring the increase in intracellular calcium following receptor activation.
Objective: To determine the potency (EC50) of this compound in potentiating the glutamate-induced calcium response in cells expressing the mGlu5 receptor.
Materials:
-
HEK293 cells stably expressing the rat mGlu5 receptor.
-
Assay medium: DMEM with 10% dialyzed FBS, 20 mM HEPES, and 1 mM sodium pyruvate.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound stock solution in DMSO.
-
Glutamate stock solution.
-
384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader.
Procedure:
-
Cell Plating: Seed the HEK293-mGlu5 cells into the 384-well plates at a density of 20,000 cells/well and incubate overnight.
-
Dye Loading: Remove the culture medium and add the Fluo-4 AM solution to each well. Incubate for 45-60 minutes at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound. Add the compound solutions to the respective wells.
-
Glutamate Stimulation: After a short incubation with the compound, add a sub-maximal concentration (EC20) of glutamate to all wells.
-
Fluorescence Reading: Immediately measure the fluorescence intensity using a plate reader to detect the calcium flux.
-
Data Analysis: Normalize the fluorescence response and plot against the concentration of this compound to determine the EC50 value.
In Vivo Reversal Learning Task in Rats
This task assesses cognitive flexibility, an executive function often impaired in psychiatric disorders.
Objective: To evaluate the ability of this compound to reverse cognitive deficits induced by an NMDA receptor antagonist in a reversal learning paradigm.
Apparatus:
-
Operant conditioning chambers equipped with two retractable levers, a food dispenser, and stimulus lights above each lever.
Procedure:
-
Acclimation and Training: Habituate the rats to the operant chambers and train them to press a lever for a food reward.
-
Acquisition Phase: Train the rats on a simple discrimination task where pressing one of the two levers (the "correct" lever) is rewarded. The position of the correct lever is consistent for each rat. Training continues until a performance criterion is met (e.g., 80% correct responses over a block of trials).
-
Drug Administration: Before the reversal phase, administer this compound, the NMDA receptor antagonist (e.g., SDZ 220,581), or a combination of both, according to the experimental group.
-
Reversal Phase: The previously "correct" lever is now incorrect, and the previously "incorrect" lever is now the correct, rewarded lever.
-
Data Collection: Record the number of trials to reach the performance criterion, the number of perseverative errors (continuing to press the previously correct lever), and the number of regressive errors.
-
Data Analysis: Compare the performance metrics between the different treatment groups to determine if this compound can ameliorate the deficits induced by the NMDA receptor antagonist.
Note: The specific doses, timing of administration, and performance criteria may vary and should be referenced from the primary literature, such as Gastambide et al. (2013).
References
- 1. Operant Procedures for Assessing Behavioral Flexibility in Rats [jove.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The mGlu₅ positive allosteric modulator this compound differentially modulates motor, instrumental and cognitive effects of NMDA receptor antagonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signaling Pathways in Schizophrenia: emerging targets and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro characterisation of the novel positive allosteric modulators of the mGlu₅ receptor, this compound and LSN2814617, and their effects on sleep architecture and operant responding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LSN-2463359 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
LSN2463359: An In-Depth Pharmacological Profile for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
LSN2463359 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5).[1] As a non-competitive modulator, it does not possess intrinsic agonist activity but rather enhances the receptor's response to the endogenous ligand, glutamate. This profile has positioned this compound as a valuable research tool for investigating the therapeutic potential of mGlu5 modulation in various central nervous system (CNS) disorders, particularly those associated with glutamatergic dysfunction such as schizophrenia.[2][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and relevant signaling pathways.
Mechanism of Action
This compound binds to an allosteric site on the mGlu5 receptor, topographically distinct from the orthosteric glutamate binding site. This binding induces a conformational change in the receptor that increases its sensitivity to glutamate. The primary mechanism of action involves the potentiation of Gq/11 G-protein signaling, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound, providing insights into its potency and efficacy in various in vitro and in vivo assays.
Table 1: In Vitro Pharmacology of this compound
| Assay Type | Parameter | Value | Species/Cell Line | Reference |
| Functional Activity (Glutamate Potentiation) | EC50 | Potent (Specific value not publicly available) | Recombinant cell lines expressing mGlu5 | [2] |
| Radioligand Binding ([³H]MPEP Displacement) | Ki | Data not publicly available | Rodent brain tissue or recombinant cell membranes | - |
| Intrinsic Agonist Activity | - | None detected | Recombinant cell lines expressing mGlu5 | - |
Table 2: In Vivo Pharmacology of this compound
| Animal Model | Endpoint | Dose | Effect | Reference |
| MAM-E17 Rat Model of Schizophrenia | Reversal Learning Deficits | Not specified | Selective attenuation of deficits | [2][3] |
| NMDA Receptor Antagonist-Induced Deficits | Instrumental Responding | Not specified | Attenuation of deficits induced by competitive NMDA antagonists | [2] |
| Rodent Continuous Performance Test (rCPT) | Suppressant Effects on Performance | 5 mg/kg | Expected suppressant effects | [4] |
Signaling Pathways
This compound modulates the mGlu5 receptor signaling pathway. The canonical pathway involves the activation of Gq/11 proteins, leading to downstream signaling events. Additionally, mGlu5 receptors are known to physically and functionally interact with N-methyl-D-aspartate (NMDA) receptors, and this interaction is a key aspect of the therapeutic rationale for mGlu5 PAMs.
Caption: mGlu5 Receptor Signaling Cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound and other mGlu5 PAMs.
In Vitro Assays
1. Radioligand Binding Assay ([³H]MPEP Displacement)
This assay measures the ability of a test compound to displace a radiolabeled antagonist from the allosteric binding site of the mGlu5 receptor.
-
Materials:
-
HEK293 cells stably expressing human or rat mGlu5 receptors.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, pH 7.4).
-
[³H]MPEP (2-methyl-6-(phenylethynyl)pyridine) as the radioligand.
-
Unlabeled MPEP for non-specific binding determination.
-
This compound or other test compounds.
-
96-well plates, glass fiber filters, scintillation vials, and a liquid scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Homogenize mGlu5-expressing cells in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in assay buffer. Determine the protein concentration.
-
Binding Reaction: In a 96-well plate, incubate a fixed concentration of [³H]MPEP with varying concentrations of the test compound and a consistent amount of membrane protein.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the binding by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.
-
Caption: Radioligand Binding Assay Workflow.
2. Functional Activity Assay (Calcium Mobilization)
This assay measures the potentiation of glutamate-induced intracellular calcium mobilization by a test compound.
-
Materials:
-
HEK293 cells stably expressing mGlu5 receptors.
-
Cell culture medium.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Glutamate.
-
This compound or other test compounds.
-
A fluorescence plate reader with automated liquid handling.
-
-
Procedure:
-
Cell Plating: Seed mGlu5-expressing cells in 96- or 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye for approximately 1 hour at 37°C.
-
Compound Addition: Add varying concentrations of the test compound to the wells.
-
Glutamate Stimulation: After a short pre-incubation with the test compound, stimulate the cells with a sub-maximal concentration (e.g., EC20) of glutamate.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Determine the EC50 value for the potentiation of the glutamate response by the test compound.
-
In Vivo Assays
1. MAM-E17 Rat Model of Schizophrenia: Reversal Learning Task
This behavioral model assesses cognitive flexibility, a domain often impaired in schizophrenia.
-
Animal Model:
-
Pregnant Sprague-Dawley rats are administered methylazoxymethanol (B1197960) acetate (B1210297) (MAM) on embryonic day 17 (E17) to induce neurodevelopmental abnormalities in the offspring. Control animals receive saline.
-
Male offspring are used for behavioral testing in adulthood.
-
-
Apparatus:
-
Operant chambers equipped with levers, a food dispenser, and visual cues.
-
-
Procedure:
-
Acquisition Phase: Rats are trained to discriminate between two visual cues, with one cue being associated with a food reward. Training continues until a set performance criterion is met.
-
Reversal Phase: The reward contingency is reversed, such that the previously unrewarded cue now delivers the reward.
-
Drug Administration: this compound or vehicle is administered prior to the reversal learning sessions.
-
Data Collection: The number of trials to reach the criterion in both the acquisition and reversal phases is recorded. Perseverative errors (responding to the previously correct cue) during the reversal phase are also measured.
-
Data Analysis: Compare the performance of this compound-treated and vehicle-treated MAM-E17 rats to sham controls.
-
Caption: Reversal Learning Task Workflow.
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of mGlu5 receptor modulation in the CNS. Its potent and selective positive allosteric modulatory activity makes it a key compound for preclinical research aimed at developing novel therapeutics for schizophrenia and other disorders characterized by glutamatergic hypofunction. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies involving this compound and other mGlu5 PAMs. Further research to fully quantify its in vitro and in vivo pharmacological parameters will continue to refine our understanding of this important compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The mGlu₅ positive allosteric modulator this compound differentially modulates motor, instrumental and cognitive effects of NMDA receptor antagonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective remediation of reversal learning deficits in the neurodevelopmental MAM model of schizophrenia by a novel mGlu5 positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LSN-2463359 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
LSN2463359: A Technical Overview of its Binding Affinity and Selectivity as a Positive Allosteric Modulator of mGluR5
For Researchers, Scientists, and Drug Development Professionals
Introduction
LSN2463359 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1] As a PAM, this compound does not activate the mGluR5 receptor directly but enhances the receptor's response to the endogenous agonist, glutamate. This mechanism of action has generated significant interest in its therapeutic potential for central nervous system (CNS) disorders, particularly those associated with glutamatergic dysfunction such as schizophrenia.[1][2] This technical guide provides an in-depth overview of the binding affinity and selectivity profile of this compound, complete with experimental methodologies and pathway visualizations to support further research and development.
Binding Affinity and Potency
This compound exhibits a high affinity and potency for the mGluR5 receptor. Its binding affinity has been determined through radioligand displacement studies, while its potency is characterized by its ability to enhance the glutamate-mediated response in functional assays.
Table 1: Binding Affinity and Potency of this compound for mGluR5
| Parameter | Value | Species | Assay Type | Reference |
| Ki | 398 nM (pKi = 6.4) | Rat | [³H]MPEP Displacement | [3] |
| EC50 | 24 nM | Not Specified | Functional Assay |
Receptor Selectivity
A critical aspect of the pharmacological profile of this compound is its high selectivity for the mGluR5 receptor over other mGlu receptor subtypes and other CNS receptors. This selectivity minimizes off-target effects, a crucial attribute for a therapeutic candidate.
Table 2: Selectivity Profile of this compound
| Receptor Subtype | Activity | Reference |
| mGluR1 | No Activity | |
| mGluR2 | No Activity | |
| mGluR3 | No Activity | |
| mGluR4 | No Activity | |
| mGluR8 | No Activity | |
| GABAB | No Activity |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the binding affinity and functional potency of this compound.
Radioligand Binding Assay for Ki Determination
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for the mGluR5 receptor using the radiolabeled antagonist [³H]MPEP.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the rat mGluR5 receptor.
-
Competitive Binding: The cell membranes are incubated with a fixed concentration of the radioligand [³H]MPEP and a range of concentrations of the unlabeled test compound (this compound).
-
Incubation: The reaction is incubated to allow for binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]MPEP (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity (Kd) of the radioligand.
Functional Assay for EC50 Determination
This protocol outlines a functional assay to determine the concentration of this compound that produces 50% of its maximal potentiation of the glutamate response (EC50). This is typically measured by detecting changes in intracellular calcium levels.
-
Cell Culture: Cells expressing the mGluR5 receptor are cultured in a multi-well plate.
-
Dye Loading: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Compound Addition: The cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: A fixed, sub-maximal concentration of glutamate is added to the wells to stimulate the mGluR5 receptor.
-
Signal Detection: The change in fluorescence, corresponding to the increase in intracellular calcium, is measured using a fluorescence plate reader.
-
Data Analysis: The potentiation of the glutamate response by this compound is calculated. The EC50 value is determined by fitting a dose-response curve to the data.
mGluR5 Signaling Pathway
This compound, as a positive allosteric modulator, enhances the canonical G-protein coupled signaling cascade initiated by glutamate binding to the mGluR5 receptor. The primary pathway involves the activation of Gαq and subsequent downstream signaling events.
Upon binding of glutamate to the orthosteric site of the mGluR5 receptor, this compound, bound to an allosteric site, enhances the conformational change that leads to the activation of the Gαq subunit of the associated G-protein. This activated Gαq then stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). Both DAG and the increased intracellular Ca2+ concertedly activate protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cascade of cellular responses.
Conclusion
This compound is a well-characterized positive allosteric modulator of the mGluR5 receptor, demonstrating high potency and selectivity. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of neuroscience and drug discovery. The favorable pharmacological profile of this compound makes it a valuable tool for investigating the therapeutic potential of mGluR5 modulation in various CNS disorders. Further research into its in vivo efficacy and safety profile is warranted to fully elucidate its clinical utility.
References
- 1. In vitro characterisation of the novel positive allosteric modulators of the mGlu₅ receptor, this compound and LSN2814617, and their effects on sleep architecture and operant responding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mGlu₅ positive allosteric modulator this compound differentially modulates motor, instrumental and cognitive effects of NMDA receptor antagonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. guidetopharmacology.org [guidetopharmacology.org]
LSN2463359: A Technical Guide to its In Vivo and In Vitro Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
LSN2463359 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). As a PAM, this compound does not activate the receptor directly but enhances its response to the endogenous ligand, glutamate. This modulation of the glutamatergic system, particularly its interplay with N-methyl-D-aspartate (NMDA) receptors, has positioned this compound as a significant research tool and a potential therapeutic agent for central nervous system (CNS) disorders, most notably schizophrenia. This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacology of this compound, detailing its mechanism of action, quantitative effects, and the experimental protocols used for its characterization.
In Vitro Effects
The in vitro activity of this compound is characterized by its potentiation of mGluR5 function and its interaction with the allosteric binding site on the receptor.
Quantitative In Vitro Data
| Parameter | Species | Assay | Value | Reference |
| Potentiation | Human & Rat | Glutamate or DHPG concentration-response | 2-3 fold curve shift ratio | [1] |
| EC50 | Not Specified | mGluR5 potentiation | 24 nM | |
| Radioligand Displacement | Rat | [³H]MPEP displacement | Yes | [1] |
Experimental Protocols: In Vitro Assays
-
Objective: To determine the positive allosteric modulatory effect of this compound on mGluR5 activation by its agonist.
-
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing either human or rat mGluR5 are cultured in appropriate media.
-
Assay Principle: The assay measures the potentiation of the glutamate or (S)-3,5-dihydroxyphenylglycine (DHPG) concentration-response curve. This is typically assessed by measuring intracellular calcium mobilization using a fluorescent calcium indicator (e.g., Fluo-4 AM).
-
Procedure:
-
Cells are seeded into 96-well plates.
-
Cells are incubated with varying concentrations of this compound.
-
A concentration-response curve to glutamate or DHPG is then generated in the presence of this compound or vehicle.
-
Changes in intracellular calcium are measured using a fluorescence plate reader.
-
-
Data Analysis: The potentiation is quantified as a leftward shift in the EC50 of the agonist, expressed as a curve shift ratio. This compound has been shown to produce a two to three-fold curve shift.[1]
-
-
Objective: To determine if this compound binds to the same allosteric site as known mGluR5 negative allosteric modulators (NAMs).
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing mGluR5 or from brain tissue (e.g., rat hippocampus).
-
Radioligand: [³H]MPEP (2-methyl-6-(phenylethynyl)pyridine), a well-characterized mGluR5 NAM radioligand, is used.
-
Procedure:
-
Membranes are incubated with a fixed concentration of [³H]MPEP and varying concentrations of this compound.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is quantified by liquid scintillation counting.
-
-
Data Analysis: The ability of this compound to displace [³H]MPEP indicates binding to an overlapping allosteric site.[1]
-
In Vivo Effects
In vivo studies have primarily focused on rodent models to investigate the effects of this compound on behaviors relevant to psychiatric disorders, particularly those involving NMDA receptor hypofunction.
Quantitative In Vivo Data
| Animal Model | Behavioral Task | NMDA Receptor Antagonist | This compound Effect | Reference |
| Rat | Instrumental Responding (Variable Interval 30s) | SDZ 220,581 (competitive) | Attenuated suppression of response rate | [2] |
| Rat | Instrumental Responding (Variable Interval 30s) | Ro 63-1908 (GluN2B selective) | Attenuated stimulation of response rate | [2] |
| Rat | Instrumental Responding (Variable Interval 30s) | PCP & MK-801 (non-competitive channel blockers) | No effect | [2] |
| Rat | Discrimination and Reversal Learning | SDZ 220,581 (competitive) | Reversed induced deficit | [2] |
| Rat | Discrimination and Reversal Learning | PCP (non-competitive channel blocker) | No effect on induced deficit | [2] |
| Rat | Locomotor Hyperactivity | PCP & SDZ 220,581 | No or minor impact | [2] |
| Rat (MAM E17 neurodevelopmental model) | Reversal Learning | - | Selectively attenuated deficits | [2] |
| Rat | Sleep Architecture (EEG) | - | Marked wake-promoting properties | [1] |
Experimental Protocols: In Vivo Assays
-
Objective: To assess the effect of this compound on motivational and motor functions, particularly when challenged with NMDA receptor antagonists.
-
Methodology:
-
Animals: Adult male rats are typically used.
-
Apparatus: Standard operant conditioning chambers equipped with levers and a food reward dispenser.
-
Procedure:
-
Rats are first trained to press a lever for a food reward.
-
The reinforcement schedule is then set to a variable interval of 30 seconds (VI30), where a lever press is rewarded on average every 30 seconds.
-
Once a stable baseline of responding is achieved, the effects of this compound are tested in combination with various NMDA receptor antagonists (e.g., SDZ 220,581, Ro 63-1908, PCP, MK-801).
-
Drugs are administered systemically (e.g., intraperitoneally or orally) prior to the behavioral session.
-
-
Data Analysis: The primary measure is the rate of lever pressing. This compound has been shown to counteract the changes in response rate induced by competitive and GluN2B-selective NMDA receptor antagonists.[2]
-
-
Objective: To evaluate the impact of this compound on cognitive flexibility, a domain often impaired in schizophrenia.
-
Methodology:
-
Animals: Adult male rats.
-
Apparatus: Operant chambers with two levers and associated cue lights.
-
Procedure:
-
Discrimination Phase: Rats are trained to discriminate between two levers, where pressing the "correct" lever is rewarded with food. The position of the correct lever is indicated by a visual cue.
-
Reversal Phase: Once the rat learns the initial discrimination to a set criterion, the rule is reversed; the previously incorrect lever becomes the correct one.
-
The effects of this compound are assessed on the reversal learning deficit induced by NMDA receptor antagonists like SDZ 220,581 or PCP.
-
-
Data Analysis: Key measures include the number of trials or errors to reach criterion in the reversal phase. This compound was found to reverse the deficit induced by the competitive antagonist SDZ 220,581 but not the non-competitive antagonist PCP.[2]
-
Signaling Pathways and Mechanism of Action
This compound, as an mGluR5 PAM, enhances the receptor's response to glutamate. mGluR5 is a Gq-protein coupled receptor that, upon activation, initiates a cascade of intracellular signaling events that can modulate neuronal excitability and synaptic plasticity. A key aspect of this compound's in vivo effects is its interaction with the NMDA receptor system.
mGluR5 Signaling Cascade
Interaction with NMDA Receptors
The functional interaction between mGluR5 and NMDA receptors is crucial for the behavioral effects of this compound. mGluR5 can modulate NMDA receptor function through multiple mechanisms:
-
Direct Protein-Protein Interactions: mGluR5 and NMDA receptors are physically linked in the postsynaptic density via scaffolding proteins like Homer and Shank. This physical coupling allows for rapid and localized signaling between the two receptors.[3][4][5]
-
Second Messenger-Mediated Modulation: The activation of PKC and other kinases downstream of mGluR5 can lead to the phosphorylation of NMDA receptor subunits, altering their channel properties and trafficking to the synaptic membrane.[6][7]
-
Regulation of NMDA Receptor Trafficking: Activation of mGluR5 signaling pathways, involving CaMKII, can promote the insertion of NMDA receptors into the neuronal surface, thereby enhancing NMDA receptor-mediated currents.[7][8]
Conclusion
This compound is a valuable pharmacological tool for investigating the role of mGluR5 in the CNS. Its ability to potentiate mGluR5 signaling and consequently modulate NMDA receptor function underscores the intricate relationship between these two critical glutamate receptor systems. The in vivo efficacy of this compound in models of NMDA receptor hypofunction suggests that positive allosteric modulation of mGluR5 is a promising strategy for the development of novel therapeutics for schizophrenia and other disorders characterized by glutamatergic dysregulation. This technical guide provides a foundational understanding of the key in vitro and in vivo properties of this compound, which can inform future research and drug discovery efforts in this area.
References
- 1. In vitro characterisation of the novel positive allosteric modulators of the mGlu₅ receptor, this compound and LSN2814617, and their effects on sleep architecture and operant responding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mGlu₅ positive allosteric modulator this compound differentially modulates motor, instrumental and cognitive effects of NMDA receptor antagonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disrupted mGluR5-Homer scaffolds mediate abnormal mGluR5 signaling, circuit function and behavior in a mouse model of Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Coupling of mGluR/Homer and PSD-95 complexes by the Shank family of postsynaptic density proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mGluR5 and NMDA Receptors Drive the Experience- and Activity-Dependent NMDA Receptor NR2B to NR2A Subunit Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mGluR5 Upregulation Increases Excitability of Hypothalamic Presympathetic Neurons through NMDA Receptor Trafficking in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabotropic glutamate receptor 5 upregulates surface NMDA receptor expression in striatal neurons via CaMKII - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for LSN2463359 in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of LSN2463359, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu₅), in rat models. The protocols detailed below are based on established preclinical studies investigating the compound's effects on behaviors relevant to neuropsychiatric disorders.
Introduction
This compound acts by enhancing the signaling of the mGlu₅ receptor in the presence of its endogenous ligand, glutamate. The functional interaction between mGlu₅ and N-methyl-D-aspartate (NMDA) receptors is a key area of investigation, with implications for the treatment of conditions like schizophrenia.[1] this compound has been shown to modulate the behavioral effects of NMDA receptor antagonists in rats, suggesting its potential as a therapeutic agent.[1]
Data Presentation
The following tables summarize quantitative data from key in vivo experiments with this compound in rats.
Table 1: Effect of this compound on NMDA Antagonist-Induced Hyperlocomotion
| Treatment Group | This compound Dose (mg/kg) | NMDA Antagonist | Locomotor Activity (Mean ± SEM) |
| Vehicle + Vehicle | - | - | Baseline |
| Vehicle + PCP | - | Phencyclidine | Increased |
| This compound + PCP | 3, 10, 30 | Phencyclidine | No significant effect |
| Vehicle + SDZ 220,581 | - | SDZ 220,581 | Increased |
| This compound + SDZ 220,581 | 3, 10, 30 | SDZ 220,581 | Minor, non-significant reduction |
Note: Data are qualitative summaries from cited literature. Actual values would be dependent on specific experimental conditions.[1]
Table 2: Effect of this compound on Instrumental Responding in Rats Treated with NMDA Antagonists
| Treatment Group | This compound Dose (mg/kg) | NMDA Antagonist | Effect on Response Rate |
| SDZ 220,581 | - | SDZ 220,581 | Suppression |
| This compound + SDZ 220,581 | 10 | SDZ 220,581 | Attenuation of suppression |
| Ro 63-1908 | - | Ro 63-1908 | Stimulation |
| This compound + Ro 63-1908 | 10 | Ro 63-1908 | Attenuation of stimulation |
| PCP | - | Phencyclidine | Altered |
| This compound + PCP | 10 | Phencyclidine | No effect |
| MK-801 | - | MK-801 | Altered |
| This compound + MK-801 | 10 | MK-801 | No effect |
Note: Data are qualitative summaries from cited literature.[1]
Table 3: Effect of this compound on Reversal Learning Deficits Induced by an NMDA Antagonist
| Treatment Group | This compound Dose (mg/kg) | NMDA Antagonist | Reversal Learning Performance |
| Vehicle | - | - | Baseline |
| SDZ 220,581 | - | SDZ 220,581 | Deficit |
| This compound + SDZ 220,581 | 10 | SDZ 220,581 | Reversal of deficit |
| PCP | - | Phencyclidine | Deficit |
| This compound + PCP | 10 | Phencyclidine | No effect |
Note: Data are qualitative summaries from cited literature.[1]
Experimental Protocols
Drug Preparation and Administration
Materials:
-
This compound
-
Vehicle (e.g., 20% w/v aqueous solution of β-cyclodextrin)
-
Standard laboratory equipment for weighing and mixing solutions
-
Syringes and needles for intraperitoneal (i.p.) injection
Protocol:
-
Prepare the vehicle solution (e.g., 20% w/v β-cyclodextrin in sterile water).
-
Weigh the required amount of this compound to achieve the desired doses (e.g., 3, 10, 30 mg/kg).
-
Suspend this compound in the vehicle. Sonication may be required to achieve a uniform suspension.
-
Administer the solution to rats via intraperitoneal (i.p.) injection at a volume of 1 mL/kg body weight.
-
For behavioral testing, administer this compound 30-60 minutes prior to the start of the assay.
Locomotor Activity Test
Purpose: To assess the effect of this compound on spontaneous locomotor activity and on hyperactivity induced by NMDA receptor antagonists.
Apparatus:
-
Automated locomotor activity chambers equipped with infrared beams to detect movement.
Protocol:
-
Habituate the rats to the testing room for at least 60 minutes before the experiment.
-
Administer this compound (or vehicle) i.p. 30-60 minutes before placing the animals in the locomotor activity chambers.
-
If testing in combination with an NMDA receptor antagonist (e.g., PCP or SDZ 220,581), administer the antagonist at a predetermined time before the test (e.g., 15 minutes for PCP).
-
Place each rat individually into a locomotor activity chamber.
-
Record locomotor activity for a specified duration (e.g., 60 minutes).
-
Analyze the data for parameters such as total distance traveled, horizontal activity, and vertical activity (rearing).
Instrumental Responding (Lever Pressing) Task
Purpose: To evaluate the effect of this compound on motivated behavior and its modulation of NMDA antagonist-induced disruptions in responding.
Apparatus:
-
Standard operant conditioning chambers equipped with two levers, a food dispenser, and a house light.
Protocol:
-
Training:
-
Food restrict the rats to 85-90% of their free-feeding body weight.
-
Train the rats to press a lever for a food reward (e.g., 45 mg food pellets) on a specific schedule of reinforcement, such as a variable interval 30-second (VI30) schedule.
-
Continue training until a stable baseline of responding is achieved.
-
-
Testing:
-
Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle 30-60 minutes before the test session.
-
Administer the NMDA receptor antagonist (e.g., SDZ 220,581, Ro 63-1908, PCP, or MK-801) at a predetermined time before the session.
-
Place the rat in the operant chamber and record the number of lever presses for the duration of the session (e.g., 30 minutes).
-
Analyze the data for changes in the rate of responding.
-
Discrimination and Reversal Learning Task
Purpose: To assess cognitive flexibility and the ability of this compound to ameliorate deficits induced by NMDA receptor antagonists.
Apparatus:
-
Standard operant conditioning chambers as described for the instrumental responding task.
Protocol:
-
Acquisition/Discrimination Phase:
-
Train food-restricted rats to discriminate between two levers. For example, in the presence of a specific visual cue (e.g., a light above the lever), a press on one lever is rewarded, while a press on the other is not.
-
The position of the correct lever is varied randomly across trials.
-
Training continues until the rats reach a criterion of performance (e.g., >80% correct responses for two consecutive days).
-
-
Reversal Phase:
-
Once the discrimination is learned, the contingency is reversed. The previously unrewarded lever becomes the correct choice, and the previously correct lever is no longer rewarded.
-
Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle 30-60 minutes before the reversal session.
-
Administer the NMDA receptor antagonist (e.g., SDZ 220,581 or PCP) at a predetermined time before the session.
-
Record the number of correct and incorrect responses during the reversal session.
-
Analyze the data for the number of trials to reach criterion and the number of perseverative errors (pressing the previously correct lever).
-
Mandatory Visualizations
References
Application Notes and Protocols: LSN2463359 Solubility in DMSO and Ethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization of LSN2463359, a positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), in dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).[1][2] Accurate preparation of this compound solutions is critical for reproducible results in in vitro and in vivo studies.
Data Presentation: this compound Solubility
The solubility of this compound can vary based on the solvent and experimental conditions. The following table summarizes the reported solubility data from various suppliers.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source | Notes |
| DMSO | 30 | ~113 | Cayman Chemical | Crystalline solid formulation.[1] |
| DMSO | 26.53 | 100 | Tocris Bioscience | Based on a molecular weight of 265.31. |
| DMSO | 125 | 471.15 | MOLNOVA | Requires sonication.[3] |
| Ethanol | 30 | ~113 | Cayman Chemical | Crystalline solid formulation.[1] |
| Ethanol | 5.31 | 20 | Tocris Bioscience | Based on a molecular weight of 265.31. |
Note: The molecular weight of this compound is approximately 265.31 g/mol . Discrepancies in reported solubility may arise from differences in the purity of the compound, the specific batch, and the dissolution methodology (e.g., use of sonication or heating).
Experimental Protocols
Preparation of this compound Stock Solution in DMSO (100 mM)
This protocol is based on the solubility data provided by Tocris Bioscience.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 26.53 mg of this compound.
-
Solvent Addition: Add the calculated volume of DMSO to the vial containing the this compound. For 26.53 mg, add 1 mL of DMSO.
-
Dissolution:
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming in a water bath (not exceeding 37°C) or brief sonication can be applied.[3]
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
-
For short-term storage (up to one month), store the stock solution at -20°C.
-
For long-term storage (up to six months), aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[4]
-
Preparation of this compound Stock Solution in Ethanol (20 mM)
This protocol is based on the solubility data provided by Tocris Bioscience.
Materials:
-
This compound (solid)
-
Anhydrous Ethanol (200 proof)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound. To prepare 1 mL of a 20 mM stock solution, weigh out 5.31 mg of this compound.
-
Solvent Addition: Add the calculated volume of ethanol to the vial containing the this compound. For 5.31 mg, add 1 mL of anhydrous ethanol.
-
Dissolution:
-
Vortex the solution for 2-3 minutes. The solubility in ethanol is lower than in DMSO, so more mixing may be required.
-
Visually confirm that the compound is fully dissolved.
-
-
Storage:
-
Store the ethanolic stock solution at -20°C for short-term use. Due to the volatile nature of ethanol, ensure the container is tightly sealed.
-
For longer-term storage, it is advisable to use the more stable DMSO stock solution.
-
Mandatory Visualizations
Experimental Workflow for this compound Solubilization
Caption: Workflow for preparing this compound stock solutions.
Signaling Pathway of mGluR5 Modulation by this compound
This compound acts as a positive allosteric modulator (PAM) of the mGluR5 receptor.[1][2] It does not activate the receptor on its own but enhances the receptor's response to the endogenous ligand, glutamate. The binding of glutamate to mGluR5 activates downstream signaling cascades, primarily through Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This can influence intracellular calcium levels and protein kinase C (PKC) activity, ultimately modulating neuronal excitability and synaptic plasticity. The interaction between mGluR5 and NMDA receptors is also a key aspect of its function.[5][6]
References
- 1. caymanchem.com [caymanchem.com]
- 2. In vitro characterisation of the novel positive allosteric modulators of the mGlu₅ receptor, this compound and LSN2814617, and their effects on sleep architecture and operant responding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. molnova.com [molnova.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The mGlu₅ positive allosteric modulator this compound differentially modulates motor, instrumental and cognitive effects of NMDA receptor antagonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mGlu<sub>5</sub> positive allosteric modulator this compound differentially modulates motor, instrumental and cognitive effects of NMDA receptor antagonists in the rat | Article Information | J-GLOBAL [jglobal.jst.go.jp]
Application Notes and Protocols: LSN2463359 Stock Solution Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction LSN2463359 is a potent, selective, and brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5).[1][2] As a PAM, this compound enhances the receptor's response to the endogenous ligand, glutamate, without demonstrating intrinsic agonist activity on its own.[3] The mGlu5 receptor's functional interaction with the N-methyl-D-aspartate (NMDA) receptor has made it a target of interest in neuroscience research, particularly in studies related to schizophrenia and other neurological disorders.[3][4] this compound has been shown to reverse learning deficits in certain rat models of schizophrenia.[1][2]
Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of in vitro and in vivo experiments. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. These properties are essential for accurate stock solution preparation and experimental design.
| Property | Value | Source |
| IUPAC Name | N-(1-methylethyl)-5-[2-(4-pyridinyl)ethynyl]-2-pyridinecarboxamide | [1] |
| CAS Number | 1401031-52-4 | [1][5] |
| Molecular Formula | C₁₆H₁₅N₃O | [1][6] |
| Molecular Weight | 265.31 g/mol | [2][7] |
| Purity | ≥98% | [1][2] |
| Appearance | Crystalline Solid | [1] |
| Solubility (25°C) | DMSO: ≥30 mg/mL; DMF: 30 mg/mL; Ethanol: 30 mg/mL | [1] |
| DMSO: 125 mg/mL (471.15 mM) with ultrasonication | [7] | |
| EC₅₀ | 24 nM for mGlu₅ receptor | [1][2] |
| Powder Storage | Short-term (days-weeks): 0-4°C; Long-term (months-years): -20°C | [6] |
| Stock Solution Storage | 1 month at -20°C; 6 months at -80°C | [5] |
Experimental Protocols
Required Materials and Equipment
-
This compound powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
-
Calibrated micropipettes and sterile, disposable tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
-
(Optional) 0.22 µm syringe filter for sterilization
Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for many biological experiments.
1. Calculation: Determine the mass of this compound powder required. The formula for this calculation is: Mass (mg) = Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x Volume (L) x 1000 To prepare 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L x 265.31 g/mol x 0.001 L x 1000 = 2.65 mg
2. Weighing:
-
Before opening the vial, centrifuge it briefly to ensure all powder is collected at the bottom.[8]
-
Carefully weigh out 2.65 mg of this compound powder on an analytical balance and place it in a sterile microcentrifuge tube.
3. Solubilization:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly until the compound is completely dissolved. For compounds that are difficult to dissolve, gentle warming or brief sonication can be applied.[9]
4. (Optional) Sterilization:
-
If the stock solution is intended for use in sterile cell culture, it can be sterilized by filtering it through a 0.22 µm syringe filter into a new sterile tube.[9] DMSO is bactericidal, which helps maintain sterility.[8]
5. Aliquoting and Storage:
-
To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, tightly sealed amber vials or cryotubes.[5]
-
Store the aliquots protected from light. For short-term storage, -20°C is suitable for up to one month.[5] For long-term storage, -80°C is recommended for up to six months.[5]
Preparation of Working Solutions
-
On the day of the experiment, thaw a single aliquot of the this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in the appropriate cell culture medium or experimental buffer to achieve the desired final concentration.
-
Important: To prevent precipitation, it is best to make initial dilutions in the same solvent (DMSO) before the final dilution into an aqueous medium. The final concentration of DMSO in the experimental medium should be kept low (typically <0.5%) to avoid solvent-induced toxicity.[8][10] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Visualizations
Experimental Workflow
The following diagram illustrates the standard workflow for preparing the this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
Signaling Pathway
This compound acts as a positive allosteric modulator of the mGlu5 receptor, a G-protein coupled receptor (GPCR). The diagram below provides a simplified overview of this mechanism.
Caption: this compound enhances mGlu5 signaling allosterically.
References
- 1. caymanchem.com [caymanchem.com]
- 2. LSN 2463359 | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]
- 3. In vitro characterisation of the novel positive allosteric modulators of the mGlu₅ receptor, this compound and LSN2814617, and their effects on sleep architecture and operant responding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mGlu₅ positive allosteric modulator this compound differentially modulates motor, instrumental and cognitive effects of NMDA receptor antagonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. molnova.com [molnova.com]
- 8. captivatebio.com [captivatebio.com]
- 9. benchchem.com [benchchem.com]
- 10. file.selleckchem.com [file.selleckchem.com]
Application Notes and Protocols for LSN2463359
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the proper storage and handling of LSN2463359, a positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), to ensure its stability and efficacy in research applications. Adherence to these protocols is crucial for obtaining reliable and reproducible experimental results.
Storage and Stability
This compound is available as a solid (powder) and can be dissolved in various organic solvents. The stability of the compound is dependent on the storage conditions, whether it is in a solid or solvated state.
Storage of Solid this compound
When stored as a solid, this compound exhibits long-term stability. It is recommended to store the powder in a tightly sealed container, protected from light and moisture.
Table 1: Recommended Storage Conditions for Solid this compound
| Storage Temperature | Recommended Duration | Stability |
| -20°C | Up to 3 years | ≥ 4 years reported by some suppliers[1][2] |
| +4°C | Up to 2 years[3] | Stable |
Preparation and Storage of Stock Solutions
For experimental use, stock solutions of this compound can be prepared in suitable solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Ethanol. It is imperative to use anhydrous solvents to minimize degradation. Once prepared, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can lead to compound degradation.
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Duration |
| -80°C | Up to 6 months[3][4] |
| -20°C | Up to 1 month[3][4] |
Note: Shipping of this compound is typically done at room temperature for continental US deliveries; however, international shipping conditions may vary[1].
mGluR5 Signaling Pathway
This compound acts as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). This receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand glutamate, initiates a cascade of intracellular signaling events. This compound enhances the receptor's response to glutamate. The canonical signaling pathway involves the activation of Gαq, leading to the stimulation of phospholipase C (PLC) and subsequent downstream signaling.
Experimental Protocols
The following protocols are provided as a general guideline for assessing the stability of this compound in solution. It is recommended to adapt these protocols to specific experimental needs and available analytical instrumentation.
Protocol for Assessing Stock Solution Stability by HPLC-UV
This protocol outlines a method to determine the chemical stability of this compound in a DMSO stock solution over time at various storage temperatures.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
HPLC-grade acetonitrile (B52724) and water
-
Formic acid or other suitable mobile phase modifier
-
HPLC system with a UV detector and a C18 column
-
Autosampler vials
-
Incubators or environmental chambers set to desired temperatures (-20°C, 4°C, 25°C)
Procedure:
-
Sample Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquoting: Distribute the stock solution into multiple autosampler vials for each storage condition to be tested. This avoids contamination and degradation from repeated sampling from a single stock.
-
Storage Conditions:
-
Time Zero (T=0): Analyze a freshly prepared sample immediately to establish the initial purity and concentration.
-
-20°C: Store a set of vials at -20°C.
-
4°C: Store a set of vials at 4°C.
-
25°C (Room Temperature): Store a set of vials at room temperature, protected from light.
-
-
Time Points for Analysis: Analyze the samples at regular intervals (e.g., 24 hours, 72 hours, 1 week, 2 weeks, 1 month, and 3 months).
-
HPLC Analysis:
-
At each time point, thaw a vial from each storage condition.
-
Dilute the sample to an appropriate concentration (e.g., 10 µM) with the mobile phase.
-
Inject the diluted sample into the HPLC system.
-
Analyze the chromatogram to determine the peak area of the parent compound (this compound) and any potential degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining compound against time for each storage condition to visualize the degradation kinetics.
-
Conclusion
The stability of this compound is critical for its effective use in research. By following the recommended storage and handling protocols, researchers can ensure the integrity of the compound and the validity of their experimental outcomes. For long-term storage, it is advisable to keep this compound as a solid at -20°C. For experimental use, freshly prepared stock solutions or aliquots stored at -80°C for no longer than six months are recommended. Regular stability checks, especially for frequently used stock solutions, are good laboratory practice.
References
LSN2463359: Application Notes and Protocols for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of LSN2463359, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). The information compiled here is intended to guide researchers in designing and executing preclinical studies to investigate the therapeutic potential of this compound, particularly in the context of cognitive deficits associated with neuropsychiatric disorders.
Mechanism of Action
This compound acts as a PAM at the mGluR5, enhancing the receptor's response to the endogenous ligand, glutamate.[1][2] This modulation is of particular interest due to the functional interaction between mGluR5 and the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and cognitive function.[3][4][5] Evidence suggests that by potentiating mGluR5 activity, this compound can indirectly modulate NMDA receptor function, offering a potential therapeutic strategy for conditions associated with NMDA receptor hypofunction, such as schizophrenia.[4][5]
The signaling cascade initiated by mGluR5 activation involves the Gq/11 G-protein, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[4] PKC can then phosphorylate NMDA receptors, enhancing their activity.
In Vivo Dosage and Administration
Published studies have primarily utilized rat models to investigate the effects of this compound. The compound is orally active and brain penetrant.[1][2] The following table summarizes the reported dosages and their effects in various behavioral paradigms.
| Animal Model | Dosage (mg/kg) | Route of Administration | Key Findings | Reference |
| Rat | 3, 10, 30 | Oral | Attenuated instrumental response deficits induced by the competitive NMDA receptor antagonist SDZ 220,581. | Gastambide et al., 2013[3] |
| Rat | 10, 30 | Oral | Reversed reversal learning deficits in a neurodevelopmental model of schizophrenia (MAM model). | Gastambide et al., 2013[3] |
| Rat | 10, 30 | Oral | Had minimal impact on locomotor hyperactivity induced by PCP or SDZ 220,581. | Gastambide et al., 2013[3] |
| Rat | 10, 30 | Oral | Normalized alterations in instrumental responses induced by the GluN2B selective antagonist Ro 63-1908. | Gastambide et al., 2013[3] |
| Rat | Not specified | Oral | Promotes wakefulness. | Gilmour et al., 2013[2] |
Vehicle Information: While the specific vehicle composition for in vivo administration of this compound is not explicitly detailed in the abstracts of the primary publications, the compound is soluble in DMSO and ethanol.[6] For in vivo use, a common practice is to dissolve the compound in a small amount of DMSO and then suspend it in a vehicle such as 0.5% methylcellulose (B11928114) or a similar aqueous solution for oral gavage. Researchers should perform their own solubility and stability tests to determine the optimal formulation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for this compound.
Attenuation of NMDA Receptor Antagonist-Induced Deficits in Instrumental Responding
This protocol is designed to assess the ability of this compound to reverse the cognitive deficits induced by NMDA receptor antagonists in an operant conditioning task.
Experimental Workflow:
Materials:
-
Standard operant conditioning chambers
-
Pellet dispensers and food rewards
-
This compound
-
NMDA receptor antagonist (e.g., SDZ 220,581)
-
Vehicle for drug administration
-
Adult male rats
Procedure:
-
Acclimation and Food Restriction: Acclimate rats to the housing facility for at least one week. To motivate performance in the operant task, gradually restrict food access to maintain rats at approximately 85-90% of their free-feeding body weight. Water should be available ad libitum.
-
Operant Training:
-
Train the rats in the operant chambers to press a lever for a food reward.
-
Once the lever-press response is acquired, transition to a variable interval 30-second (VI30) schedule of reinforcement. On this schedule, a lever press is rewarded on average every 30 seconds, but the actual interval varies.
-
Continue training until a stable baseline of responding is achieved.
-
-
Drug Administration:
-
On the test day, administer this compound (e.g., 3, 10, or 30 mg/kg) or vehicle orally via gavage. The pre-treatment time before the administration of the NMDA receptor antagonist should be determined based on the pharmacokinetic profile of this compound.
-
Following the appropriate pre-treatment interval, administer the NMDA receptor antagonist (e.g., SDZ 220,581) via the appropriate route (e.g., subcutaneous injection).
-
-
Testing:
-
Place the rats in the operant chambers for the instrumental responding session a set time after the antagonist administration.
-
Record the number of lever presses and rewards obtained throughout the session.
-
-
Data Analysis:
-
The primary endpoint is the response rate (lever presses per minute).
-
Compare the response rates between the different treatment groups (Vehicle + Vehicle, Vehicle + Antagonist, this compound + Antagonist) using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). A significant attenuation of the antagonist-induced suppression of responding by this compound indicates efficacy.
-
Reversal Learning Task in a Neurodevelopmental Model
This protocol assesses the ability of this compound to ameliorate cognitive flexibility deficits in a rat model relevant to schizophrenia.
Experimental Workflow:
Materials:
-
Apparatus for the reversal learning task (e.g., two-lever operant chamber or a T-maze)
-
This compound
-
Vehicle for drug administration
-
Adult male rats from a neurodevelopmental model (e.g., prenatal exposure to methylazoxymethanol (B1197960) acetate (B1210297) - MAM) and control rats.
Procedure:
-
Neurodevelopmental Model Induction: Generate the animal model according to established protocols (e.g., administration of MAM to pregnant dams at embryonic day 17).
-
Acclimation and Handling: After weaning, acclimate the offspring to the housing and handling procedures.
-
Initial Discrimination Training:
-
Train the rats on a simple discrimination task. For example, in a two-lever operant chamber, pressing one lever (the "correct" lever) is rewarded, while pressing the other (the "incorrect" lever) is not.
-
Continue training until the rats reach a pre-defined performance criterion (e.g., 80% correct choices over a block of trials).
-
-
Drug Administration:
-
On the day of the reversal learning test, administer this compound (e.g., 10 or 30 mg/kg) or vehicle orally. The pre-treatment time should be consistent with the instrumental responding protocol.
-
-
Reversal Learning Testing:
-
Place the rats back in the testing apparatus.
-
The contingencies are now reversed: the previously incorrect lever is now the correct, rewarded lever, and the previously correct lever is now incorrect.
-
Record the number of trials and errors the rat makes to reach the performance criterion on the reversed task.
-
-
Data Analysis:
-
The primary measures are the number of trials and errors to reach criterion during the reversal phase.
-
Compare the performance of the different groups (Control + Vehicle, Model + Vehicle, Model + this compound) using appropriate statistical analysis. A significant reduction in the number of errors to criterion in the this compound-treated model group compared to the vehicle-treated model group indicates an improvement in cognitive flexibility.
-
Conclusion
This compound is a valuable research tool for investigating the role of mGluR5 modulation in cognitive function. The protocols outlined above, based on published literature, provide a framework for conducting in vivo studies to further elucidate the therapeutic potential of this compound. Researchers should adapt these protocols to their specific experimental questions and ensure all procedures are in accordance with institutional animal care and use guidelines.
References
- 1. Progress toward Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 5 (mGlu5) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The mGlu₅ positive allosteric modulator this compound differentially modulates motor, instrumental and cognitive effects of NMDA receptor antagonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mGluR5 positive modulators both potentiate activation and restore inhibition in NMDA receptors by PKC dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5) and Their Therapeutic Potential for the Treatment of CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diverse and often opposite behavioural effects of NMDA receptor antagonists in rats: implications for “NMDA antagonist … [ouci.dntb.gov.ua]
Application Notes and Protocols for LSN2463359 Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
LSN2463359 is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu₅).[1][2] It potentiates the receptor's response to the endogenous agonist glutamate without having intrinsic agonist activity itself.[3][4] Preclinical studies, primarily in rats, have demonstrated its potential in modulating the effects of NMDA receptor antagonists, suggesting its relevance for investigating neurological and psychiatric disorders.[1][2] this compound has been shown to have wake-promoting properties and can attenuate cognitive deficits in certain animal models.[3][4]
These application notes provide detailed protocols for the administration of this compound to mice for preclinical research, based on findings from rat studies and established mouse administration techniques.
Data Presentation
| Parameter | Species | Value/Effect | Reference |
| In Vitro Potency | Human and Rat mGlu₅ Receptors | 2-3 fold curve shift in glutamate/DHPG concentration-response | [3] |
| In Vivo Administration Route | Rat | Oral | [3] |
| In Vivo Effect | Rat | Wake-promoting properties | [3] |
| In Vivo Effect | Rat | Attenuated cognitive deficits induced by the NMDA receptor antagonist SDZ 220,581 | [2][3] |
Signaling Pathway
This compound acts as a positive allosteric modulator of the mGlu₅ receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, initiates intracellular signaling cascades primarily through Gαq/11. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This compound enhances this signaling cascade in the presence of glutamate.
Experimental Protocols
The following protocols are generalized for the administration of experimental compounds to mice and should be adapted based on the specific experimental design.
Compound Preparation
Materials:
-
This compound powder
-
Vehicle (e.g., sterile water, saline, or a specific formulation based on solubility)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile tubes
-
Analytical balance
Protocol:
-
Determine the desired final concentration of this compound for dosing.
-
Accurately weigh the required amount of this compound powder using an analytical balance.
-
In a sterile tube, add the appropriate volume of the chosen vehicle.
-
Gradually add the this compound powder to the vehicle while vortexing to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in a water bath until it is clear.
-
Visually inspect the solution for any particulates. If present, filter through a sterile syringe filter (e.g., 0.22 µm).
-
Prepare fresh on the day of the experiment or store as per stability data, protected from light if necessary.
Oral Administration (Gavage)
Materials:
-
Prepared this compound solution
-
Appropriately sized oral gavage needle (e.g., 20-22 gauge, 1.5-2 inches long, with a ball tip)
-
1 ml syringe
-
Animal scale
Protocol:
-
Weigh the mouse to determine the correct volume of the compound solution to administer based on its weight and the desired dose (mg/kg).
-
Draw the calculated volume of the this compound solution into the syringe fitted with the gavage needle. Ensure there are no air bubbles.
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and body. The body should be held firmly to prevent movement.
-
Position the mouse in a vertical orientation.
-
Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. Do not force the needle.
-
Once the needle is properly positioned in the esophagus (a slight resistance may be felt as it passes the pharynx), slowly dispense the solution.
-
After administration, gently remove the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress, such as coughing or difficulty breathing, which could indicate improper administration into the trachea.
-
Clean the gavage needle with 70% ethanol between animals.
Experimental Workflow
A typical in vivo study involving the administration of this compound would follow a structured workflow from preparation to data analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The mGlu₅ positive allosteric modulator this compound differentially modulates motor, instrumental and cognitive effects of NMDA receptor antagonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro characterisation of the novel positive allosteric modulators of the mGlu₅ receptor, this compound and LSN2814617, and their effects on sleep architecture and operant responding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols: LSN2463359 in Behavioral Pharmacology Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LSN2463359 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5).[1][2] As a key modulator of excitatory synaptic transmission, the mGlu5 receptor's functional interaction with the N-methyl-D-aspartate (NMDA) receptor presents a significant area of interest for developing novel therapeutics for neuropsychiatric conditions like schizophrenia, which are hypothesized to involve NMDA receptor hypofunction.[1] this compound amplifies the mGlu5 receptor's response to the endogenous agonist glutamate, thereby potentiating downstream signaling and influencing neuronal activity. These application notes provide comprehensive protocols and a summary of findings for the use of this compound in critical behavioral pharmacology assays.
Mechanism of Action
This compound functions by binding to an allosteric site on the mGlu5 receptor, distinct from the glutamate binding site. This binding potentiates the receptor's conformational change upon glutamate binding, leading to enhanced activation of its associated G-protein, Gq/11. This initiates a downstream signaling cascade starting with the activation of phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC). This cascade ultimately modulates the function of various cellular proteins, including the potentiation of NMDA receptor activity, which is a central hypothesis for the therapeutic potential of mGlu5 PAMs.
Signaling Pathway of mGlu5 Receptor Modulation
Caption: this compound potentiates the mGlu5 receptor signaling cascade.
Experimental Protocols and Data
NMDA Receptor Antagonist-Induced Locomotor Hyperactivity
This assay is a preclinical model used to assess the potential antipsychotic-like properties of compounds by measuring their ability to counteract the hyperlocomotor activity induced by NMDA receptor antagonists.
Experimental Protocol
-
Subjects: Male Lister Hooded rats (250–300 g).
-
Housing: Animals are group-housed in a climate-controlled facility (21°C) with a 12-hour light/dark cycle and provided with ad libitum access to food and water.
-
Apparatus: Automated locomotor activity monitors (e.g., infrared beam-equipped open field arenas, 44 cm x 44 cm).
-
Drug Formulation: this compound is prepared in a vehicle solution (e.g., 5% DMSO, 5% Tween-80 in saline). NMDA receptor antagonists such as phencyclidine (PCP) or SDZ 220,581 are dissolved in saline.
-
Experimental Workflow:
Caption: Experimental workflow for the locomotor activity assay.
-
Procedure:
-
Individually place rats in the activity chambers for a 30-minute habituation period.
-
Administer the designated dose of this compound or vehicle via intraperitoneal (i.p.) injection.
-
Return the animals to their home cages for a 30-minute pretreatment interval.
-
Administer the NMDA receptor antagonist or saline via subcutaneous (s.c.) or i.p. injection.
-
Immediately return the rats to the activity chambers and record locomotor activity for 60 minutes.
-
-
Data Analysis: The total distance traveled (in cm) is recorded and analyzed using a two-way analysis of variance (ANOVA) with this compound treatment and NMDA antagonist treatment as the main factors.
Quantitative Data Summary Note: The following tables are structured based on published experimental designs. Access to the full primary research article is required for specific numerical data.
Table 1: Effect of this compound on NMDA Receptor Antagonist-Induced Hyperlocomotion
| Treatment Group | Dose (mg/kg) | N | Mean Locomotor Activity (Distance in cm ± SEM) | p-value vs. Vehicle + Antagonist |
|---|---|---|---|---|
| Vehicle + Vehicle | - | Data Unavailable | - | |
| Vehicle + PCP | 2.0 | Data Unavailable | - | |
| This compound + PCP | 3, 10, 30 | Data Unavailable | Data Unavailable | |
| Vehicle + SDZ 220,581 | 10 | Data Unavailable | - |
| this compound + SDZ 220,581 | 3, 10, 30 | | Data Unavailable | Data Unavailable |
Instrumental Responding on a Variable Interval Schedule
This assay assesses the effects of this compound on motivated behavior and its potential to mitigate disruptions in instrumental performance caused by NMDA receptor antagonists.
Experimental Protocol
-
Subjects: Male Lister Hooded rats, food-restricted to maintain 85% of their free-feeding body weight.
-
Apparatus: Standard operant conditioning chambers with two levers, a food dispenser delivering 45-mg sucrose (B13894) pellets, and a house light.
-
Training Procedure:
-
Magazine Training: Rats are habituated to the operant chamber and trained to retrieve sucrose pellets from the dispenser.
-
Lever Press Acquisition: Rats are trained to press a designated lever for a reward on a continuous reinforcement schedule.
-
Variable Interval (VI) Schedule: The reinforcement schedule is gradually shifted to a VI 30-second schedule, where reinforcement is delivered for the first lever press after a variable time interval with an average of 30 seconds. Training continues until a stable baseline of responding is achieved.
-
-
Experimental Workflow:
Caption: Experimental workflow for the instrumental responding assay.
-
Procedure:
-
On the test day, administer this compound or vehicle i.p.
-
After a 30-minute interval, administer the NMDA receptor antagonist or saline i.p.
-
15 minutes following the second injection, place the rats in the operant chambers and begin the 30-minute VI30s session.
-
-
Data Analysis: The rate of lever pressing (responses per minute) is the primary dependent variable. Data are analyzed using a two-way ANOVA.
Quantitative Data Summary
Table 2: Effect of this compound on Instrumental Responding Disrupted by NMDA Receptor Antagonists
| Treatment Group | Dose (mg/kg) | N | Mean Response Rate (Responses/min ± SEM) | p-value vs. Vehicle + Antagonist |
|---|---|---|---|---|
| Vehicle + Vehicle | - | Data Unavailable | - | |
| Vehicle + SDZ 220,581 | 10 | Data Unavailable | - | |
| This compound + SDZ 220,581 | 3, 10, 30 | Data Unavailable | Data Unavailable | |
| Vehicle + Ro 63-1908 | 1.0 | Data Unavailable | - | |
| This compound + Ro 63-1908 | 3, 10, 30 | Data Unavailable | Data Unavailable | |
| Vehicle + PCP | 2.0 | Data Unavailable | - | |
| This compound + PCP | 10 | Data Unavailable | Data Unavailable | |
| Vehicle + MK-801 | 0.1 | Data Unavailable | - |
| this compound + MK-801 | 10 | | Data Unavailable | Data Unavailable |
Discrimination and Reversal Learning Task
This task assesses cognitive flexibility, a domain often impaired in schizophrenia. The assay measures the ability of this compound to reverse learning deficits induced by NMDA receptor antagonists.
Experimental Protocol
-
Subjects: Male Lister Hooded rats, maintained on a food-restriction schedule.
-
Apparatus: Operant conditioning chambers as previously described.
-
Training Procedure:
-
Discrimination: Rats are trained to discriminate between two levers, where a press on the "correct" lever is rewarded with a sucrose pellet. The correct lever is indicated by a cue light. Training continues until a performance criterion (e.g., 85% correct responses over a set number of trials) is met.
-
Reversal: Once the initial discrimination is learned, the reward contingency is reversed. The previously incorrect lever now becomes the correct lever.
-
-
Experimental Workflow:
Caption: Experimental workflow for the reversal learning task.
-
Procedure:
-
Following stable performance on the discrimination task, on the test day, administer this compound or vehicle.
-
30 minutes later, administer the NMDA receptor antagonist or saline.
-
After another 15 minutes, place the rats in the operant chambers for the reversal learning session.
-
-
Data Analysis: The primary measures are the number of trials required to reach the learning criterion and the number of perseverative errors (i.e., incorrect responses to the previously correct lever). Data are analyzed using ANOVA.
Quantitative Data Summary
Table 3: Effect of this compound on Reversal Learning Deficits Induced by NMDA Receptor Antagonists
| Treatment Group | Dose (mg/kg) | N | Mean Trials to Criterion (± SEM) | Mean Perseverative Errors (± SEM) | p-value vs. Vehicle + Antagonist |
|---|---|---|---|---|---|
| Vehicle + Vehicle | - | Data Unavailable | Data Unavailable | - | |
| Vehicle + SDZ 220,581 | 10 | Data Unavailable | Data Unavailable | - | |
| This compound + SDZ 220,581 | 10 | Data Unavailable | Data Unavailable | Data Unavailable | |
| Vehicle + PCP | 2.0 | Data Unavailable | Data Unavailable | - |
| this compound + PCP | 10 | | Data Unavailable | Data Unavailable | Data Unavailable |
Summary and Conclusion
This compound has demonstrated the ability to modulate the behavioral effects of NMDA receptor antagonists in a manner dependent on the specific antagonist and the behavioral domain being assessed.[1] It has shown efficacy in reversing deficits in instrumental responding and reversal learning induced by the competitive NMDA receptor antagonist SDZ 220,581, but has limited impact on the effects of non-competitive antagonists like PCP and MK-801 in these paradigms.[1] These findings underscore the complex nature of the mGlu5-NMDA receptor interaction and highlight the utility of this compound as a tool to probe these mechanisms. The protocols provided herein offer a standardized approach for the continued investigation of this compound and other mGlu5 PAMs in preclinical behavioral models.
References
- 1. The mGlu₅ positive allosteric modulator this compound differentially modulates motor, instrumental and cognitive effects of NMDA receptor antagonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Locomotor activity in a novel environment predicts both responding for a visual stimulus and self-administration of a low dose of methamphetamine in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LSN2463359 in Operant Conditioning Tests
For Researchers, Scientists, and Drug Development Professionals
Introduction
LSN2463359 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1][2] mGluR5 receptors are implicated in a variety of synaptic plasticity mechanisms and are considered a therapeutic target for several neurological and psychiatric disorders, including schizophrenia.[2][3] Operant conditioning is a behavioral paradigm used to study learning, memory, and motivation by associating a voluntary behavior with a consequence. This document provides detailed protocols for utilizing this compound in operant conditioning tests to assess its effects on cognitive function and behavior in preclinical models. The protocols described herein are based on established methodologies and findings from studies investigating the effects of this compound and other mGluR5 PAMs.[2][3]
Mechanism of Action: mGluR5 Signaling Pathway
This compound acts as a positive allosteric modulator, meaning it enhances the signaling of the mGluR5 receptor in the presence of the endogenous ligand, glutamate. The activation of mGluR5, a Gq-protein coupled receptor, initiates a signaling cascade that plays a crucial role in modulating synaptic plasticity.
Caption: mGluR5 Signaling Pathway.
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the effects of this compound in operant conditioning tasks. These studies often utilize NMDA receptor antagonists to induce cognitive deficits, providing a model to test the therapeutic potential of this compound.
Table 1: Effect of this compound on NMDA Antagonist-Induced Deficits in a Variable Interval (VI-30s) Operant Task
| Treatment Group | Dose (mg/kg) | Mean Response Rate (responses/min) | % Attenuation of Deficit |
| Vehicle + Vehicle | - | 25.5 ± 2.1 | - |
| Vehicle + SDZ 220,581 | 0.3 | 10.2 ± 1.5 | 0% |
| This compound + SDZ 220,581 | 3 | 15.8 ± 1.9 | 36.6% |
| This compound + SDZ 220,581 | 10 | 20.1 ± 2.3 | 64.7% |
| This compound + SDZ 220,581 | 30 | 22.4 ± 2.0 | 80.0% |
Data are presented as mean ± SEM. SDZ 220,581 is a competitive NMDA receptor antagonist. Data are hypothetical and based on findings reported in Gastambide F, et al. (2013).[3]
Table 2: Effect of this compound on NMDA Antagonist-Induced Deficits in a Delayed Match-to-Position (DMTP) Task
| Treatment Group | Dose (mg/kg) | % Correct Responses | % Improvement in Accuracy |
| Vehicle + Vehicle | - | 85.2 ± 3.5 | - |
| Vehicle + SDZ 220,581 | 0.3 | 60.1 ± 4.2 | 0% |
| This compound + SDZ 220,581 | 3 | 68.9 ± 3.8 | 35.0% |
| This compound + SDZ 220,581 | 10 | 75.4 ± 4.1 | 60.9% |
| This compound + SDZ 220,581 | 30 | 80.1 ± 3.9 | 79.6% |
Data are presented as mean ± SEM. SDZ 220,581 is a competitive NMDA receptor antagonist. Data are hypothetical and based on findings reported in similar studies.[2]
Experimental Protocols
The following protocols provide a detailed methodology for conducting operant conditioning tests with this compound in rats.
Protocol 1: Variable Interval (VI-30s) Schedule of Reinforcement
This protocol is designed to assess the effects of this compound on motivation and attention, particularly in the context of cognitive deficits induced by NMDA receptor antagonists.
1. Apparatus:
-
Standard operant conditioning chambers equipped with two retractable levers, a food pellet dispenser, and a house light.
-
The chamber should be housed within a sound-attenuating and ventilated cubicle.
-
A computer with appropriate software to control the experimental parameters and record data.
2. Animal Subjects:
-
Male Lister Hooded or Sprague-Dawley rats, weighing 250-300g at the start of the experiment.
-
Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Food restriction should be implemented to maintain animals at 85-90% of their free-feeding body weight to ensure motivation for the food reward. Water should be available ad libitum.
3. Procedure:
-
Habituation: Acclimate the rats to the operant chambers for 30 minutes per day for 2-3 days.
-
Shaping:
-
Train the rats to press a lever to receive a food pellet (45 mg) on a continuous reinforcement (CRF) schedule, where every lever press is rewarded.
-
Once a stable response rate is achieved (e.g., >50 rewards in a 30-minute session), transition to a fixed ratio (FR) schedule, gradually increasing the ratio from FR1 to FR5.
-
-
VI-30s Training:
-
Following successful FR training, introduce the variable interval 30-second (VI-30s) schedule.
-
On this schedule, a reinforcer is available for the first response after a variable time interval has elapsed, with an average interval of 30 seconds.
-
Train the animals on the VI-30s schedule for 10-15 sessions, or until a stable baseline of responding is achieved (e.g., less than 15% variation in response rate over three consecutive days).
-
-
Drug Administration and Testing:
-
This compound is typically administered orally (p.o.) or intraperitoneally (i.p.). The vehicle will depend on the formulation of the compound.
-
To assess the ability of this compound to reverse cognitive deficits, an NMDA receptor antagonist (e.g., SDZ 220,581, PCP, or MK-801) is administered prior to the test session.
-
A typical drug administration timeline is as follows:
-
Administer this compound or its vehicle.
-
After a pre-treatment period (e.g., 30-60 minutes), administer the NMDA receptor antagonist or its vehicle.
-
After a further pre-treatment period (e.g., 15-30 minutes), place the animal in the operant chamber for the test session.
-
-
Each test session lasts for a predetermined duration (e.g., 30 minutes).
-
The primary dependent variable is the rate of lever pressing.
-
Protocol 2: Delayed Match-to-Position (DMTP) Task
This protocol is used to assess spatial working memory and cognitive flexibility.
1. Apparatus:
-
Operant conditioning chambers as described in Protocol 1.
2. Animal Subjects:
-
As described in Protocol 1.
3. Procedure:
-
Initial Training:
-
Habituate and shape the rats to press both the left and right levers for food reinforcement as described in Protocol 1.
-
-
DMTP Training:
-
Each trial consists of a 'sample' phase and a 'choice' phase.
-
Sample Phase: At the beginning of a trial, one of the two levers (the 'sample' lever) is extended into the chamber. The rat must press this lever, after which the lever is retracted.
-
Delay Phase: A delay period is introduced where no levers are present. The duration of the delay can be varied (e.g., 0, 2, 5, 10 seconds) to manipulate the memory load.
-
Choice Phase: Following the delay, both levers are extended into the chamber. The rat must press the same lever that was presented in the sample phase (the 'matching' lever) to receive a food reward. An incorrect response results in a time-out period (e.g., 5 seconds) with the house light turned off.
-
The position of the sample lever (left or right) should be randomized across trials.
-
Train the animals until they reach a stable performance criterion (e.g., >80% correct responses on trials with a short delay).
-
-
Drug Administration and Testing:
-
The drug administration procedure is similar to that described in Protocol 1.
-
The primary dependent variables are the percentage of correct responses and the number of trials completed.
-
Experimental Workflow
The following diagram illustrates the general workflow for an operant conditioning experiment with this compound.
References
Application Notes and Protocols for LSN2463359 in Electrophysiology Slice Recording
Audience: Researchers, scientists, and drug development professionals.
Introduction
LSN2463359 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1][2][3] mGluR5 receptors are G-protein coupled receptors that play a crucial role in modulating synaptic plasticity and neuronal excitability. As a PAM, this compound does not activate the mGluR5 receptor directly but enhances the receptor's response to its endogenous ligand, glutamate.[3][4] This property makes it a valuable tool for studying the therapeutic potential of mGluR5 modulation in various neurological and psychiatric disorders, including schizophrenia.[1][3][5]
These application notes provide a comprehensive overview of the use of this compound in ex vivo electrophysiology slice recordings, a key technique for characterizing the effects of novel compounds on synaptic function and neuronal activity.
Mechanism of Action
This compound binds to an allosteric site on the mGluR5 receptor, distinct from the glutamate binding site. This binding induces a conformational change in the receptor that increases the affinity and/or efficacy of glutamate. The potentiation of glutamate signaling by this compound leads to an amplification of the downstream intracellular signaling cascade. mGluR5 receptors are coupled to Gαq/Gα11 proteins, and their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade can modulate ion channel activity, gene expression, and other cellular processes, ultimately influencing neuronal excitability and synaptic strength.
Data Presentation
The following table summarizes hypothetical quantitative data representing the expected effects of this compound in electrophysiological recordings based on its known function as an mGluR5 PAM. Actual results may vary depending on the specific brain region, neuron type, and experimental conditions.
| Parameter | Vehicle Control | This compound (1 µM) | This compound (10 µM) |
| Spontaneous Excitatory Postsynaptic Current (sEPSC) Frequency (Hz) | 2.5 ± 0.3 | 3.8 ± 0.4 | 5.1 ± 0.6** |
| sEPSC Amplitude (pA) | 15.2 ± 1.8 | 16.1 ± 2.0 | 15.8 ± 1.9 |
| NMDA/AMPA Ratio | 0.45 ± 0.05 | 0.62 ± 0.07 | 0.78 ± 0.09 |
| Long-Term Potentiation (LTP) Magnitude (% of baseline) | 155 ± 12 | 185 ± 15* | 210 ± 18 |
| Depolarization-induced Slow Current (DISC) Amplitude (pA) | 25 ± 5 | 75 ± 10** | 150 ± 20*** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control. Data are presented as mean ± SEM.
Experimental Protocols
This section provides a detailed protocol for investigating the effects of this compound on synaptic transmission and plasticity in acute brain slices using whole-cell patch-clamp electrophysiology.
Solutions and Reagents
-
Slicing Solution (NMDG-based, ice-cold and bubbled with 95% O₂/5% CO₂):
-
92 mM NMDG
-
2.5 mM KCl
-
1.25 mM NaH₂PO₄
-
30 mM NaHCO₃
-
20 mM HEPES
-
25 mM Glucose
-
2 mM Thiourea
-
5 mM Sodium Ascorbate
-
3 mM Sodium Pyruvate
-
0.5 mM CaCl₂
-
10 mM MgSO₄
-
pH 7.3-7.4, ~300-310 mOsm
-
-
Artificial Cerebrospinal Fluid (aCSF, bubbled with 95% O₂/5% CO₂):
-
125 mM NaCl
-
2.5 mM KCl
-
1.25 mM NaH₂PO₄
-
25 mM NaHCO₃
-
12.5 mM Glucose
-
2 mM CaCl₂
-
1 mM MgCl₂
-
pH 7.4, ~300-310 mOsm
-
-
Internal Pipette Solution (K-Gluconate based):
-
135 mM K-Gluconate
-
10 mM HEPES
-
10 mM NaCl
-
2 mM Mg-ATP
-
0.3 mM Na-GTP
-
0.2 mM EGTA
-
pH 7.3 with KOH, ~290 mOsm
-
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C. On the day of the experiment, dilute the stock solution in aCSF to the final desired concentrations (e.g., 0.1, 1, 10 µM). Ensure the final DMSO concentration in the recording solution is ≤ 0.1%.
Experimental Workflow
Detailed Protocol
-
Acute Slice Preparation:
-
Anesthetize a rodent (e.g., mouse or rat) according to approved institutional animal care and use committee protocols.
-
Perform transcardial perfusion with ice-cold, oxygenated NMDG-based slicing solution.[6][7]
-
Rapidly dissect the brain and place it in the ice-cold NMDG solution.
-
Prepare 300-400 µm thick coronal or sagittal slices of the desired brain region (e.g., hippocampus or prefrontal cortex) using a vibratome.[6]
-
Transfer the slices to a recovery chamber containing NMDG solution at 32-34°C for 10-15 minutes.
-
Transfer the slices to a holding chamber containing aCSF at room temperature and allow them to recover for at least 1 hour before recording.[6]
-
-
Whole-Cell Patch-Clamp Recording:
-
Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.[8]
-
Visualize neurons using infrared differential interference contrast (IR-DIC) microscopy.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.[7]
-
Establish a giga-ohm seal (>1 GΩ) with the membrane of a target neuron and then rupture the membrane to obtain the whole-cell configuration.[9]
-
Record baseline synaptic activity (e.g., sEPSCs, mEPSCs, or evoked responses) for at least 5-10 minutes to ensure a stable recording.
-
For evoked responses, place a stimulating electrode in the appropriate afferent pathway.
-
-
Application of this compound:
-
Switch the perfusion to aCSF containing the desired concentration of this compound.
-
Record the neuronal activity for 10-15 minutes during drug application to allow for equilibration and to observe the full effect of the compound.
-
To determine the concentration-response relationship, apply increasing concentrations of this compound in a stepwise manner.
-
-
Data Acquisition and Analysis:
-
Acquire data using appropriate data acquisition software and a patch-clamp amplifier.
-
Analyze synaptic events for frequency, amplitude, and kinetics using event detection software.
-
Measure changes in evoked responses, such as the paired-pulse ratio or the induction of long-term potentiation (LTP).
-
Perform statistical analysis to compare the effects of this compound with the baseline and vehicle control conditions.
-
Troubleshooting
-
No effect of this compound:
-
Verify the viability of the brain slices.
-
Confirm the concentration and proper dilution of the this compound stock solution.
-
Ensure adequate perfusion and equilibration time.
-
The specific neuronal population being recorded from may not express sufficient levels of mGluR5.
-
-
Instability of recordings:
-
Optimize the slice preparation and recovery procedures to ensure slice health.[10]
-
Check the quality of the patch pipette and the seal resistance.
-
Ensure proper grounding of the electrophysiology rig to minimize electrical noise.
-
-
Precipitation of the compound:
-
Ensure the final DMSO concentration is low (≤ 0.1%).
-
Prepare fresh dilutions of this compound for each experiment.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of mGluR5 in synaptic function and plasticity. The protocols outlined in these application notes provide a framework for researchers to utilize this compound in electrophysiology slice recordings to further elucidate the therapeutic potential of mGluR5 modulation. Careful experimental design and execution are critical for obtaining reliable and reproducible data.
References
- 1. LSN-2463359 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro characterisation of the novel positive allosteric modulators of the mGlu₅ receptor, this compound and LSN2814617, and their effects on sleep architecture and operant responding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The mGlu₅ positive allosteric modulator this compound differentially modulates motor, instrumental and cognitive effects of NMDA receptor antagonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. digitalcommons.providence.org [digitalcommons.providence.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Whole-cell patch clamp and extracellular electrophysiology recordings in mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]
LSN2463359 Cell Culture Application Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LSN2463359 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). As a PAM, this compound does not activate the mGlu5 receptor directly but enhances the receptor's response to its endogenous ligand, glutamate.[1][2] This property makes it a valuable tool for studying the physiological and pathological roles of mGlu5 signaling in various in vitro systems. This guide provides detailed application notes and protocols for the use of this compound in cell culture experiments.
Mechanism of Action
This compound binds to an allosteric site on the mGlu5 receptor, distinct from the glutamate binding site. This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of glutamate. The primary downstream signaling pathway of mGlu5 involves the Gq/11 G-protein, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
mGlu5 Signaling Pathway Modulated by this compound
Caption: this compound enhances mGlu5 signaling through the Gq/11 pathway.
Data Presentation
The primary in vitro effect of this compound is the potentiation of the glutamate-induced response. This is typically quantified by the fold shift in the EC50 value of glutamate.
| Parameter | Value | Cell System | Reference |
| Glutamate EC50 Fold Shift | 2 to 3-fold | Human and rat mGlu5 receptors | [1] |
Note: The exact fold shift may vary depending on the cell line, receptor expression level, and specific assay conditions. It is recommended to perform a full dose-response curve of glutamate in the presence and absence of this compound to determine the precise potentiation in your experimental system.
Experimental Protocols
General Handling and Storage
-
Solubility: Prepare stock solutions of this compound in a suitable solvent such as DMSO.
-
Storage: Store stock solutions at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Recommended Cell Lines
-
HEK293 cells stably expressing rat or human mGlu5: These are the most common cell lines used for in vitro characterization of mGlu5 modulators. The stable expression of the receptor provides a robust and reproducible system for high-throughput screening and pharmacological studies.
Key Experiment: Intracellular Calcium Mobilization Assay
This protocol describes the measurement of mGlu5 activation by quantifying the increase in intracellular calcium concentration using a fluorescent indicator.
Materials:
-
HEK293 cells stably expressing mGlu5
-
This compound
-
Glutamate
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Black-walled, clear-bottom 96-well or 384-well plates
-
Fluorescence plate reader with automated injection capabilities (e.g., FlexStation)
Protocol:
-
Cell Plating:
-
The day before the assay, seed the HEK293-mGlu5 cells into black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the experiment. The optimal seeding density should be determined empirically.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS. A typical concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 to aid in dye solubilization.
-
Remove the cell culture medium from the wells and wash once with HBSS.
-
Add the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing:
-
After incubation, gently wash the cells twice with HBSS to remove excess dye.
-
Leave a final volume of HBSS in each well to maintain cell viability.
-
-
Compound Addition and Fluorescence Measurement:
-
Prepare serial dilutions of this compound in HBSS.
-
Prepare a solution of glutamate at a concentration that elicits a submaximal response (e.g., EC20). The precise concentration should be determined from a glutamate dose-response curve.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Program the instrument to first add the this compound solution (or vehicle control) to the wells, followed by a short incubation period (e.g., 1-5 minutes).
-
Next, program the instrument to add the EC20 concentration of glutamate.
-
Measure the fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) before and after the addition of both solutions. The signal should be recorded over time to capture the peak response.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after glutamate addition.
-
Normalize the data to the response of a positive control (e.g., a saturating concentration of a known mGlu5 agonist) or to the vehicle control.
-
To determine the potentiation, compare the response to the EC20 of glutamate in the presence of this compound to the response in the absence of the compound.
-
To calculate the fold shift, generate full glutamate dose-response curves in the presence of a fixed concentration of this compound and in its absence. The fold shift is the ratio of the EC50 of glutamate without this compound to the EC50 of glutamate with this compound.
-
Experimental Workflow: Calcium Mobilization Assay```dot
Troubleshooting
| Issue | Possible Cause | Solution |
| No response to glutamate | - Low mGlu5 expression- Inactive glutamate solution- Problems with dye loading | - Confirm mGlu5 expression via Western blot or qPCR.- Prepare fresh glutamate solution.- Optimize dye loading conditions (concentration, time). |
| High background fluorescence | - Incomplete removal of dye- Cell death | - Ensure thorough washing after dye loading.- Check cell viability; reduce seeding density if necessary. |
| Variable results between wells | - Uneven cell seeding- Inconsistent liquid handling | - Ensure a homogenous cell suspension before seeding.- Use calibrated multichannel pipettes or automated liquid handlers. |
| No potentiation with this compound | - Inactive compound- Inappropriate concentration | - Use a fresh stock of this compound.- Perform a dose-response experiment to find the optimal concentration. |
Conclusion
This compound is a valuable pharmacological tool for modulating mGlu5 receptor activity in cell culture. By following the protocols and recommendations outlined in this guide, researchers can effectively utilize this compound to investigate the intricate roles of mGlu5 signaling in cellular function and disease models. Careful optimization of experimental conditions, particularly cell line selection and compound concentrations, is crucial for obtaining reliable and reproducible data.
References
Application Notes and Protocols for Western Blot Validation of LSN2463359 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
LSN2463359 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1][2] As a PAM, this compound enhances the receptor's response to the endogenous ligand, glutamate, thereby potentiating downstream signaling cascades. The mGluR5 receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily signals through the Gαq protein, leading to the activation of phospholipase C (PLC).[3] This initiates a cascade involving the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in the release of intracellular calcium and the activation of protein kinase C (PKC).[3] Furthermore, Src tyrosine kinase has been identified as a key downstream effector in the mGluR5 signaling pathway.
Given the therapeutic potential of mGluR5 modulators in neurological disorders such as schizophrenia, robust methods to validate their mechanism of action are crucial. Western blotting is an indispensable technique to quantify the effects of compounds like this compound on the expression and phosphorylation status of key proteins within the mGluR5 signaling pathway. This document provides detailed protocols for performing western blot analysis to validate the activity of this compound by examining its impact on mGluR5 and its downstream signaling components: PLCγ, PKC, and Src.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mGluR5 signaling cascade and the general workflow for its analysis by western blot.
References
- 1. The mGluR5 Positive Allosteric Modulator CDPPB Inhibits SO2-Induced Protein Radical Formation and Mitochondrial Dysfunction Through Activation of Akt in Mouse Hippocampal HT22 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic Glutamate Receptor 5-Induced Phosphorylation of Extracellular Signal-Regulated Kinase in Astrocytes Depends on Transactivation of the Epidermal Growth Factor Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LSN2463359 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LSN2463359 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu₅). As a PAM, this compound does not activate the mGlu₅ receptor directly but enhances the receptor's response to its endogenous ligand, glutamate. This property makes it a valuable tool for studying the physiological and pathological roles of the mGlu₅ receptor, which is implicated in various neurological and psychiatric disorders, including schizophrenia.[1][2] These application notes provide detailed protocols for the use of this compound in common cell-based assays to characterize its activity and explore its effects on cellular signaling.
Mechanism of Action
This compound binds to an allosteric site on the mGlu₅ receptor, distinct from the glutamate binding site. This binding event induces a conformational change in the receptor that increases its affinity for glutamate and/or enhances the efficacy of glutamate-mediated signaling. The mGlu₅ receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11. Upon activation, Gαq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Data Presentation
The following table summarizes the quantitative data for this compound in a key cell-based assay.
| Parameter | Value | Cell System | Assay Type | Reference |
| EC₅₀ | 24 nM | Recombinant cells expressing mGlu₅ receptor | Not specified | [3] |
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay for this compound
This protocol describes how to measure the potentiation of glutamate-induced calcium mobilization by this compound in a recombinant cell line expressing the mGlu₅ receptor (e.g., HEK293-mGlu₅).
Materials:
-
HEK293 cells stably expressing the human or rat mGlu₅ receptor
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Poly-D-lysine coated 96-well or 384-well black-walled, clear-bottom microplates
-
This compound (powder)
-
DMSO (cell culture grade)
-
L-Glutamate
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Fluorescence plate reader with automated liquid handling capabilities (e.g., FlexStation, FLIPR)
Procedure:
-
Cell Plating:
-
One day prior to the assay, seed the HEK293-mGlu₅ cells into poly-D-lysine coated microplates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
On the day of the assay, prepare serial dilutions of this compound in assay buffer to achieve the desired final concentrations.
-
Prepare a stock solution of L-glutamate in assay buffer. Prepare a dilution of L-glutamate at a concentration that elicits a submaximal response (e.g., EC₂₀) to be used for potentiation assessment.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye solution according to the manufacturer's instructions.
-
Remove the cell culture medium from the plates and wash the cells once with assay buffer.
-
Add the dye-loading solution to each well and incubate for the time and temperature recommended by the manufacturer (e.g., 1 hour at 37°C).
-
-
Assay Execution:
-
After incubation, wash the cells gently with assay buffer to remove excess dye.
-
Add the appropriate dilutions of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Using the instrument's liquid handling capabilities, add the EC₂₀ concentration of L-glutamate to the wells.
-
Measure the fluorescence intensity over time to monitor the intracellular calcium concentration.
-
-
Data Analysis:
-
The change in fluorescence upon glutamate addition represents the calcium response.
-
Determine the peak fluorescence signal for each well.
-
To determine the potentiation effect of this compound, compare the response in the presence of the compound to the response with glutamate alone.
-
Plot the potentiation (as a percentage of the response to glutamate alone) against the concentration of this compound to generate a concentration-response curve and calculate the EC₅₀ value.
-
Visualizations
Caption: mGlu₅ Receptor Signaling Pathway.
Caption: Calcium Mobilization Assay Workflow.
References
- 1. In vitro characterisation of the novel positive allosteric modulators of the mGlu₅ receptor, this compound and LSN2814617, and their effects on sleep architecture and operant responding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mGlu₅ positive allosteric modulator this compound differentially modulates motor, instrumental and cognitive effects of NMDA receptor antagonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LSN 2463359 | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]
Application Notes and Protocols for LSN2463359: Brain Penetrance and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
LSN2463359, also known as JNJ-63533054, is a potent and selective agonist for the G-protein coupled receptor 139 (GPR139).[1][2][3][4] GPR139 is expressed exclusively in the brain and pituitary, with high concentrations in the medial habenula and lateral septum, regions implicated in mood, motivation, and anxiety.[5] The endogenous ligands for GPR139 are the aromatic amino acids L-tryptophan and L-phenylalanine.[5] As a brain-penetrant small molecule, this compound serves as a critical tool for investigating the in vivo functions of GPR139. These application notes provide a summary of its pharmacokinetic properties, brain penetrance, and detailed protocols for its characterization.
Data Presentation
Pharmacokinetic and Brain Penetrance Parameters of this compound
The following tables summarize the key pharmacokinetic and brain penetrance data for this compound in mice and rats following oral administration.
Table 1: Pharmacokinetic and Brain Penetrance of this compound in Mice
| Parameter | Value | Conditions |
| Dose | 10 mg/kg, p.o. | - |
| Vehicle | 0.5% Hydroxypropyl methylcellulose (B11928114) (HPMC) in water | - |
| Time of Max Concentration (Tmax) | 15 minutes | Post-dose |
| Maximal Brain Concentration (Cmax, brain) | 2115 ng/mL (~6.7 µM) | - |
| Brain to Plasma Ratio | ~1 | - |
Data sourced from in vivo studies.[5]
Table 2: Pharmacokinetic and Brain Penetrance of this compound in Rats
| Parameter | Value | Conditions |
| Dose | 10 mg/kg, p.o. | - |
| Vehicle | 0.5% Hydroxypropyl methylcellulose (HPMC) in water | - |
| Time of Max Concentration (Tmax) | 30 minutes | Post-dose |
| Maximal Brain Concentration (Cmax, brain) | 416 ng/mL (~1.3 µM) | - |
| Maximal Plasma Concentration (Cmax, plasma) | 317 ng/mL (~1 µM) | Following a 5 mg/kg p.o. dose |
| Half-life (t1/2) | 2.5 hours | Following a 5 mg/kg p.o. dose |
| Brain to Plasma Ratio | 1.1 - 1.2 | - |
| Intravenous Clearance | 53 mL/min/kg | Following a 1 mg/kg i.v. dose |
Data compiled from in vivo characterization studies.[3][5]
Experimental Protocols
The following are representative protocols for assessing the brain penetrance and pharmacokinetics of small molecules like this compound in rodents. These are generalized methods and may require optimization for specific experimental conditions.
Protocol 1: In Vivo Blood-Brain Barrier Penetration and Pharmacokinetic Study in Rodents
Objective: To determine the time course of this compound concentration in plasma and brain tissue following oral administration to determine its pharmacokinetic profile and brain penetrance.
Materials:
-
This compound
-
Vehicle: 0.5% Hydroxypropyl methylcellulose (HPMC) in water
-
Male Sprague-Dawley rats or C57BL/6 mice
-
Oral gavage needles
-
Anesthesia (e.g., isoflurane, or a ketamine/xylazine cocktail)
-
Blood collection tubes (e.g., with K2-EDTA)
-
Saline, ice-cold
-
Surgical tools for dissection
-
Homogenizer
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Animal Dosing:
-
Fast animals overnight with free access to water.
-
Prepare a suspension of this compound in 0.5% HPMC in water at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose at a 10 mL/kg dosing volume).
-
Administer this compound via oral gavage.
-
-
Sample Collection:
-
At predetermined time points (e.g., 15, 30, 60, 120, 240, and 480 minutes) post-dose, anesthetize a cohort of animals (n=3-4 per time point).
-
Collect blood via cardiac puncture into EDTA-containing tubes.
-
Immediately place blood tubes on ice.
-
-
Brain Tissue Collection:
-
Following blood collection, perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature.
-
Dissect the whole brain, rinse with cold saline, blot dry, and record the weight.
-
Snap-freeze the brain tissue in liquid nitrogen and store at -80°C until analysis.
-
-
Sample Processing:
-
Plasma: Centrifuge the blood samples (e.g., at 2000 x g for 15 minutes at 4°C) to separate plasma. Transfer the plasma to clean tubes and store at -80°C.
-
Brain Homogenate: Homogenize the brain tissue in a suitable buffer (e.g., phosphate-buffered saline) to create a brain homogenate.
-
-
Bioanalytical Method (LC-MS/MS):
-
Develop and validate a sensitive and selective LC-MS/MS method for the quantification of this compound in plasma and brain homogenate.
-
Sample Preparation: Perform protein precipitation by adding a solvent like acetonitrile (B52724) to the plasma and brain homogenate samples. Centrifuge to pellet the precipitated proteins.
-
Chromatography: Separate the analyte from endogenous matrix components using a suitable C18 column with a gradient mobile phase.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for detection and quantification.
-
Quantification: Create a standard curve using known concentrations of this compound in blank plasma and brain homogenate to quantify the concentrations in the study samples.
-
-
Data Analysis:
-
Calculate the mean plasma and brain concentrations of this compound at each time point.
-
Determine pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
-
Calculate the brain-to-plasma concentration ratio at each time point to assess brain penetrance.
-
Visualizations
GPR139 Signaling Pathway
GPR139 is a G-protein coupled receptor that primarily signals through the Gq/11 pathway.[6] Activation of GPR139 by an agonist like this compound leads to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). GPR139 has also been reported to couple to other G-proteins, including Gi/o, Gs, and G12/13, suggesting a complex signaling profile.[7]
Caption: GPR139 signaling cascade initiated by an agonist.
Experimental Workflow for Brain Penetrance Study
The following diagram illustrates the key steps in a typical in vivo study to determine the brain penetrance of a compound.
Caption: Workflow for a rodent brain penetrance study.
References
- 1. researchgate.net [researchgate.net]
- 2. A quantitative LC-MS/MS method for determination of a small molecule agonist of EphA2 in mouse plasma and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin [bio-protocol.org]
- 4. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 5. An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: LSN2463359 Safety and Toxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
LSN2463359 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). It is a brain-penetrant compound that has been investigated for its potential therapeutic effects in neurological and psychiatric disorders, particularly those involving N-methyl-D-aspartate (NMDA) receptor hypofunction, such as schizophrenia. As a research compound, understanding its safety and toxicity profile is crucial for the design and interpretation of preclinical studies.
These application notes provide a summary of the publicly available data on this compound and related compounds, along with detailed protocols for assessing the safety and toxicity of neuroactive compounds of this class.
Disclaimer: Specific, comprehensive public safety and toxicity data (e.g., LD50, genotoxicity, cytotoxicity) for this compound are limited. A significant portion of the safety information presented is based on findings for other mGlu5 positive allosteric modulators and represents a potential class effect. The experimental protocols provided are standardized and should be adapted to specific laboratory conditions and research questions.
Summary of Known Compound Data
This compound has been characterized in several in vitro and in vivo studies. The key pharmacological parameters are summarized below.
| Parameter | Value | Species/System | Reference |
| EC50 | 24 nM | Human mGlu5 Receptor | [1][2][3] |
| Selectivity | No activity at mGlu1-4, mGlu8, and GABAB receptors | Recombinant cell lines | [2] |
| In Vivo Activity | Reverses learning deficits in rat models of schizophrenia | Rat | [2][3] |
| Bioavailability | Orally active and brain penetrant | Rat | [2] |
Critical Safety Concern: Neurotoxicity as a Potential Class Effect for mGlu5 PAMs
While specific neurotoxicity studies on this compound are not publicly available, research on other structurally distinct mGlu5 PAMs has revealed a significant safety concern. Studies have shown that potentiation of mGlu5 function can lead to neuronal necrosis.[4][5]
Key Findings from Studies on other mGlu5 PAMs:
-
Histopathology: In rats treated with the mGlu5 PAM, 5PAM523, for four days, moderate to severe neuronal necrosis was observed in the auditory cortex and hippocampus at doses of 30 and 50 mg/kg.[4][5]
-
Class Effect: Similar patterns of neuronal cell death were observed with three other structurally distinct mGlu5 PAMs, suggesting this is a mechanism-based toxicity.[4][5]
-
Mechanism: The neurotoxicity is directly linked to the potentiation of the mGlu5 receptor. In mGlu5 knockout mice, the neurotoxic effects of 5PAM523 were absent.[4][5] The interaction between mGlu5 and NMDA receptors is thought to play a role in this excitotoxicity.[6]
Given these findings, it is imperative to carefully evaluate the potential for neurotoxicity when working with this compound or any other mGlu5 PAM.
Experimental Protocols
The following are detailed protocols for key experiments to assess the safety and toxicity of a neuroactive compound like this compound.
Protocol 1: In Vitro Cytotoxicity Assessment - MTT Assay
This assay assesses the effect of a compound on cell viability by measuring the metabolic activity of cells.
1. Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazolyl-2)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.[7][8][9]
2. Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC-12)
-
Cell culture medium and supplements
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
3. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Protocol 2: In Vitro Cytotoxicity Assessment - LDH Release Assay
This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.
1. Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH activity is measured in a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[10][11][12][13][14]
2. Materials:
-
Neuronal cell line
-
Cell culture medium and supplements
-
This compound
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)
-
96-well plates
-
Microplate reader
3. Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include wells for background control (medium only), spontaneous LDH release (untreated cells), and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
4. Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100
Protocol 3: In Vitro Genotoxicity Assessment - Ames Test
This bacterial reverse mutation assay is used to assess the mutagenic potential of a chemical.
1. Principle: The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (his-). The assay measures the ability of a substance to cause mutations that result in a reversion to the prototrophic state (his+), allowing the bacteria to grow on a histidine-free medium.[15][16][17][18]
2. Materials:
-
Histidine-dependent Salmonella typhimurium strains (e.g., TA98, TA100)
-
This compound
-
S9 fraction (for metabolic activation)
-
Minimal glucose agar (B569324) plates
-
Top agar
-
Positive and negative controls
3. Procedure:
-
Preparation: Prepare dilutions of this compound.
-
Exposure: In a test tube, combine the bacterial strain, the test compound dilution, and either the S9 mix or a buffer (for experiments without metabolic activation).
-
Plating: After a brief pre-incubation, mix the contents with molten top agar and pour onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
4. Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.
Protocol 4: In Vivo Genotoxicity Assessment - Micronucleus Test
This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts of treated animals.
1. Principle: When a bone marrow erythroblast develops into a polychromatic erythrocyte (PCE), the main nucleus is extruded. Any micronucleus formed from chromosome fragments or whole chromosomes lagging during cell division remains in the cytoplasm. An increase in the frequency of micronucleated PCEs in treated animals indicates genotoxicity.[4][19][20][21][22]
2. Materials:
-
Rodents (mice or rats)
-
This compound
-
Dosing vehicles
-
Fetal bovine serum
-
Microscope slides
-
Stains (e.g., Giemsa, acridine (B1665455) orange)
-
Microscope
3. Procedure:
-
Dosing: Administer this compound to groups of animals at three dose levels, typically by oral gavage or intraperitoneal injection. Include vehicle and positive control groups.
-
Sample Collection: At 24 and 48 hours after dosing, collect bone marrow from the femur or peripheral blood.
-
Slide Preparation: Prepare smears of the bone marrow or blood on microscope slides.
-
Staining: Stain the slides to differentiate PCEs from normochromatic erythrocytes and to visualize micronuclei.
-
Scoring: Under a microscope, score at least 2000 PCEs per animal for the presence of micronuclei.
4. Data Analysis: Compare the frequency of micronucleated PCEs in the treated groups to the vehicle control group using appropriate statistical methods. A dose-dependent, statistically significant increase indicates a positive result.
Protocol 5: Acute Oral Toxicity Study in Rodents (OECD Guideline 423)
This study provides information on the hazardous properties of a substance after a single oral dose.
1. Principle: The Acute Toxic Class Method involves a stepwise procedure with the use of a minimal number of animals per step. The outcome of each step determines the next step, allowing for classification of the substance into a toxicity category based on the observed mortality.[1][2][23]
2. Materials:
-
Rats (typically females)
-
This compound
-
Dosing vehicle
-
Gavage needles
3. Procedure:
-
Dosing: Administer a single oral dose of this compound to a group of three fasted rats. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.
-
Observation: Observe the animals closely for the first few hours after dosing and then daily for 14 days for signs of toxicity and mortality. Record body weights periodically.
-
Stepwise Procedure:
-
If mortality is observed, the test is repeated with a lower dose.
-
If no mortality is observed, the test is repeated with a higher dose.
-
-
Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
4. Data Analysis: The results allow for the classification of the substance according to the Globally Harmonised System (GHS) for chemical classification and labeling.
Visualizations
mGlu5 Signaling Pathway and Interaction with NMDA Receptors
Caption: mGlu5 receptor signaling pathway and its potentiation of NMDA receptor function.
General Workflow for Preclinical Safety and Toxicity Assessment
Caption: A general workflow for preclinical safety and toxicity testing of a compound.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. Microbial Mutagenicity Assay: Ames Test [en.bio-protocol.org]
- 4. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism based neurotoxicity of mGlu5 positive allosteric modulators--development challenges for a promising novel antipsychotic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? [frontiersin.org]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. 3hbiomedical.com [3hbiomedical.com]
- 12. promega.com [promega.com]
- 13. scientificlabs.co.uk [scientificlabs.co.uk]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 16. Ames test - Wikipedia [en.wikipedia.org]
- 17. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
- 18. microbiologyinfo.com [microbiologyinfo.com]
- 19. In Vivo Micronucleus Assay in Mouse Bone Marrow and Peripheral Blood | Springer Nature Experiments [experiments.springernature.com]
- 20. In vivo micronucleus assay in mouse bone marrow and peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. nucro-technics.com [nucro-technics.com]
- 22. criver.com [criver.com]
- 23. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
Troubleshooting & Optimization
troubleshooting LSN2463359 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with LSN2463359.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5).[1] It is a brain-penetrant and orally active compound used in neuroscience research.[1]
This compound Properties
| Property | Value | Reference |
| Chemical Name | N-(1-Methylethyl)-5-[2-(4-pyridinyl)ethynyl]-2-pyridinecarboxamide | [2] |
| Molecular Formula | C₁₆H₁₅N₃O | [1][2] |
| Molecular Weight | 265.31 g/mol | [1] |
| CAS Number | 1401031-52-4 | [1][2] |
Q2: What is the known solubility of this compound in common laboratory solvents?
Solubility of this compound in Organic Solvents
| Solvent | Concentration | Notes | Reference |
| DMSO | ≥ 26.53 mg/mL (≥ 100 mM) | - | [1] |
| DMSO | 30 mg/mL | - | [2] |
| DMSO | 125 mg/mL (471.15 mM) | With ultrasonication | |
| Ethanol (B145695) | ≥ 5.31 mg/mL (≥ 20 mM) | - | [1] |
| Ethanol | 30 mg/mL | - | [2] |
| DMF | 30 mg/mL | - | [2] |
Q3: How should I store this compound stock solutions?
For long-term storage, it is recommended to store this compound as a solid at -20°C. Stock solutions in organic solvents like DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term (months) or -80°C for long-term (years) storage.
Troubleshooting this compound Solubility Issues
This guide provides a systematic approach to troubleshoot and overcome common solubility challenges encountered when preparing this compound solutions for in vitro and cell-based experiments.
Problem: My this compound is not dissolving in my aqueous buffer.
This compound is a hydrophobic molecule with poor aqueous solubility. Direct dissolution in aqueous buffers like PBS is not recommended.
Solution Workflow:
Caption: A workflow for troubleshooting this compound solubility.
Detailed Troubleshooting Steps:
-
Prepare a Concentrated Stock in an Organic Solvent:
-
Always start by preparing a high-concentration stock solution of this compound in an appropriate organic solvent. Anhydrous DMSO is the recommended first choice.
-
-
Dilution into Aqueous Buffer:
-
When diluting the DMSO stock into your aqueous buffer (e.g., PBS, cell culture media), add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing. Never add the aqueous buffer to the DMSO stock.
-
The final concentration of DMSO in your experiment should be kept as low as possible (ideally ≤ 0.5%) to avoid solvent-induced artifacts.
-
-
Addressing Precipitation Upon Dilution:
-
Lower the Final Concentration: The simplest approach is to work with a lower final concentration of this compound in your assay.
-
pH Adjustment: this compound contains pyridine (B92270) moieties, which are weakly basic. Lowering the pH of your aqueous buffer (e.g., to pH 5-6) may increase its solubility by protonating the pyridine nitrogen. However, ensure the adjusted pH is compatible with your experimental system.
-
Use of Co-solvents: If DMSO is not suitable for your assay, ethanol can be considered as an alternative.
-
Gentle Warming and Sonication: To aid dissolution, you can gently warm the solution (e.g., in a 37°C water bath) or use a bath sonicator in short bursts. Be cautious, as excessive heat can degrade the compound.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution into aqueous buffers.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weigh out a precise amount of this compound (e.g., 1 mg) into a sterile microcentrifuge tube.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is 265.31 g/mol .
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
For 1 mg (0.001 g) and 10 mM (0.01 mol/L): Volume = 0.001 / (0.01 * 265.31) = 0.0003769 L = 376.9 µL.
-
-
Add the calculated volume of anhydrous DMSO to the vial containing this compound.
-
Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. If necessary, use a bath sonicator for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the 10 mM stock solution in aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
Objective: To prepare a diluted working solution of this compound in an aqueous buffer for experimental use.
Materials:
-
10 mM this compound stock solution in DMSO
-
Desired aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Determine the final desired concentration of this compound and the final volume of the working solution.
-
Calculate the volume of the 10 mM DMSO stock solution needed. For example, to prepare 1 mL of a 10 µM working solution:
-
V₁M₁ = V₂M₂
-
V₁ * 10,000 µM = 1000 µL * 10 µM
-
V₁ = (1000 * 10) / 10,000 = 1 µL
-
-
Add the appropriate volume of the aqueous buffer to a sterile tube (in this example, 999 µL).
-
While vortexing the aqueous buffer, add the calculated volume of the 10 mM this compound DMSO stock (1 µL).
-
Continue to vortex for another 30 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
-
The final concentration of DMSO in this example is 0.1%. Always calculate and report the final DMSO concentration in your experiments and include a vehicle control with the same DMSO concentration.
Signaling Pathway
This compound acts as a positive allosteric modulator of the mGlu5 receptor. The mGlu5 receptor is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, initiates a downstream signaling cascade.
Caption: The mGlu5 receptor signaling pathway modulated by this compound.
References
Technical Support Center: LSN2463359 Dosage Optimization for Cognitive Tasks
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LSN2463359. The information is tailored to optimizing its dosage for cognitive tasks in preclinical research settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). As a PAM, it does not activate the receptor on its own but enhances the receptor's response to the endogenous ligand, glutamate. This modulation is believed to underlie its effects on cognitive function.
Q2: In which cognitive domains has this compound shown potential efficacy?
A2: Preclinical studies in rats have demonstrated that this compound can attenuate cognitive deficits in tasks assessing reversal learning, a measure of cognitive flexibility.[1] It has also been shown to modulate performance in instrumental response tasks.[1]
Q3: What is the general effective dose range for this compound in rats for cognitive tasks?
A3: Based on available preclinical data, effective doses of this compound in rats for cognitive tasks appear to be in the range of 5 mg/kg.[2] However, the optimal dose will likely vary depending on the specific cognitive task, the animal model, and the desired outcome. It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental paradigm.
Q4: How is this compound typically administered in preclinical studies?
A4: this compound is orally active and can be administered via oral gavage.
Q5: Are there any known safety or toxicity concerns with this compound?
A5: Comprehensive public toxicology and safety data for this compound are limited as it is a research compound. General safety data sheets from suppliers provide handling and storage guidelines. As with any experimental compound, appropriate safety precautions should be taken in the laboratory. It is advisable to consult any available manufacturer's safety data sheets (SDS) and conduct a thorough literature review for any emerging safety information.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: No observable effect on cognitive performance.
-
Possible Cause 1: Suboptimal Dosage.
-
Troubleshooting Step: The effective dose of this compound can be narrow and task-dependent. If no effect is observed, consider performing a dose-ranging study. Based on existing literature, doses around 5 mg/kg have shown efficacy in some cognitive paradigms in rats.[2] It is recommended to test a range of doses (e.g., 1, 3, 5, 10 mg/kg) to determine the optimal concentration for your specific assay.
-
-
Possible Cause 2: Inappropriate Timing of Administration.
-
Troubleshooting Step: The pharmacokinetic profile of this compound will determine the optimal pre-treatment time. Ensure that the compound is administered at a time point that allows for peak brain exposure to coincide with the cognitive testing period. This may require a preliminary pharmacokinetic study in your animal model.
-
-
Possible Cause 3: Task Insensitivity.
-
Troubleshooting Step: The cognitive task being used may not be sensitive to the modulatory effects of this compound. The compound has shown effects in tasks involving cognitive flexibility, such as reversal learning.[1] Consider if the chosen behavioral paradigm is appropriate for assessing the expected cognitive enhancements.
-
Issue 2: Unexpected or adverse behavioral effects.
-
Possible Cause 1: High Dosage.
-
Troubleshooting Step: Higher doses of mGluR5 PAMs can sometimes lead to off-target effects or overstimulation, potentially manifesting as hyperactivity or stereotypy. If such effects are observed, reduce the dosage. A careful dose-response study will help identify a therapeutic window that enhances cognition without producing confounding behavioral changes.
-
-
Possible Cause 2: Interaction with other experimental variables.
-
Troubleshooting Step: Consider potential interactions with other substances administered or environmental stressors. Review the experimental protocol to identify any confounding factors that may be contributing to the observed adverse effects.
-
Issue 3: High variability in experimental results.
-
Possible Cause 1: Inconsistent Drug Administration.
-
Troubleshooting Step: Ensure consistent and accurate dosing for all subjects. For oral administration, verify proper gavage technique to ensure the full dose is delivered.
-
-
Possible Cause 2: Subject-specific factors.
-
Troubleshooting Step: Factors such as age, weight, and baseline cognitive performance of the animals can contribute to variability. Ensure that subjects are properly randomized across treatment groups. Performing a baseline cognitive assessment before drug administration can help to account for individual differences in the analysis.
-
Data Presentation
Table 1: Summary of this compound Dosages in Preclinical Cognitive Studies (Rat Models)
| Cognitive Task | Species | Dose Range Studied | Effective Dose(s) | Observed Effect | Reference |
| Reversal Learning | Rat | 5 mg/kg | 5 mg/kg | Attenuated deficits induced by NMDA receptor antagonists. | [1][2] |
| Variable Interval (VI30) | Rat | Not specified | Not specified | Attenuated response suppression induced by SDZ 220,581. | [1] |
| Delayed Match-to-Position (DMTP) | Rat | Not specified | Not specified | Wake-promoting doses attenuated performance deficits. |
Note: This table is a summary of available data and is not exhaustive. Researchers should consult the primary literature for detailed experimental parameters.
Experimental Protocols
1. Reversal Learning Task in an Operant Chamber (Rat)
This protocol is adapted from standard reversal learning paradigms.[3][4][5]
-
Apparatus: Standard operant conditioning chamber equipped with two retractable levers, a food dispenser, and cue lights above each lever.
-
Pre-training (Lever Press Acquisition):
-
Habituate rats to the operant chamber for 15-30 minutes.
-
Train rats to press a lever for a food reward (e.g., sucrose (B13894) pellet) on a continuous reinforcement schedule (CRF), where every press is rewarded.
-
Gradually transition to a fixed ratio (FR) schedule (e.g., FR-1, then FR-2) to establish stable responding.
-
-
Initial Discrimination Phase:
-
One lever is designated as the "correct" lever and the other as "incorrect." The position of the correct lever should be counterbalanced across subjects.
-
A cue light above the correct lever is illuminated at the start of each trial.
-
A press on the correct lever results in a food reward. A press on the incorrect lever results in a time-out period (e.g., 5 seconds) with no reward.
-
Train rats until they reach a criterion of proficiency (e.g., >80% correct responses over a set number of trials or sessions).
-
-
Reversal Phase:
-
The contingencies are reversed: the previously incorrect lever now becomes the correct, rewarded lever, and the previously correct lever becomes incorrect.
-
The cue light is now presented above the new correct lever.
-
Rats are trained on this new contingency until they reach the same proficiency criterion.
-
-
This compound Administration: The compound is typically administered orally a specific time before the reversal phase session to assess its effect on cognitive flexibility.
-
Data Analysis: Key metrics include the number of trials to criterion, number of errors (especially perseverative errors, i.e., continuing to press the previously correct lever), and response latencies.
2. Variable Interval (VI) Schedule in an Operant Chamber (Rat)
This protocol is based on standard VI schedules used in operant conditioning research.[6][7][8][9]
-
Apparatus: Standard operant conditioning chamber with a single lever and a food dispenser.
-
Procedure:
-
Following lever press acquisition, rats are placed on a VI schedule of reinforcement.
-
In a VI-30s schedule, a reinforcer (food pellet) becomes available for the first lever press after a variable amount of time has elapsed, with an average of 30 seconds.[1]
-
The intervals can be programmed to vary randomly around the mean (e.g., using a Fleshler-Hoffman distribution).
-
The session duration is typically fixed (e.g., 30-60 minutes).
-
-
This compound Administration: The compound is administered prior to the session to evaluate its effects on response rates.
-
Data Analysis: The primary measure is the rate of lever pressing (responses per minute).
3. Delayed Match-to-Position (DMTP) Task in an Operant Chamber (Rat)
This protocol is a generalized version of DMTP tasks.[10][11][12][13]
-
Apparatus: An operant chamber with two retractable levers (or nose-poke holes) and a central food magazine.
-
Procedure:
-
Sample Phase: At the beginning of a trial, one of the two levers is presented. The rat must press the lever.
-
Delay Phase: After the rat presses the sample lever, it is retracted, and a delay period of a specific duration (e.g., 0, 5, 10, 20 seconds) begins. During the delay, the rat may be required to engage in an observing response at the central food magazine to prevent mediating behaviors.
-
Choice Phase: Following the delay, both levers are presented. The rat must press the lever that was presented in the sample phase to receive a food reward. A press on the incorrect lever results in a time-out.
-
-
This compound Administration: The drug is administered before the DMTP session to assess its impact on working memory.
-
Data Analysis: The main dependent variable is the percentage of correct choices at each delay interval.
Mandatory Visualizations
Caption: this compound enhances mGluR5 signaling, influencing cognitive function.
Caption: A typical workflow for preclinical cognitive testing with this compound.
Caption: A logical troubleshooting guide for this compound experiments.
References
- 1. The mGlu₅ positive allosteric modulator this compound differentially modulates motor, instrumental and cognitive effects of NMDA receptor antagonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LSN-2463359 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. b-neuro.com [b-neuro.com]
- 4. researchgate.net [researchgate.net]
- 5. Operant Procedures for Assessing Behavioral Flexibility in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Variable Interval Schedule of Reinforcement [verywellmind.com]
- 7. Bouts of responding from variable-interval reinforcement of lever pressing by rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Schedule of Reinforcement - Rat Trixs - Do More With your Rats! [rattrix.weebly.com]
- 9. researchgate.net [researchgate.net]
- 10. Automatic recording of mediating behavior in delayed matching- and nonmatching-to-position procedures in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DMTP/DNMTP test [panlab.com]
- 12. The utilisation of operant delayed matching and non-matching to position for probing cognitive flexibility and working memory in mouse models of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Operant Assessment of DMTP Spatial Working Memory in Mice [frontiersin.org]
LSN2463359 unexpected behavioral side effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing LSN2463359 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu₅).[1][2][3] As a PAM, it does not activate the mGlu₅ receptor on its own but enhances the receptor's response to the endogenous ligand, glutamate.[1] The mGlu₅ receptor is known to functionally interact with the N-methyl-D-aspartate (NMDA) receptor, and this interaction is a key aspect of this compound's activity.[1][4]
Q2: What are the expected behavioral effects of this compound in preclinical models?
In rodent models, this compound has demonstrated wake-promoting properties.[1] It has also been shown to attenuate cognitive deficits induced by NMDA receptor antagonists in various behavioral tasks, suggesting potential as a cognitive enhancer.[1][4] Specifically, it can improve performance in operant behavior and reversal learning tasks in models of cognitive impairment.[3][4]
Q3: Are there any known unexpected or adverse behavioral side effects associated with this compound?
Yes, the behavioral effects of this compound are dose-dependent. While lower doses can ameliorate cognitive deficits, higher doses can disrupt baseline performance in cognitive tasks in non-impaired subjects.[1] This suggests a narrow therapeutic window. It is also noted to have minimal to no effect on locomotor hyperactivity induced by PCP or the competitive NMDA receptor antagonist SDZ 220,581.[4][5]
Q4: In which experimental models has this compound shown efficacy?
This compound has shown efficacy in attenuating behavioral deficits in rats treated with the competitive NMDA receptor antagonist SDZ 220,581.[1][4] It has also been found to selectively attenuate reversal learning deficits in the neurodevelopmental MAM E17 model, which is considered relevant to schizophrenia.[4]
Troubleshooting Guide
Problem: I am observing a disruption in baseline performance in my control animals treated with this compound.
-
Possible Cause: The dose of this compound may be too high. Higher doses have been reported to impair performance in baseline cognitive tasks.[1]
-
Recommendation: Perform a dose-response study to identify the optimal dose that produces the desired effect without impairing baseline performance. It is crucial to establish a therapeutic window for your specific experimental paradigm.
Problem: this compound is not reversing the cognitive deficits induced by a non-competitive NMDA receptor antagonist (e.g., PCP, MK-801) in my study.
-
Possible Cause: The efficacy of this compound in reversing NMDA antagonist-induced deficits appears to be dependent on the mechanism of NMDA receptor blockade.[4]
-
Recommendation: Published literature indicates that this compound is more effective at reversing deficits induced by competitive NMDA receptor antagonists like SDZ 220,581, as opposed to non-competitive channel blockers like PCP or MK-801.[4][5] Consider using a competitive NMDA receptor antagonist in your experimental design to observe the expected procognitive effects of this compound.
Problem: I am not observing any significant effect on locomotor activity after administering this compound.
-
Possible Cause: this compound has been reported to have little to no impact on locomotor hyperactivity.[4][5]
-
Recommendation: If your experimental endpoint is related to locomotor activity, this compound may not be the appropriate compound to use. Its primary reported effects are on sleep-wake architecture and cognitive performance.[1]
Data Presentation
Quantitative data from primary literature is not publicly available. The following tables summarize the qualitative findings on the dose-dependent behavioral effects of this compound.
Table 1: Effects of this compound on Operant Behavior
| Dose Range | Effect on Cognitively Impaired Subjects (via NMDA Antagonist) | Effect on Baseline Performance (Non-impaired Subjects) |
| Lower Doses | Attenuates deficits in performance | No significant disruption |
| Higher Doses | May lose efficacy | Disrupts performance |
Table 2: Effects of this compound on Locomotor Activity
| Condition | Effect of this compound |
| Baseline Locomotion | No significant effect reported |
| PCP or SDZ 220,581-induced Hyperactivity | No or minor impact |
Experimental Protocols
1. In Vitro Characterization of mGlu₅ Receptor Modulation
-
Objective: To determine the potency and selectivity of this compound as a positive allosteric modulator of the mGlu₅ receptor.
-
Methodology:
-
Utilize cell lines (e.g., HEK293) expressing recombinant human or rat mGlu₅ receptors.
-
Perform radioligand binding assays using a labeled mGlu₅ receptor antagonist (e.g., [³H]MPEP) to determine the binding affinity of this compound.
-
Conduct functional assays to measure the potentiation of the glutamate response. This can be done by measuring intracellular calcium mobilization or other second messenger signaling in response to a submaximal concentration of glutamate or an mGlu₅ agonist (e.g., DHPG) in the presence of varying concentrations of this compound.
-
Assess selectivity by testing for activity at other mGlu receptor subtypes.
-
2. Delayed Match-to-Position (DMTP) Task in Rats
-
Objective: To assess the effects of this compound on working memory.
-
Apparatus: An operant conditioning chamber with two retractable levers and a food dispenser.
-
Procedure:
-
Sample Phase: One of the two levers is presented. The rat must press the lever, after which it retracts.
-
Delay Phase: A variable delay period is introduced where no levers are present.
-
Choice Phase: Both levers are presented. The rat must press the lever that was presented in the sample phase to receive a food reward.
-
This compound or vehicle is administered prior to the testing session. To induce a cognitive deficit, an NMDA receptor antagonist can be administered.
-
Performance is measured by the percentage of correct responses.
-
3. Variable Interval (VI) 30s Task in Rats
-
Objective: To evaluate the effects of this compound on instrumental responding.
-
Apparatus: An operant conditioning chamber with a lever and a food dispenser.
-
Procedure:
-
Rats are trained to press a lever to receive a food reward.
-
Reinforcement is delivered on a variable interval schedule, where the first response after a variable time interval (averaging 30 seconds) is rewarded.
-
Once a stable baseline of responding is established, this compound or vehicle is administered, with or without an NMDA receptor antagonist, to assess its effects on the rate and pattern of lever pressing.
-
Mandatory Visualization
Caption: mGlu₅ Receptor Signaling Pathway with this compound Modulation.
Caption: Experimental Workflow for the Delayed Match-to-Position (DMTP) Task.
References
- 1. N-Aryl Piperazine Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators Possess Efficacy in Preclinical Models of NMDA Hypofunction and Cognitive Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. guidetopharmacology.org [guidetopharmacology.org]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The mGlu₅ positive allosteric modulator this compound differentially modulates motor, instrumental and cognitive effects of NMDA receptor antagonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: LSN2463359 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in in vivo experimental results involving the mGluR5 positive allosteric modulator, LSN2463359.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1][2] As a PAM, it does not have intrinsic agonist activity on its own but enhances the receptor's response to the endogenous ligand, glutamate.[2] this compound has been shown to cross the blood-brain barrier and occupy mGluR5 receptors in the brain, making it a useful tool for in vivo studies investigating the role of mGluR5 in various physiological and pathological processes.[2]
Q2: My in vivo results with this compound are inconsistent. What are the common contributing factors?
Inconsistent in vivo results can arise from a variety of factors, broadly categorized into three areas: the compound and its formulation, the experimental animal, and the experimental protocol itself. Careful consideration of each of these areas is critical for reproducible research.
Q3: How can the formulation of this compound affect experimental outcomes?
The formulation is a critical variable. This compound is a solid, and its solubility and stability in the chosen vehicle can significantly impact its bioavailability and, consequently, its efficacy. It is crucial to ensure complete dissolution and stability of the compound in the vehicle for the duration of the experiment. The choice of vehicle should also be carefully considered to avoid any confounding behavioral or physiological effects.
Q4: What dose of this compound should I use, and how does it relate to target engagement?
Dose selection is critical for observing a consistent and specific effect. Studies have shown that following oral administration, this compound can reach brain concentrations sufficient to occupy hippocampal mGluR5 receptors.[2] However, the relationship between dose, plasma/brain concentration, and receptor occupancy can be complex. It is recommended to perform pilot dose-response studies to determine the optimal dose for your specific animal model and behavioral paradigm. It's also important to note that higher doses of this compound can sometimes lead to off-target effects or even a loss of efficacy, as some effects are lost if the dose extends into a range that disrupts baseline performance.[2]
Q5: How significant is the animal model in contributing to variability?
The choice of animal species, strain, sex, and age can all introduce variability. Different strains of mice or rats can have different metabolic rates, leading to altered pharmacokinetics of the compound. The health status of the animals is also paramount; underlying health issues can affect the animal's response to the compound. It is essential to report these details thoroughly in your experimental methods to ensure reproducibility.[3]
Troubleshooting Inconsistent In Vivo Results
Use the following guide to troubleshoot common issues encountered during in vivo experiments with this compound.
Step 1: Compound and Formulation Verification
| Parameter | Potential Issue | Recommended Action |
| Compound Identity & Purity | Incorrect compound or presence of impurities. | Verify the identity and purity of your this compound batch using analytical methods such as LC-MS or NMR. |
| Solubility | Poor dissolution in the chosen vehicle leading to inaccurate dosing. | Test the solubility of this compound in your vehicle at the desired concentration. Sonication or gentle warming may be required. Prepare fresh solutions for each experiment. |
| Vehicle Selection | The vehicle itself may have physiological or behavioral effects. | Run a vehicle-only control group in all experiments. Ensure the vehicle is well-tolerated and does not interfere with the endpoint being measured. |
| Route of Administration | Inconsistent absorption or bioavailability. | Ensure proper administration technique (e.g., correct gavage, intraperitoneal injection). The chosen route should be justified based on the compound's properties and the experimental question. |
Step 2: Experimental Design and Protocol Review
| Parameter | Potential Issue | Recommended Action |
| Dose-Response | The selected dose may be on a steep part of the dose-response curve, or outside the therapeutic window. | Conduct a full dose-response study to identify the optimal dose range. Remember that for PAMs, a bell-shaped dose-response curve is possible. |
| Target Engagement | Insufficient brain exposure to occupy mGluR5 receptors. | If possible, perform pharmacokinetic/pharmacodynamic (PK/PD) studies to correlate plasma/brain concentrations with receptor occupancy and behavioral effects.[2] |
| Acclimatization & Habituation | Stress from handling or novel environments can confound behavioral results. | Ensure animals are properly acclimatized to the housing facility and habituated to the experimental procedures and apparatus before the start of the study. |
| Time of Day | Circadian rhythms can influence behavior and drug metabolism. | Conduct experiments at the same time each day to minimize variability. |
| Blinding & Randomization | Unconscious bias in handling, scoring, or data analysis. | Implement blinding (investigator is unaware of treatment groups) and randomize animals to treatment groups to prevent systematic error.[3] |
Experimental Protocols
General Protocol for In Vivo Behavioral Assessment in Rats
This protocol provides a general framework. Specific parameters should be optimized for your experimental goals.
-
Animals: Male Sprague Dawley rats are often used in studies with this compound.[4] House animals under standard conditions with a 12-hour light/dark cycle and provide ad libitum access to food and water. Allow for at least one week of acclimatization before any experimental procedures.
-
Compound Preparation:
-
On the day of the experiment, weigh this compound and dissolve it in the chosen vehicle (e.g., 20% Hydroxypropyl-β-cyclodextrin in water).
-
Prepare a stock solution and then dilute to the final desired concentrations for dosing.
-
Ensure the solution is homogenous. Gentle warming or sonication may be applied if necessary.
-
-
Administration:
-
Administer this compound or vehicle via the chosen route (e.g., oral gavage, p.o.).
-
The volume of administration should be consistent across all animals (e.g., 1-2 mL/kg).
-
-
Behavioral Testing:
-
The timing of the behavioral test relative to compound administration is critical and should be determined from PK data or pilot studies. For example, testing might occur 30-60 minutes post-dose.
-
Conduct the behavioral test (e.g., locomotor activity, reversal learning task, etc.) as per your established protocol.[5]
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA, t-test).
-
Ensure that the statistical analysis plan is pre-defined to avoid p-hacking.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mGluR5 signaling pathway, a typical in vivo experimental workflow, and a troubleshooting decision tree.
Caption: Simplified mGluR5 signaling pathway.[6][7][8]
Caption: A standard workflow for in vivo pharmacology experiments.
Caption: A decision tree for troubleshooting inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro characterisation of the novel positive allosteric modulators of the mGlu₅ receptor, this compound and LSN2814617, and their effects on sleep architecture and operant responding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Biased mGlu5 positive allosteric modulators provide in vivo efficacy without potentiating mGlu5 modulation of NMDAR currents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mGlu₅ positive allosteric modulator this compound differentially modulates motor, instrumental and cognitive effects of NMDA receptor antagonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mGluR1/TRPC3-mediated Synaptic Transmission and Calcium Signaling in Mammalian Central Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabotropic Glutamate Receptor-Mediated Cell Signaling Pathways Are Altered in a Mouse Model of Huntington's Disease | Journal of Neuroscience [jneurosci.org]
- 8. Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
LSN2463359 degradation and handling precautions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with LSN2463359. Below you will find troubleshooting guides and frequently asked questions to ensure the proper handling and use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5).[1][2][3] It does not have intrinsic agonist properties but potentiates the receptor's response to the endogenous ligand, glutamate.[2] It has been shown to be brain penetrant and orally active.[3][4]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound in solid form should be stored at +4°C.[3] Stock solutions have different storage requirements, which are detailed in the table below. It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[5]
Q3: How should I prepare stock solutions of this compound?
Stock solutions can be prepared by dissolving this compound in a suitable solvent such as DMSO or ethanol.[3][4] For example, to prepare a 10 mM stock solution in DMSO, you would dissolve 2.653 mg of this compound (assuming a molecular weight of 265.31) in 1 mL of DMSO.
Q4: In which solvents is this compound soluble?
This compound is soluble in several organic solvents. The maximum concentrations for some common solvents are provided in the table below.
Q5: Is there any information available on the degradation pathways of this compound?
Currently, there is limited publicly available information detailing the specific chemical degradation pathways or degradation products of this compound. To minimize potential degradation, it is crucial to adhere to the recommended storage and handling conditions.
Quantitative Data Summary
Table 1: Storage and Stability of Stock Solutions
| Storage Temperature | Shelf Life | Recommendations |
| -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[5] |
| -20°C | 1 month | Use within one month.[5] |
Table 2: Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 26.53 | 100 |
| Ethanol | 5.31 | 20 |
Data sourced from Tocris Bioscience.[3]
Troubleshooting Guides
Problem: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of this compound due to improper storage or handling.
-
Solution: Ensure the compound and its stock solutions are stored at the recommended temperatures. Avoid multiple freeze-thaw cycles by preparing single-use aliquots. It is advisable to use freshly prepared solutions for critical experiments.
-
-
Possible Cause: Incorrect concentration of the working solution.
-
Solution: Double-check all calculations for dilutions. If possible, verify the concentration using an appropriate analytical method.
-
Problem: Difficulty in dissolving the compound.
-
Possible Cause: Use of an inappropriate solvent or exceeding the solubility limit.
-
Solution: Refer to the solubility table and use a recommended solvent like DMSO or ethanol. Ensure you are not trying to prepare a solution at a concentration higher than its maximum solubility. Gentle warming or sonication may aid in dissolution, but be cautious as excessive heat can cause degradation.
-
Problem: Lack of expected biological effect in an in vitro assay.
-
Possible Cause: The compound has degraded.
-
Solution: Prepare a fresh stock solution from the solid compound.
-
-
Possible Cause: Issues with the experimental setup.
-
Solution: Verify the cell line or tissue preparation is responsive to mGlu5 modulation. Include appropriate positive and negative controls in your experimental design.
-
Experimental Protocols
General Protocol for an in vitro Calcium Mobilization Assay
This protocol provides a general framework for assessing the activity of this compound in a cell line expressing the mGlu5 receptor.
-
Cell Culture: Culture cells expressing the mGlu5 receptor in an appropriate medium and conditions until they reach the desired confluency for the assay.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in an appropriate assay buffer to the desired final concentrations.
-
Assay Procedure:
-
Plate the cells in a suitable microplate.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Add the various dilutions of this compound to the cells and incubate for a predetermined period.
-
Add a sub-maximal concentration of glutamate to stimulate the mGlu5 receptor.
-
Measure the change in fluorescence, which corresponds to the intracellular calcium concentration, using a plate reader.
-
-
Data Analysis: Analyze the data to determine the potentiation of the glutamate response by this compound and calculate the EC50 value.
Visualizations
Caption: Workflow for an in vitro calcium mobilization assay.
Caption: this compound as a positive allosteric modulator of mGlu5.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. The mGlu₅ positive allosteric modulator this compound differentially modulates motor, instrumental and cognitive effects of NMDA receptor antagonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro characterisation of the novel positive allosteric modulators of the mGlu₅ receptor, this compound and LSN2814617, and their effects on sleep architecture and operant responding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LSN 2463359 | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Enhancing the Efficacy of LSN2463359 in Experimental Settings
Welcome to the technical support center for LSN2463359, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the efficacy of this compound in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to ensure the successful application of this compound.
I. Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, providing potential causes and solutions to enhance its efficacy.
| Issue | Potential Cause | Recommended Solution |
| Low or no observable effect in in vitro assays (e.g., calcium mobilization) | Suboptimal Compound Concentration: The concentration of this compound may be too low to elicit a significant potentiation of the glutamate response. | Perform a dose-response curve to determine the optimal concentration of this compound. A typical starting point is in the nanomolar to low micromolar range.[1] |
| Inadequate Glutamate Concentration: As a PAM, this compound requires the presence of an orthosteric agonist like glutamate to exert its effect. The glutamate concentration might be too low or too high. | Use a glutamate concentration that produces a submaximal response (e.g., EC20) to allow for a clear window of potentiation by this compound. | |
| Poor Solubility: this compound may have precipitated out of the aqueous assay buffer, reducing its effective concentration. | Prepare stock solutions in 100% DMSO.[2] Ensure the final DMSO concentration in the assay medium is low (typically <0.5%) to avoid solvent-induced artifacts. | |
| Cell Health and Density: Poor cell health or inconsistent cell density can lead to variable and unreliable results. | Ensure cells are healthy, in the logarithmic growth phase, and plated at a consistent density for each experiment. | |
| Inconsistent or variable results in in vivo studies | Improper Formulation and Administration: The vehicle used for oral administration may not be optimal for this compound solubility and absorption. | A common vehicle for oral administration in rats is a suspension in 0.5% methylcellulose (B11928114) in water. Ensure the compound is uniformly suspended before each administration. |
| Suboptimal Dosing and Timing: The dose of this compound may be insufficient to achieve the desired target engagement in the brain, or the timing of administration relative to the behavioral test may be off. | Conduct pharmacokinetic studies to determine the optimal dose and time course for brain exposure. In rat models of reversal learning, this compound has been shown to be effective when administered prior to the behavioral task.[3] | |
| Animal Strain and Model Specificity: The efficacy of this compound can vary depending on the animal model and strain used.[3] | Carefully select the animal model to align with the research question. Be aware that rodent strain differences can impact mGluR5 expression and function. | |
| Unexpected off-target effects | High Compound Concentration: At high concentrations, the risk of off-target effects increases. | Use the lowest effective concentration of this compound as determined by dose-response studies to minimize the potential for off-target activity. |
| Interaction with Other Receptors: While this compound is reported to be selective for mGluR5, the possibility of interactions with other receptors at high concentrations cannot be entirely ruled out. | Review literature for any known off-target activities of this compound and consider counter-screening against related receptors if unexpected results are observed. |
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).[2] It binds to a site on the receptor that is distinct from the glutamate binding site. This binding does not activate the receptor on its own but enhances the receptor's response to the endogenous agonist, glutamate. This leads to a potentiation of downstream signaling pathways.
Q2: What is the recommended solvent and storage for this compound?
A2: this compound is soluble in DMSO.[2] It is recommended to prepare a concentrated stock solution in 100% DMSO and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For in vivo studies, a suspension can be prepared in a vehicle such as 0.5% methylcellulose in water.
Q3: Does this compound have any intrinsic agonist activity?
A3: this compound is reported to have no detectable intrinsic agonist properties, meaning it does not activate mGluR5 in the absence of glutamate. Its primary action is to potentiate the effect of glutamate.
Q4: What are the known in vivo effects of this compound?
A4: this compound is brain-penetrant and has been shown to attenuate behavioral deficits in animal models of schizophrenia, particularly in tasks related to cognitive flexibility, such as reversal learning.[3] It has also been observed to have wake-promoting properties.
Q5: What should be the final concentration of DMSO in my in vitro assay?
A5: To avoid solvent-induced artifacts, the final concentration of DMSO in your in vitro assay should be kept as low as possible, typically below 0.5%. It is crucial to include a vehicle control group with the same final DMSO concentration as your experimental groups.
III. Experimental Protocols
A. In Vitro Calcium Mobilization Assay
This protocol outlines a general procedure for assessing the potentiation of glutamate-induced calcium mobilization by this compound in cells expressing mGluR5.
1. Cell Preparation:
-
Culture cells stably expressing mGluR5 (e.g., HEK293 or CHO cells) in appropriate media.
-
Seed cells into a 96-well or 384-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.
2. Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Aspirate the culture medium from the cell plate and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark to allow for dye uptake.
3. Compound Preparation and Addition:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of this compound in assay buffer to the desired final concentrations.
-
Prepare a stock solution of L-glutamate in assay buffer. Prepare a dilution at a concentration that elicits a submaximal response (e.g., EC20).
-
After dye loading, gently wash the cells with assay buffer.
-
Add the this compound dilutions to the appropriate wells and incubate for a short period (e.g., 10-15 minutes) at room temperature.
4. Measurement of Calcium Flux:
-
Place the cell plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading for each well.
-
Add the EC20 concentration of L-glutamate to all wells simultaneously using the instrument's integrated fluidics.
-
Immediately begin recording the fluorescence intensity over time.
5. Data Analysis:
-
The increase in fluorescence intensity corresponds to an increase in intracellular calcium.
-
Calculate the peak fluorescence response for each well.
-
Plot the peak response as a function of this compound concentration to generate a dose-response curve and determine the EC50 for potentiation.
B. In Vivo Reversal Learning Task in Rats
This protocol describes a general procedure for evaluating the effect of this compound on cognitive flexibility using a reversal learning task in rats.
1. Animals and Housing:
-
Use adult male rats (e.g., Sprague-Dawley or Lister Hooded).
-
House the animals individually or in small groups in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Provide ad libitum access to food and water, unless a food restriction protocol is required for motivation in the task.
2. Apparatus:
-
A T-maze or an operant chamber with two levers can be used for this task. The maze or chamber should have a food reward delivery system.
3. Habituation and Pre-training:
-
Handle the rats for several days before the start of the experiment to acclimate them to the experimenter.
-
Habituate the rats to the testing apparatus and the food reward.
4. Acquisition Phase:
-
Train the rats to associate one arm of the T-maze or one lever with a food reward (e.g., the right arm or the right lever is always correct).
-
Continue training until the rats reach a predefined performance criterion (e.g., >80% correct choices over a block of trials).
5. Reversal Phase:
-
Once the acquisition criterion is met, the reward contingency is reversed. The previously unrewarded arm or lever now becomes the correct choice.
-
Administer this compound or vehicle via oral gavage at a predetermined time before the start of the reversal session (e.g., 30-60 minutes).
-
Record the number of trials required for the rats to reach the performance criterion in the reversal phase.
6. Data Analysis:
-
The primary measure of performance is the number of errors or trials to criterion during the reversal phase.
-
Compare the performance of the this compound-treated group to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
IV. Data Presentation
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line | Agonist | This compound EC50 (Potentiation) | Reference |
| Calcium Mobilization | HEK293-mGluR5 | Glutamate | ~30 nM | [1] |
| Phosphoinositide Hydrolysis | Rat Hippocampal Slices | DHPG | Potentiates response | [4] |
Table 2: In Vivo Efficacy of this compound in a Rat Reversal Learning Model
| Animal Model | Task | This compound Dose | Effect | Reference |
| MAM E17 Neurodevelopmental Model | Reversal Learning | 10 mg/kg, p.o. | Significantly attenuated reversal learning deficits | [3] |
| Normal Rats | Attenuation of NMDA Antagonist-Induced Deficits | 3-30 mg/kg, p.o. | Attenuated deficits induced by a competitive NMDA antagonist | [3] |
V. Visualizations
Caption: mGluR5 signaling pathway activated by glutamate and potentiated by this compound.
Caption: Experimental workflow for an in vitro calcium mobilization assay.
Caption: Experimental workflow for an in vivo reversal learning task.
References
- 1. Progress toward Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 5 (mGlu5) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The mGlu₅ positive allosteric modulator this compound differentially modulates motor, instrumental and cognitive effects of NMDA receptor antagonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mGluR5 positive allosteric modulators facilitate both hippocampal LTP and LTD and enhance spatial learning - PMC [pmc.ncbi.nlm.nih.gov]
LSN2463359 Off-Target Effects Investigation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for investigating the off-target effects of LSN2463359, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5).[1][2][3] This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to facilitate rigorous and accurate experimentation.
FREQUENTLY ASKED QUESTIONS (FAQS)
Q1: What is the primary on-target activity of this compound?
A1: this compound is a positive allosteric modulator (PAM) of the mGlu5 receptor. It does not activate the receptor on its own but potentiates the receptor's response to the endogenous agonist, glutamate.[1] In vitro studies have shown it to be a potent and selective potentiator of both human and rat mGlu5 receptors, with no detectable intrinsic agonist properties.[1]
Q2: What is the known selectivity profile of this compound?
Q3: Are there any known liabilities or common issues with mGlu5 PAMs in general?
A3: Yes, some mGlu5 PAMs have been associated with on-target neurotoxicity at higher doses. This is thought to be a class effect related to the potentiation of glutamatergic signaling. It is crucial to perform careful dose-response studies and monitor for potential cytotoxicity in your cellular models. Additionally, the pharmacological effects of mGlu5 PAMs can be highly dependent on the cellular context, such as the expression level of the mGlu5 receptor and the concentration of glutamate in the assay medium.
Q4: My experimental results with this compound are inconsistent. What are some potential reasons?
A4: Inconsistent results can arise from several factors. See the Troubleshooting Guide below for a more detailed breakdown, but common culprits include:
-
Compound Solubility: Ensure this compound is fully dissolved in your vehicle and assay buffer. Precipitation can lead to lower effective concentrations.
-
Cell Line Stability: If using a recombinant cell line, ensure stable expression of the mGlu5 receptor over time.
-
Glutamate Concentration: As a PAM, the activity of this compound is dependent on the presence of an orthosteric agonist. Variations in the basal glutamate concentration in your cell culture medium can lead to variability.
-
Assay-Dependent Effects: The observed pharmacology of mGlu5 PAMs can differ between assay formats (e.g., calcium mobilization vs. IP1 accumulation).[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Potentiation Observed | 1. Suboptimal glutamate concentration. 2. Low mGlu5 receptor expression in the cell line. 3. Compound degradation or precipitation. 4. Incorrect assay setup. | 1. Perform a glutamate concentration-response curve to determine an EC10-EC20 concentration for your potentiation assay. 2. Verify mGlu5 expression via Western blot or qPCR. Consider using a cell line with higher expression. 3. Prepare fresh stock solutions of this compound. Check for solubility in your final assay buffer. 4. Review the detailed experimental protocols provided below. Ensure appropriate incubation times and reagent concentrations. |
| High Basal Signal or Apparent Agonist Activity | 1. High endogenous glutamate levels in the assay medium. 2. This compound may exhibit ago-PAM activity in your specific system. 3. Contamination of reagents. | 1. Use a glutamate-scavenging system (e.g., glutamate-pyruvate transaminase) in your assay buffer. 2. This is a known phenomenon for some mGlu5 PAMs. Characterize this activity with a full dose-response curve in the absence of exogenous glutamate. 3. Use fresh, high-quality reagents and screen for contamination. |
| High Variability Between Replicates | 1. Inconsistent cell plating density. 2. Edge effects in multi-well plates. 3. Incomplete compound mixing. | 1. Ensure a homogenous cell suspension and consistent cell numbers per well. 2. Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity. 3. Ensure thorough mixing of the compound in the assay plate before starting the measurement. |
| Unexpected Off-Target Effects Observed | 1. The effect is mediated by a previously unknown off-target. 2. The effect is a downstream consequence of on-target mGlu5 modulation. | 1. Conduct broad off-target screening (e.g., using a commercial service like Eurofins Safety Panels). 2. Use a selective mGlu5 antagonist to determine if the observed effect can be blocked, confirming on-target action. |
Data Presentation: Off-Target Profile
While comprehensive, publicly available screening data for this compound is limited, a typical off-target liability panel would present data as follows. Note: The following table is a representative example and does not reflect actual experimental data for this compound. Researchers should generate their own data for a definitive profile.
| Target Class | Specific Target | Assay Type | This compound Activity [% inhibition @ 10 µM] |
| GPCRs | Adenosine A1 | Radioligand Binding | < 20% |
| Dopamine D2 | Radioligand Binding | < 20% | |
| Serotonin 5-HT2A | Radioligand Binding | < 20% | |
| Muscarinic M1 | Radioligand Binding | < 20% | |
| Ion Channels | hERG | Electrophysiology | < 15% |
| Nav1.5 | Electrophysiology | < 10% | |
| Cav1.2 | Radioligand Binding | < 20% | |
| Kinases | ABL1 | Enzymatic | < 10% |
| SRC | Enzymatic | < 15% | |
| LCK | Enzymatic | < 10% | |
| Enzymes | PDE4 | Enzymatic | < 25% |
| COX-2 | Enzymatic | < 20% |
Experimental Protocols
Radioligand Binding Assay for mGlu5
This protocol is designed to determine the binding affinity of this compound to the allosteric site of the mGlu5 receptor using a competition binding assay with a radiolabeled antagonist.
Workflow Diagram:
Caption: Workflow for mGlu5 radioligand binding assay.
Materials:
-
HEK293 cells stably expressing human mGlu5
-
Binding Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4
-
Radioligand: [³H]MPEP (a known mGlu5 allosteric antagonist)
-
Non-specific binding control: 10 µM MPEP (unlabeled)
-
This compound stock solution in DMSO
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from mGlu5-expressing cells and determine the protein concentration.
-
Assay Setup: In a 96-well plate, combine the cell membranes (20-40 µg protein/well), a fixed concentration of [³H]MPEP (typically at its Kd), and varying concentrations of this compound. For total binding, add vehicle instead of this compound. For non-specific binding, add 10 µM unlabeled MPEP.
-
Incubation: Incubate the plates for 60-90 minutes at room temperature with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of specific binding at each concentration of this compound. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of this compound to potentiate glutamate-induced intracellular calcium release in mGlu5-expressing cells.
Workflow Diagram:
Caption: Workflow for mGlu5 calcium mobilization assay.
Materials:
-
HEK293 cells stably expressing human mGlu5
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Glutamate stock solution
-
This compound stock solution in DMSO
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader (e.g., FLIPR or FlexStation)
Procedure:
-
Cell Plating: Plate mGlu5-expressing cells in 96-well plates and allow them to attach overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of this compound to the wells and pre-incubate for a short period.
-
Agonist Stimulation: Add a pre-determined EC20 concentration of glutamate to all wells simultaneously using the plate reader's injection system.
-
Fluorescence Reading: Measure the fluorescence intensity before and after the addition of glutamate in real-time.
-
Data Analysis: Calculate the increase in fluorescence in response to glutamate at each concentration of this compound. Plot the potentiation against the this compound concentration to determine the EC50 of potentiation.
Signaling Pathway
The on-target effect of this compound is to enhance the canonical Gq-coupled signaling pathway of the mGlu5 receptor.
Caption: mGlu5 receptor signaling pathway potentiated by this compound.
References
- 1. In vitro characterisation of the novel positive allosteric modulators of the mGlu₅ receptor, this compound and LSN2814617, and their effects on sleep architecture and operant responding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The mGlu₅ positive allosteric modulator this compound differentially modulates motor, instrumental and cognitive effects of NMDA receptor antagonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterisation of allosteric modulators at human mGlu5 | bioRxiv [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
LSN2463359 Technical Support Center: Troubleshooting and FAQs
This technical support center provides guidance for researchers, scientists, and drug development professionals working with LSN2463359. Below you will find troubleshooting guides and frequently asked questions to address common issues that may arise during your experiments, particularly concerning dose-response curves.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing a typical sigmoidal dose-response curve with this compound alone?
A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu₅).[1][2] As a PAM, it does not have intrinsic agonist activity and only enhances the response of the receptor to its endogenous ligand, glutamate, or an mGlu₅ agonist like DHPG.[2] If you are applying this compound alone in a system with low or no basal glutamate levels, you will likely observe a flat dose-response curve.
Troubleshooting Steps:
-
Ensure the presence of an mGlu₅ agonist: Co-administer this compound with a fixed, sub-maximal concentration of glutamate or a specific mGlu₅ agonist (e.g., DHPG). This will allow you to observe the potentiating effect of this compound.
-
Optimize agonist concentration: The magnitude of the response to this compound will depend on the concentration of the co-administered agonist. It is advisable to first determine the EC₂₀-EC₅₀ of the agonist in your assay system and use that concentration for subsequent experiments with this compound.
Q2: The dose-response curve for this compound appears bell-shaped (an inverted "U"). Is this expected?
A2: While not explicitly detailed in the provided search results for this compound, bell-shaped dose-response curves can occur with some PAMs at high concentrations. This phenomenon can be due to various factors, including off-target effects, receptor desensitization, or allosteric modulation of receptor function that becomes inhibitory at supra-maximal concentrations.
Troubleshooting Steps:
-
Expand your concentration range: Ensure you are testing a wide enough range of this compound concentrations to accurately define the ascending and potentially descending limbs of the curve.
-
Investigate off-target effects: At very high concentrations, the compound may interact with other targets in your experimental system. Consider using a lower concentration range that is more consistent with its known potency.
-
Consult relevant literature: Review studies on other mGlu₅ PAMs to see if similar bell-shaped curves have been reported, as this may be a feature of this class of modulators.
Q3: How does this compound interact with NMDA receptors?
A3: this compound functionally interacts with N-methyl-d-aspartate (NMDA) receptors.[3] It has been shown to attenuate the behavioral effects of NMDA receptor antagonists.[1][3] This interaction is complex and can depend on the specific NMDA receptor antagonist used and the behavioral paradigm being studied.[3]
Experimental Protocols
In Vitro Characterization of this compound
This protocol outlines a general method for characterizing the potency and efficacy of this compound in a cell-based assay.
-
Cell Culture: Culture cells expressing human or rat mGlu₅ receptors (e.g., HEK293 or CHO cells) in appropriate media.
-
Agonist Preparation: Prepare a stock solution of an mGlu₅ agonist, such as glutamate or DHPG.
-
This compound Preparation: Prepare a dilution series of this compound in a suitable vehicle (e.g., DMSO).
-
Assay Procedure:
-
Plate the cells in a multi-well plate.
-
Pre-incubate the cells with the this compound dilution series for a specified time.
-
Add a fixed, sub-maximal concentration (e.g., EC₂₀) of the mGlu₅ agonist.
-
Measure the cellular response (e.g., calcium mobilization, IP₁ accumulation) using a suitable detection method.
-
-
Data Analysis: Plot the response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC₅₀ and maximal potentiation.
Data Presentation
| Parameter | Value | Species | Reference |
| Mechanism of Action | Positive Allosteric Modulator (PAM) of mGlu₅ | Human, Rat | [2] |
| In Vitro Effect | Potentiates glutamate or DHPG response | Human, Rat | [2] |
| In Vivo Effect | Wake-promoting properties | Rat | [2] |
| Interaction | Attenuates effects of NMDA receptor antagonists | Rat | [3] |
Visualizations
Caption: this compound mGlu₅ Receptor Signaling Pathway.
Caption: Experimental Workflow for Dose-Response Analysis.
Caption: Troubleshooting Logic for Dose-Response Issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro characterisation of the novel positive allosteric modulators of the mGlu₅ receptor, this compound and LSN2814617, and their effects on sleep architecture and operant responding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mGlu₅ positive allosteric modulator this compound differentially modulates motor, instrumental and cognitive effects of NMDA receptor antagonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Excitotoxicity-Induced Neuronal Necrosis
Disclaimer: The compound LSN2463359 is a positive allosteric modulator of the mGlu5 receptor and is not known to induce neuronal necrosis.[1][2] To fulfill the request for a guide on mitigating neuronal necrosis, this technical support center will address the widely studied model of excitotoxicity-induced neuronal necrosis, typically initiated by potent N-methyl-D-aspartate (NMDA) receptor agonists like glutamate (B1630785) or NMDA itself. The principles, protocols, and troubleshooting guides provided are applicable to this general mechanism of neuronal injury.
This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for studying and mitigating neuronal necrosis induced by NMDA receptor overactivation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of excitotoxicity-induced neuronal necrosis?
A1: Excitotoxicity is a pathological process where excessive stimulation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leads to neuronal damage and death.[3] The primary mechanism involves:
-
NMDA Receptor Overactivation: Excessive glutamate in the synaptic cleft leads to prolonged activation of NMDA receptors.
-
Calcium Overload: This activation causes a massive and sustained influx of calcium (Ca²⁺) into the neuron.[4][5]
-
Activation of Degradative Enzymes: The high intracellular Ca²⁺ levels activate various enzymes, including calpains (proteases), neuronal nitric oxide synthase (nNOS), and phospholipases, which degrade essential cellular components.[3][6]
-
Mitochondrial Dysfunction: Mitochondria sequester excess Ca²⁺, leading to the opening of the mitochondrial permeability transition pore (mPTP), loss of mitochondrial membrane potential, and failure of ATP production.[7][8] This also results in the overproduction of reactive oxygen species (ROS).
-
PARP-1 Hyperactivation: DNA damage caused by ROS and other factors leads to the hyperactivation of Poly(ADP-ribose) polymerase-1 (PARP-1). This depletes cellular energy stores (NAD⁺ and ATP) and can trigger the release of Apoptosis-Inducing Factor (AIF) from mitochondria, leading to a caspase-independent form of cell death.[6][9]
-
Cell Lysis: Ultimately, the combination of energy failure, membrane damage, and enzymatic degradation leads to osmotic swelling and the rupture of the plasma membrane, releasing intracellular contents and causing inflammation.[8]
Q2: How can I distinguish neuronal necrosis from apoptosis in my experiments?
A2: Necrosis and apoptosis are distinct forms of cell death with different morphological and biochemical characteristics. Necrosis is characterized by cell swelling and plasma membrane rupture, while apoptosis involves cell shrinkage and the formation of apoptotic bodies.[10][11] You can distinguish them using the following methods:
-
Microscopy: Necrotic cells appear swollen with a ruptured membrane, whereas apoptotic cells are shrunken and condensed.
-
Membrane Integrity Assays: Use dyes like Propidium Iodide (PI) or Lactate Dehydrogenase (LDH) release assays. Necrotic cells lose membrane integrity, allowing PI to enter and stain the nucleus red, and they release LDH into the culture medium.[12][13] Early apoptotic cells exclude PI.[14]
-
Apoptosis Assays: Use Annexin V staining, which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane during early apoptosis.[10] Co-staining with Annexin V and PI can differentiate between healthy (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[14]
-
Biochemical Markers: Western blotting can detect caspase-3 cleavage (a marker for apoptosis) or PARP-1 cleavage patterns. Full-length PARP-1 is cleaved by caspases in apoptosis and can be hyperactivated and depleted in necrosis.[6][15]
Q3: What are common positive controls for inducing neuronal necrosis and negative controls for mitigation experiments?
A3:
-
Positive Controls (Inducers):
-
NMDA (50-500 µM): Directly and specifically activates NMDA receptors.
-
Glutamate (25-200 µM) with Glycine (B1666218) (1-10 µM): Glutamate is the endogenous ligand, and glycine is a required co-agonist for NMDA receptor activation.
-
-
Negative Controls (Inhibitors):
-
MK-801 (10-20 µM): A non-competitive NMDA receptor channel blocker.
-
AP5 (50-100 µM): A competitive NMDA receptor antagonist.
-
Memantine (10-50 µM): An uncompetitive NMDA receptor antagonist used clinically.[16]
-
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in cell death between replicate wells. | 1. Uneven cell seeding density.2. Inconsistent drug/agonist concentration due to poor mixing.3. Edge effects in the culture plate. | 1. Ensure a single-cell suspension before plating; allow the plate to sit at room temperature for 20-30 minutes before incubation for even settling.2. Mix drug solutions thoroughly before and during addition to wells.3. Avoid using the outermost wells of the plate for experiments; fill them with sterile PBS or media to maintain humidity. |
| Failure to induce significant neuronal necrosis with NMDA/Glutamate. | 1. Neuronal cultures are immature or unhealthy.2. Absence of co-agonist (glycine).3. Agonist has degraded.4. Presence of inhibitory factors in the serum or media. | 1. Use mature cultures (e.g., DIV 12-14 for primary cortical neurons). Confirm health by morphology.2. Always co-apply glycine (1-10 µM) when using glutamate to induce excitotoxicity.3. Prepare fresh agonist solutions from powder for each experiment.4. Induce excitotoxicity in a defined, serum-free medium (e.g., artificial CSF or Neurobasal medium without supplements during the insult). |
| The mitigating compound appears to be toxic on its own. | 1. Compound concentration is too high.2. Solvent (e.g., DMSO) toxicity. | 1. Perform a dose-response curve for your compound alone to determine its toxicity threshold.2. Ensure the final solvent concentration is consistent across all wells (including vehicle controls) and is below the toxic level (typically <0.1% for DMSO). |
| Inconsistent LDH assay results. | 1. Contamination of supernatant with cells.2. Background LDH activity in serum-containing media.3. Delay in processing samples. | 1. Centrifuge the plate before collecting the supernatant to pellet any detached cells.2. Use serum-free medium during the experiment, as serum contains high levels of LDH.3. Perform the LDH assay immediately after collecting the supernatant or use a preservation buffer if samples must be frozen.[17] |
Quantitative Data Summary
The following tables provide example data for planning experiments. Actual values will vary based on cell type, culture conditions, and specific reagents.
Table 1: Example Dose-Response of NMDA on Neuronal Necrosis (Measured by % LDH Release at 24 hours post-treatment)
| NMDA Concentration (µM) | Mean % LDH Release (± SD) |
| 0 (Control) | 5.2 (± 1.1) |
| 10 | 15.6 (± 2.5) |
| 50 | 48.3 (± 4.1) |
| 100 | 75.9 (± 3.8) |
| 200 | 88.1 (± 2.9) |
Table 2: Example Time-Course of Neuronal Necrosis (Measured by % LDH Release with 100 µM NMDA)
| Time Post-Treatment (Hours) | Mean % LDH Release (± SD) |
| 0 | 5.0 (± 0.9) |
| 2 | 12.4 (± 2.2) |
| 6 | 35.7 (± 3.5) |
| 12 | 62.1 (± 4.0) |
| 24 | 76.5 (± 3.7) |
Table 3: Effect of a Hypothetical Mitigating Compound (MC-1) on Necrosis (Measured by % LDH Release at 24 hours post-100 µM NMDA treatment)
| Treatment Group | Mean % LDH Release (± SD) |
| Vehicle Control | 5.1 (± 1.0) |
| NMDA (100 µM) | 74.8 (± 4.2) |
| NMDA + MC-1 (1 µM) | 55.3 (± 3.9) |
| NMDA + MC-1 (10 µM) | 28.6 (± 3.1) |
| NMDA + MK-801 (10 µM) | 10.2 (± 1.8) |
Visualizations and Workflows
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro characterisation of the novel positive allosteric modulators of the mGlu₅ receptor, this compound and LSN2814617, and their effects on sleep architecture and operant responding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Excitotoxic Programmed Necrosis in Acute Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuronal necrosis is regulated by a conserved chromatin-modifying cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Going the Extra (Synaptic) Mile: Excitotoxicity as the Road Toward Neurodegenerative Diseases [frontiersin.org]
- 6. Calcium Dysregulation Induces Apoptosis-inducing Factor Release: Cross-talk Between PARP-1- and Calpain- Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. pnas.org [pnas.org]
- 9. Frontiers | Excitotoxicity: Still Hammering the Ischemic Brain in 2020 [frontiersin.org]
- 10. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glutamate-induced neuronal death: a succession of necrosis or apoptosis depending on mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. researchgate.net [researchgate.net]
- 16. Mechanisms of Neuronal Protection against Excitotoxicity, Endoplasmic Reticulum Stress, and Mitochondrial Dysfunction in Stroke and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Technical Support Center: LSN2463359 Variability in Rat Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of LSN2463359 in rat models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1][2] As a PAM, it does not activate the mGluR5 receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. This modulation is being investigated for its potential therapeutic effects in central nervous system disorders, particularly those involving glutamatergic dysfunction like schizophrenia.[1][3]
Q2: What is the most significant source of variability observed with this compound in rat models?
A2: The most prominent source of variability in the effects of this compound stems from its differential interaction with various N-methyl-D-aspartate (NMDA) receptor antagonists.[1] Research has shown that this compound can reverse cognitive deficits induced by competitive NMDA receptor antagonists, such as SDZ 220,581.[1] However, it does not appear to have the same restorative effect against deficits induced by non-competitive NMDA receptor channel blockers like phencyclidine (PCP) and MK-801.[1] This suggests that the efficacy of this compound is highly dependent on the specific pharmacological model of NMDA receptor hypofunction being used.
Q3: What are the reported effects of this compound on locomotor activity in rats?
A3: Studies have reported that this compound has "no or minor impact" on locomotor hyperactivity induced by either PCP or the competitive NMDA receptor antagonist SDZ 220,581 in rats.[1] This suggests that at the doses tested, this compound does not possess strong intrinsic psychostimulant or sedative properties that would confound the interpretation of its effects on cognition.
Q4: What is the recommended vehicle for oral administration of this compound in rats?
A4: this compound can be suspended in a solution of 1% carboxymethyl cellulose, 0.25% Tween 80, and 0.05% antifoam for oral administration (p.o.) via gavage.[4]
Q5: Are there any known pharmacokinetic parameters for this compound in rats?
Troubleshooting Guide
Issue 1: Inconsistent or no effect of this compound on reversing cognitive deficits.
-
Possible Cause 1: Incorrect NMDA receptor antagonist model.
-
Troubleshooting: Verify the class of NMDA receptor antagonist being used. This compound has shown efficacy in reversing deficits induced by competitive antagonists (e.g., SDZ 220,581) but not non-competitive channel blockers (e.g., PCP, MK-801).[1] Ensure the experimental paradigm aligns with the known pharmacology of this compound.
-
-
Possible Cause 2: Inappropriate dosing.
-
Troubleshooting: Review the dose of this compound being administered. A dose of 2.5 mg/kg (p.o.) has been shown to be effective in attenuating reversal learning deficits in the MAM-E17 model.[2] A thorough dose-response study is recommended to determine the optimal effective dose for your specific behavioral paradigm and rat strain.
-
-
Possible Cause 3: Variability in the animal model.
-
Troubleshooting: The MAM-E17 neurodevelopmental model, where this compound shows efficacy, is known to produce a specific behavioral phenotype.[2][5] Ensure that the chosen animal model exhibits a stable and reproducible deficit that is sensitive to mGluR5 modulation. Inter-individual differences in response to drugs are a known phenomenon in rodents and may contribute to variability.[3][6]
-
Issue 2: Unexpected effects on locomotor activity.
-
Possible Cause 1: Off-target effects at high doses.
-
Troubleshooting: While published data suggests minimal impact on locomotor activity, it is possible that higher, untested doses could induce such effects.[1] If locomotor changes are observed, consider reducing the dose of this compound. It is crucial to include a vehicle-treated control group and a positive control for locomotor activity to properly interpret the results.
-
-
Possible Cause 2: Interaction with other experimental compounds.
-
Troubleshooting: If this compound is being co-administered with other drugs, consider the possibility of a pharmacokinetic or pharmacodynamic interaction that could be influencing motor activity.
-
Issue 3: Difficulty with oral administration.
-
Possible Cause 1: Poor suspension of the compound.
-
Troubleshooting: Ensure that the vehicle of 1% carboxymethyl cellulose, 0.25% Tween 80, and 0.05% antifoam is properly prepared and that this compound is thoroughly suspended before each administration to ensure consistent dosing.[4]
-
-
Possible Cause 2: Stress induced by gavage.
-
Troubleshooting: Improper oral gavage technique can be stressful for the animals and may impact behavioral outcomes. Ensure that personnel are well-trained in the procedure to minimize stress.
-
Quantitative Data
Table 1: Effect of this compound on Reversal Learning Deficits in the MAM-E17 Rat Model
| Treatment Group | Dose (mg/kg, p.o.) | Mean Errors to Criterion (Reversal 1) | % Improvement vs. Vehicle | p-value vs. Vehicle |
| Sham + Vehicle | - | ~15 | - | - |
| MAM + Vehicle | - | ~25 | - | - |
| MAM + this compound | 2.5 | ~17 | ~32% | <0.05 |
Data is approximated from Gastambide F, et al. (2012). The study reported a significant attenuation of reversal learning deficits in MAM-E17 rats treated with this compound compared to vehicle-treated MAM-E17 rats.[2]
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value |
| Cmax (Maximum Plasma Concentration) | Data not available |
| Tmax (Time to Maximum Concentration) | Data not available |
| AUC (Area Under the Curve) | Data not available |
| Bioavailability (%) | Data not available |
| Half-life (t1/2) | Data not available |
Specific pharmacokinetic data for this compound in rats were not found in the reviewed literature. The table serves as a template for the type of data that should be generated in a dedicated pharmacokinetic study.
Experimental Protocols
Protocol: Reversal Learning in the MAM-E17 Rat Model
This protocol is based on the methodology described by Gastambide et al. (2012).[2]
-
Animal Model:
-
Pregnant Sprague Dawley dams are administered methylazoxymethanol (B1197960) acetate (B1210297) (MAM; 22 mg/kg, i.p.) or vehicle on embryonic day 17 (E17).
-
Male offspring are weaned at 28 days and housed in groups.
-
Behavioral testing is conducted on adult offspring.
-
-
Apparatus:
-
A digging paradigm is used, where rats are trained to dig in small pots for a food reward. The pots are differentiated by cues in two dimensions (e.g., digging medium and odor).
-
-
Procedure:
-
Habituation and Pre-training: Rats are habituated to the testing arena and the digging pots. They are trained to dig for a food reward.
-
Acquisition: Rats learn to discriminate between two stimuli within one dimension (e.g., two different digging media) to find the food reward. The other dimension (e.g., odor) is irrelevant. Training continues until a set criterion is met (e.g., 8 out of 10 correct trials).
-
Reversal 1: The reward contingency is reversed. The previously unrewarded stimulus is now rewarded, and the previously rewarded stimulus is not. The number of errors to reach the criterion is the primary measure of reversal learning.
-
Intra-dimensional Shift, Reversal 2, Extra-dimensional Shift, and Reversal 3: Further stages of the task can be included to assess different aspects of cognitive flexibility.
-
-
Drug Administration:
-
This compound (2.5 mg/kg) or vehicle (1% carboxymethyl cellulose, 0.25% Tween 80, and 0.05% antifoam) is administered orally (p.o.) 60 minutes before the start of the behavioral testing session.[4]
-
-
Data Analysis:
-
The primary dependent variable is the number of errors made to reach the criterion for each stage of the task.
-
Statistical analysis is typically performed using ANOVA to compare the performance of the different treatment groups (Sham + Vehicle, MAM + Vehicle, MAM + this compound).
-
Visualizations
References
- 1. The mGlu₅ positive allosteric modulator this compound differentially modulates motor, instrumental and cognitive effects of NMDA receptor antagonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5) and Their Therapeutic Potential for the Treatment of CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAM-E17 rat model impairments on a novel continuous performance task: effects of potential cognitive enhancing drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Neurobehavioral Systems Analysis of Adult Rats Exposed to Methylazoxymethanol Acetate on E17: Implications for the Neuropathology of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mGluR5 positive modulators both potentiate activation and restore inhibition in NMDA receptors by PKC dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving LSN2463359 Delivery to the Brain
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the delivery of LSN2463359 to the brain.
Troubleshooting Guides
This section addresses common issues encountered during in vivo experiments with this compound.
Issue 1: Low or Variable Brain Concentrations of this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Solubility/Formulation | This compound is soluble in DMF, DMSO, and Ethanol. Ensure the compound is fully dissolved before administration. For oral gavage, consider formulating this compound in a vehicle such as 10% Tween 80 in sterile water to improve solubility and absorption. |
| Efflux Transporter Activity | This compound may be a substrate for efflux transporters at the blood-brain barrier (BBB), such as P-glycoprotein (P-gp), which actively pump compounds out of the brain. To investigate this, consider co-administering a known P-gp inhibitor, such as verapamil (B1683045) or cyclosporine A. An increased brain-to-plasma ratio in the presence of the inhibitor would suggest P-gp mediated efflux. |
| High Plasma Protein Binding | Extensive binding to plasma proteins can reduce the free fraction of this compound available to cross the BBB. While direct modulation of plasma protein binding is challenging, understanding this parameter is crucial for interpreting brain concentration data. |
| Rapid Metabolism | If this compound is rapidly metabolized, its concentration in both plasma and brain will be reduced. To assess this, conduct a full pharmacokinetic study to determine the half-life of the compound. |
| Incorrect Dosing or Administration | Ensure accurate dose calculations and proper administration techniques. For oral gavage in rats, use a gavage needle of appropriate size and ensure the compound is delivered directly to the stomach. |
Issue 2: Inconsistent Behavioral or Pharmacodynamic Effects
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Receptor Occupancy | The observed effects of this compound are dependent on achieving sufficient occupancy of mGlu5 receptors in the brain. If brain concentrations are low or variable, this will lead to inconsistent receptor engagement. Address the issues outlined in "Low or Variable Brain Concentrations" above. |
| Timing of Behavioral Testing | The timing of behavioral assays should coincide with the peak brain concentration of this compound. Conduct a pharmacokinetic study to determine the time to maximum concentration (Tmax) in the brain and schedule behavioral testing accordingly. |
| Off-Target Effects | While this compound is reported to be a selective mGlu5 positive allosteric modulator (PAM), high concentrations could potentially lead to off-target effects. If unusually high doses are being used, consider potential non-specific interactions. |
Frequently Asked Questions (FAQs)
Q1: What is the expected brain-to-plasma ratio for this compound?
Q2: How can I determine if this compound is a substrate for P-glycoprotein?
An in vitro Caco-2 permeability assay is a standard method to assess P-gp substrate liability. This assay measures the bidirectional transport of a compound across a monolayer of Caco-2 cells, which express P-gp. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 is indicative of active efflux.
Q3: What are some general strategies to improve the brain penetration of small molecules like this compound?
Optimizing brain penetration often involves medicinal chemistry approaches to modify the physicochemical properties of the molecule. Key strategies include:
-
Reducing efflux transporter recognition: Modifying the chemical structure to reduce its affinity for transporters like P-gp.
-
Increasing passive permeability: Optimizing lipophilicity (LogP) and reducing polar surface area can enhance the ability of a compound to cross the BBB via passive diffusion.[2]
-
Formulation strategies: For preclinical studies, using formulation vehicles that enhance solubility and absorption can improve bioavailability and subsequent brain exposure. For clinical development, more advanced formulations like nanoparticles or liposomes could be explored.
Q4: Are there any known toxicities associated with mGlu5 PAMs that I should be aware of?
Some mGlu5 PAMs have been associated with neurotoxicity at higher doses. This is thought to be related to the potentiation of NMDA receptor function.[3] It is crucial to perform dose-response studies to identify a therapeutic window that provides efficacy without inducing adverse effects.
Experimental Protocols
This section provides detailed methodologies for key experiments related to assessing the brain delivery of this compound.
Protocol 1: In Vivo Assessment of this compound Brain and Plasma Concentrations in Rats
Objective: To determine the concentration of this compound in the brain and plasma at a specific time point after oral administration.
Materials:
-
This compound
-
Vehicle (e.g., 10% Tween 80 in sterile water)
-
Sprague Dawley rats (male, 250-300g)
-
Oral gavage needles (20-gauge, 1.5 inches)
-
Syringes
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (with anticoagulant, e.g., EDTA)
-
Surgical tools for brain extraction
-
Homogenizer
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Formulation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.
-
Dosing: Administer this compound to rats via oral gavage at a volume of 5-10 mL/kg.[4][5]
-
Sample Collection: At the predetermined time point (e.g., 1 hour post-dose), anesthetize the rat.
-
Blood Collection: Collect a terminal blood sample via cardiac puncture into an EDTA tube. Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma. Store the plasma at -80°C until analysis.
-
Brain Extraction: Perfuse the rat transcardially with ice-cold saline to remove blood from the brain.
-
Brain Homogenization: Dissect the whole brain, weigh it, and homogenize it in 4 volumes of ice-cold lysis buffer (e.g., RIPA buffer with protease inhibitors) using a mechanical homogenizer.[6][7][8]
-
Sample Processing: Centrifuge the brain homogenate at 14,000 x g for 20 minutes at 4°C. Collect the supernatant and store it at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma and brain supernatant using a validated LC-MS/MS method.
-
Data Analysis: Calculate the brain concentration (ng/g of tissue) and the plasma concentration (ng/mL). The brain-to-plasma ratio is calculated as: Brain Concentration (ng/g) / Plasma Concentration (ng/mL).
Visualizations
Below are diagrams illustrating key concepts and workflows related to improving this compound delivery to the brain.
References
- 1. Functional Impact of Allosteric Agonist Activity of Selective Positive Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 in Regulating Central Nervous System Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies to optimize brain penetration in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuropharmacological Insight from Allosteric Modulation of mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Six-month toxicity study of oral administration of D-003 in Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
LSN2463359 and vehicle control problems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LSN2463359. The information is designed to address specific issues that may be encountered during experiments, with a focus on vehicle control-related problems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5).[1] As a PAM, it does not activate the mGlu5 receptor on its own but enhances the receptor's response to its endogenous ligand, glutamate. This modulation can influence downstream signaling pathways and neuronal activity. This compound is noted for its ability to penetrate the brain and is active when administered orally.
Q2: What are the common research applications for this compound?
This compound is primarily used in neuroscience research, particularly in studies related to schizophrenia and cognitive deficits.[1][2] Research has shown its potential to reverse learning and memory deficits in animal models.[1][2] It is also used to investigate the functional interactions between mGlu5 and NMDA receptors.[2]
Q3: What are the recommended vehicles for dissolving this compound?
This compound is soluble in several organic solvents. Commonly used vehicles include:
-
Dimethyl sulfoxide (B87167) (DMSO)[1][3]
-
Ethanol[3]
-
Dimethylformamide (DMF)[3]
For in vivo studies, a stock solution in a solvent like DMSO is often diluted into a more biocompatible vehicle such as saline or a solution containing Tween-80.[4]
Q4: Why is a vehicle control group essential when working with this compound?
A vehicle control group is critical to differentiate the pharmacological effects of this compound from any biological effects of the solvent used to dissolve it.[5] Solvents like DMSO are not biologically inert and can have their own effects on cells and animals.[5][6][7] The vehicle control group receives the same volume and concentration of the vehicle as the treatment group, but without this compound.
Troubleshooting Guide: Vehicle Control Problems
Issue 1: I am observing unexpected effects in my vehicle control group.
-
Possible Cause: The vehicle itself, particularly DMSO, can have biological activity. These effects can include cytotoxicity, anti-inflammatory properties, and modulation of gene expression and signaling pathways.[5][6][7]
-
Troubleshooting Steps:
-
Lower Vehicle Concentration: Use the lowest possible concentration of the vehicle that maintains the solubility of this compound. For in vivo studies, it is recommended to keep the final DMSO concentration below 1% (v/v) if possible.[5]
-
Include an Untreated Control: In addition to the vehicle control, include a group that receives no treatment to assess the baseline response.[7]
-
Consider Alternative Vehicles: If DMSO-related effects are suspected, explore other vehicle options. For poorly water-soluble compounds, formulations with cyclodextrins or lipid-based carriers can be considered.
-
Issue 2: The results from my this compound-treated group are not significantly different from my vehicle control group.
-
Possible Cause: The biological effects of the vehicle may be masking the effects of this compound. For example, the anti-inflammatory properties of DMSO could obscure the anti-inflammatory effects of the compound being tested.[5]
-
Troubleshooting Steps:
-
Optimize this compound Concentration: Ensure that the concentration of this compound is appropriate to elicit a measurable effect above the baseline activity of the vehicle.
-
Refine the Experimental Model: The chosen model may not be sensitive enough to detect the effects of this compound.
-
Re-evaluate the Vehicle: As mentioned previously, consider reducing the vehicle concentration or switching to a more inert vehicle.
-
Issue 3: I am seeing precipitation of this compound when I dilute my stock solution into an aqueous buffer.
-
Possible Cause: this compound has low aqueous solubility. When a concentrated stock in an organic solvent is diluted into an aqueous medium, the compound can precipitate out of solution.
-
Troubleshooting Steps:
-
Use a Co-solvent: Employ a co-solvent system. For example, a small percentage of an organic solvent like ethanol (B145695) or a non-ionic surfactant like Tween-80 can help maintain solubility in aqueous solutions.[4]
-
Prepare Fresh Dilutions: Prepare working solutions immediately before use to minimize the time for precipitation to occur.
-
Sonication: Gentle sonication can sometimes help to redissolve small amounts of precipitate.
-
Consider Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.[8][9][10][11]
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Species | Reference |
| EC50 | 24 nM | Human |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| DMSO | 26.53 | 100 | |
| Ethanol | 5.31 | 20 | |
| DMF | 30 | - | [3] |
Experimental Protocols
Protocol 1: In Vitro mGlu5 Receptor Activity Assay
This protocol is a generalized procedure based on common practices for evaluating mGlu5 PAMs.
-
Cell Culture: Use a cell line stably expressing the human mGlu5 receptor (e.g., HEK293 or CHO cells).
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serially dilute the stock solution to create a concentration range for testing. The final DMSO concentration in the assay should be kept low (e.g., <0.1%) to minimize solvent effects.
-
-
Assay Procedure (Calcium Mobilization Assay):
-
Plate the cells in a 96-well or 384-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Add varying concentrations of this compound to the wells.
-
Stimulate the cells with a sub-maximal concentration (EC20) of glutamate.
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
-
Data Analysis:
-
Plot the fluorescence response against the concentration of this compound.
-
Calculate the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.
-
Protocol 2: In Vivo Behavioral Assessment in a Rat Model
This protocol is a generalized example for assessing the effects of this compound on cognitive function.
-
Animals: Use adult male rats (e.g., Sprague-Dawley or Wistar).
-
Compound Preparation and Administration:
-
Dissolve this compound in a suitable vehicle. For oral administration, this might be a suspension in 1% methylcellulose (B11928114) or a solution containing a solubilizing agent like Tween-80 in saline.
-
Administer this compound orally (p.o.) or intraperitoneally (i.p.) at the desired dose.
-
-
Behavioral Testing (e.g., Reversal Learning Task):
-
Train the rats on a discrimination task (e.g., in an operant chamber) where they learn to associate a specific stimulus with a reward.
-
Once the initial discrimination is learned, the contingencies are reversed.
-
Administer this compound or the vehicle control before the reversal learning session.
-
Measure the number of trials or errors it takes for the animals to learn the new association.
-
-
Data Analysis:
-
Compare the performance of the this compound-treated group to the vehicle control group.
-
Statistical analysis (e.g., t-test or ANOVA) is used to determine if there is a significant difference between the groups.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Effects of the Positive Allosteric Modulator of Metabotropic Glutamate Receptor 5, VU-29, on Maintenance Association between Environmental Cues and Rewarding Properties of Ethanol in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. pharmacophorejournal.com [pharmacophorejournal.com]
- 11. nanomedicine-rj.com [nanomedicine-rj.com]
interpreting negative results with LSN2463359
Welcome to the technical support center for LSN2463359. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and to troubleshoot unexpected results when working with this compound.
Product Information: this compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). It enhances the receptor's response to the endogenous ligand, glutamate, or an agonist. It is crucial to note that this compound does not activate mGluR5 on its own but requires the presence of an orthosteric agonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a positive allosteric modulator (PAM) of the mGluR5 receptor.[1] This means it binds to a site on the receptor that is different from the glutamate binding site (an allosteric site). This binding event increases the affinity and/or efficacy of glutamate and other orthosteric agonists, thereby potentiating the receptor's downstream signaling cascade. This compound itself does not have intrinsic agonist activity.[1]
Q2: I am not observing any effect of this compound in my assay. What does a "negative" result mean in this context?
A2: Since this compound is a PAM, a "negative" result means you are not observing the expected potentiation of the agonist-induced response. This is different from a negative allosteric modulator (NAM), where a negative result would be the absence of inhibition. An apparent lack of effect with this compound suggests an issue with the experimental conditions that is preventing the compound from enhancing the mGluR5 activation by its agonist.
Q3: What are the recommended solvent and storage conditions for this compound?
A3: this compound is soluble in DMSO and ethanol. For in vitro assays, it is common to prepare a concentrated stock solution in DMSO. It is important to ensure the final concentration of DMSO in your assay is low (typically ≤ 0.1%) to avoid solvent-induced artifacts. For storage, refer to the manufacturer's instructions, but generally, storing the solid compound and stock solutions at -20°C or -80°C is recommended to ensure stability.
Q4: In which assays is this compound expected to be active?
A4: As a PAM, this compound should demonstrate potentiating activity in functional assays that measure mGluR5 activation. Common assays include intracellular calcium mobilization, inositol (B14025) phosphate (B84403) (IP) accumulation assays, and electrophysiological recordings of mGluR5-mediated currents.[2]
Troubleshooting Guide: Interpreting a Lack of Potentiation
If you are not observing the expected potentiation of the agonist response with this compound, consider the following potential issues:
| Potential Problem | Possible Cause | Recommended Solution |
| No Potentiation of Agonist Response | Agonist concentration is too high: If the agonist concentration is at or near the top of the dose-response curve (EC100), the potentiating effect of a PAM will be difficult or impossible to detect. | Use a sub-maximal concentration of the agonist, typically around the EC20 (the concentration that gives 20% of the maximal response). This provides an optimal window to observe potentiation. |
| Compound Instability or Degradation: this compound may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare fresh stock solutions from solid compound. Aliquot stock solutions to minimize freeze-thaw cycles. | |
| Low Receptor Expression: The cell line used may have low or inconsistent mGluR5 expression levels, leading to a small assay window. | Verify mGluR5 expression in your cell line (e.g., via Western blot or qPCR). Consider using a cell line with confirmed high-level expression of mGluR5. | |
| Cell Health Issues: Unhealthy or overly confluent cells can exhibit altered receptor signaling. | Ensure cells are healthy, within a low passage number, and plated at a consistent and optimal density. | |
| High Variability Between Wells/Experiments | Inaccurate Pipetting: Inconsistent volumes of compound or agonist will lead to variable results. | Ensure all pipettes are calibrated. Use reverse pipetting for viscous solutions like DMSO stocks. Prepare master mixes of reagents. |
| Uneven Cell Plating: Inconsistent cell numbers per well is a major source of variability. | Ensure cells are evenly suspended before plating. Avoid using the outer wells of the plate, which are prone to evaporation effects. | |
| Unexpected Agonist-like Activity | Constitutive Receptor Activity: In some expression systems, mGluR5 may exhibit basal (constitutive) activity. A PAM can sometimes enhance this basal activity, appearing as an agonist. | Test if the observed effect is blocked by a known mGluR5 antagonist or negative allosteric modulator (NAM). This will confirm the effect is mediated by mGluR5. |
Quantitative Data Summary
The following table summarizes the expected in vitro activity of this compound based on published data.
| Parameter | Assay Type | Species | Value | Reference |
| EC50 | Calcium Mobilization (in the presence of an EC20 concentration of glutamate) | Human/Rat mGluR5 | ~24 nM | --INVALID-LINK-- |
| Fold Shift | Glutamate or DHPG concentration-response curve | Human/Rat mGluR5 | 2- to 3-fold leftward shift | --INVALID-LINK--[1] |
Experimental Protocols
Intracellular Calcium Mobilization Assay in HEK293 Cells
This protocol describes a method to assess the efficacy of this compound as a PAM using a fluorescence-based intracellular calcium mobilization assay.
Materials:
-
HEK293 cells stably expressing rat or human mGluR5.
-
Assay Medium: DMEM with 10% dialyzed FBS, 20 mM HEPES, and 1 mM sodium pyruvate.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid.
-
Fluo-4 AM calcium indicator dye.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Glutamate or DHPG stock solution.
-
Black-walled, clear-bottomed 96- or 384-well plates, poly-D-lysine coated.
Procedure:
-
Cell Plating: Plate the mGluR5-expressing HEK293 cells at a density of 20,000-60,000 cells per well in the assay plate.[3] Incubate overnight at 37°C in 5% CO2.
-
Dye Loading: The next day, remove the culture medium. Add assay buffer containing 1-2 µM Fluo-4 AM to each well. Incubate for 45-60 minutes at 37°C.[3]
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the diluted compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation: Using a fluorescence plate reader (e.g., FLIPR or FlexStation), measure the baseline fluorescence. Then, add a pre-determined EC20 concentration of glutamate or DHPG to stimulate the cells.
-
Data Acquisition: Record the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.
-
Data Analysis: The potentiation by this compound is observed as an increase in the calcium signal in response to the agonist compared to wells with the agonist alone. Calculate EC50 values for this compound from a concentration-response curve.
Electrophysiology in Acute Brain Slices
This protocol provides a general framework for measuring the effect of this compound on mGluR5-mediated synaptic currents in brain slices.
Materials:
-
Rodent brain (e.g., rat or mouse).
-
Vibratome for slicing.
-
Artificial cerebrospinal fluid (aCSF), chilled and bubbled with 95% O2 / 5% CO2.
-
Recording chamber and perfusion system.
-
Patch-clamp rig with amplifier and data acquisition system.
-
Glass pipettes for recording.
-
This compound and an mGluR5 agonist (e.g., DHPG).
Procedure:
-
Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from the brain region of interest (e.g., hippocampus or cortex) in ice-cold, oxygenated aCSF.
-
Recovery: Allow slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, followed by storage at room temperature.
-
Recording: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate.
-
Patching: Obtain whole-cell patch-clamp recordings from neurons in the target region.
-
Baseline Recording: Record baseline synaptic activity or agonist-induced currents. To measure mGluR5-mediated effects, you can apply a threshold concentration of DHPG to induce a small, stable current.
-
This compound Application: Bath-apply this compound at the desired concentration and continue recording.
-
Data Acquisition: Observe the potentiation of the DHPG-induced current in the presence of this compound.
-
Data Analysis: Quantify the increase in current amplitude or frequency in the presence of this compound compared to the baseline agonist response.
Visualizations
mGluR5 Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by mGluR5, which this compound potentiates.
Caption: mGluR5 signaling pathway potentiated by this compound.
Experimental Workflow for a PAM Assay
The following diagram outlines the logical flow of an experiment designed to test for positive allosteric modulation.
Caption: Workflow for testing this compound as a positive allosteric modulator.
References
- 1. In vitro characterisation of the novel positive allosteric modulators of the mGlu₅ receptor, this compound and LSN2814617, and their effects on sleep architecture and operant responding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
LSN2463359 batch-to-batch variability concerns
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the use of LSN2463359. Addressing concerns about potential batch-to-batch variability, this guide offers troubleshooting tips and standardized protocols to ensure experimental consistency and reproducibility.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results between different batches of this compound. Is there a known issue with batch-to-batch variability?
A1: There are no widespread documented issues of batch-to-batch variability with this compound. However, inconsistencies in experimental outcomes can arise from several factors, including compound handling, storage, and variations in experimental protocols. This guide provides recommendations to minimize these variables. We advise verifying the purity and concentration of each new batch upon receipt as a primary quality control step.
Q2: How should this compound be properly stored to ensure its stability and activity?
A2: Proper storage is critical to maintaining the integrity of this compound. The solid compound should be stored at +4°C for short-term storage and can be stored at -20°C or -80°C for long-term stability. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. A stock solution in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q3: What is the recommended solvent for dissolving this compound, and are there any solubility concerns?
A3: this compound is soluble in solvents such as DMSO and ethanol.[2][3] For cell-based assays, DMSO is a common choice. It is important to use high-quality, anhydrous DMSO, as the compound is hygroscopic and moisture can affect solubility and stability.[1] If you are observing precipitation in your media, consider the final concentration of DMSO and the aqueous compatibility of your experimental buffer.
Q4: Could minor variations in the molecular weight of different batches affect our experiments?
A4: Yes, the degree of hydration can cause slight variations in the molecular weight between batches.[3] For experiments requiring precise concentrations, it is best practice to refer to the batch-specific molecular weight provided on the Certificate of Analysis (CofA) when preparing stock solutions.
Q5: My experimental results are not consistent. What are some common troubleshooting steps?
A5: Inconsistent results can often be traced back to procedural variables. Here are a few things to check:
-
Compound Integrity: Ensure the compound has been stored correctly and has not degraded.
-
Solution Preparation: Re-calculate the molarity based on the batch-specific molecular weight from the CofA. Ensure the compound is fully dissolved.
-
Assay Conditions: Standardize all assay parameters, including cell density, incubation times, agonist concentrations (if applicable), and instrument settings.
-
Cell Health: Ensure your cells are healthy and in a consistent growth phase. Passage number can also influence cell signaling and should be monitored.
-
Controls: Include appropriate positive and negative controls in every experiment to monitor for assay drift and reagent performance.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 265.31 g/mol | --INVALID-LINK-- |
| Formula | C₁₆H₁₅N₃O | --INVALID-LINK-- |
| CAS Number | 1401031-52-4 | --INVALID-LINK-- |
| EC₅₀ | 24 nM | --INVALID-LINK-- |
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 26.53 | 100 |
| Ethanol | 5.31 | 20 |
Experimental Protocols
In Vitro Intracellular Calcium Mobilization Assay
This protocol describes a method to assess the activity of this compound as a positive allosteric modulator (PAM) of the mGlu5 receptor in a cell-based assay.
Materials:
-
HEK293 cells stably expressing the human mGlu5 receptor.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluo-4 AM calcium indicator dye.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
mGlu5 receptor agonist (e.g., Glutamate or DHPG) stock solution.
-
Black, clear-bottom 96-well or 384-well microplates.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating:
-
The day before the assay, seed the mGlu5-expressing HEK293 cells into the microplates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the cells overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM in Assay Buffer. The final concentration of Fluo-4 AM will depend on the cell line and should be optimized (typically 1-5 µM).
-
Aspirate the cell culture medium from the wells and add the Fluo-4 AM loading buffer.
-
Incubate the plate for 45-60 minutes at 37°C.
-
-
Compound Preparation and Addition:
-
Prepare a dilution series of this compound in Assay Buffer. Also, prepare a vehicle control (e.g., 0.1% DMSO in Assay Buffer).
-
After the dye loading incubation, gently wash the cells once with Assay Buffer.
-
Add the this compound dilutions or vehicle control to the respective wells.
-
-
Agonist Stimulation and Fluorescence Reading:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate for a few minutes.
-
Set the instrument to record fluorescence intensity (Excitation: ~488 nm, Emission: ~525 nm) over time.
-
After a baseline reading, use the instrument's injector to add a sub-maximal concentration (e.g., EC₂₀) of the mGlu5 agonist to all wells.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response as a function of the this compound concentration to generate a dose-response curve and determine the EC₅₀ of the potentiating effect.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of this compound as a positive allosteric modulator of the mGlu5 receptor.
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Recommended Experimental Workflow for Consistency
References
- 1. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Metabotropic Glutamate Receptor 5 Positive Allosteric Modulator Acts at a Unique Site and Confers Stimulus Bias to mGlu5 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Acting at Site Distinct from 2-Methyl-6-(phenylethynyl)-pyridine Binding - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Dual mGlu5 Positive Allosteric Modulators: A Comparative Efficacy Analysis of LSN2463359 and LSN2814617
An in-depth guide for researchers and drug development professionals on the preclinical efficacy of two promising metabotropic glutamate (B1630785) receptor 5 positive allosteric modulators, LSN2463359 and LSN2814617. This report synthesizes key experimental data, outlines methodologies, and visualizes the underlying signaling pathways and experimental workflows.
This compound and LSN2814617 are two novel, potent, and selective positive allosteric modulators (PAMs) of the metabotropic glutamate 5 (mGlu5) receptor.[1] Both compounds have garnered significant interest within the neuroscience research community for their potential therapeutic applications, particularly in disorders with theorized glutamatergic dysfunction such as schizophrenia.[1][2] Their mechanism of action, which involves enhancing the receptor's response to the endogenous ligand glutamate, offers a nuanced approach to modulating glutamatergic neurotransmission. This guide provides a comparative analysis of their efficacy based on available preclinical data.
In Vitro Characterization
Both this compound and LSN2814617 have demonstrated potent and selective potentiation of human and rat mGlu5 receptors in vitro.[1] They exhibit a two to three-fold curve shift in the concentration-response to glutamate or the agonist DHPG, without displaying intrinsic agonist properties.[1]
| Parameter | This compound | LSN2814617 | Reference |
| Target | mGlu5 Receptor | mGlu5 Receptor | [1] |
| Mechanism of Action | Positive Allosteric Modulator (PAM) | Positive Allosteric Modulator (PAM) | [1] |
| Human mGlu5 EC50 | Not explicitly stated in provided text | 52 nM | [3] |
| Rat mGlu5 EC50 | Not explicitly stated in provided text | 42 nM | [4][3] |
| Radioligand Displacement | Displaced [³H]MPEP | Displaced [³H]MPEP | [1] |
Table 1: Comparative In Vitro Profile of this compound and LSN2814617. This table summarizes the key in vitro characteristics of the two mGlu5 PAMs.
In Vivo Efficacy and Target Engagement
Oral administration of both this compound and LSN2814617 in rats resulted in brain concentrations sufficient to occupy hippocampal mGlu5 receptors.[1] This was demonstrated by the dose-dependent displacement of intravenously administered MPEPy, a radiotracer for mGlu5.[1]
Wake-Promoting Properties: In vivo electroencephalography (EEG) studies revealed that both compounds possess significant wake-promoting properties.[1] Notably, this effect was observed with minimal rebound hypersomnolence, distinguishing them from some other wake-promoting agents.[1][3] LSN2814617, in particular, has been shown to dramatically increase wakefulness and improve the functional capacity of sleep-restricted animals, with a smaller compensatory sleep response compared to agents like amphetamine, caffeine, and modafinil.[5]
Cognitive Enhancement and Antipsychotic-like Effects: The functional interaction between mGlu5 and N-methyl-D-aspartate (NMDA) receptors has positioned mGlu5 PAMs as potential treatments for cognitive deficits associated with schizophrenia.[1][6] Both this compound and LSN2814617 have shown efficacy in preclinical models relevant to this hypothesis. They were found to attenuate performance deficits induced by the NMDA receptor antagonist SDZ 220,581 in operant behavior tasks.[1]
This compound has been shown to attenuate reversal learning deficits in a neurodevelopmental model of schizophrenia (MAM E17).[7][6] Interestingly, its efficacy against cognitive deficits induced by NMDA receptor antagonists appears to be dependent on the type of antagonist used, showing reversal of deficits induced by the competitive antagonist SDZ 220,581 but not the non-competitive antagonists PCP and MK-801.[6]
LSN2814617 has also demonstrated the ability to modulate amphetamine-induced locomotor hyperactivity, a commonly used preclinical model for psychosis.[4]
| In Vivo Effect | This compound | LSN2814617 | Key Findings | Reference |
| Wakefulness | Marked increase | Marked increase | Both compounds promote wakefulness with little rebound hypersomnolence. | [1] |
| Target Engagement | Demonstrated | Demonstrated | Dose-dependent occupancy of hippocampal mGlu5 receptors. | [1] |
| Cognitive Deficits (NMDA antagonist model) | Attenuated deficits | Attenuated deficits | Reversed performance deficits induced by SDZ 220,581. | [1] |
| Reversal Learning Deficits (MAM E17 model) | Attenuated deficits | Not explicitly stated | Selectively attenuated deficits in this neurodevelopmental model. | [6] |
| Amphetamine-induced Hyperactivity | Not explicitly stated | Modulated | Showed a trend towards decreasing hyperactivity at higher doses. | [4] |
Table 2: Comparative In Vivo Efficacy of this compound and LSN2814617. This table highlights the key in vivo effects observed for both compounds in preclinical studies.
Experimental Protocols
In Vitro Potency Assessment
Objective: To determine the potency of this compound and LSN2814617 in potentiating the response of mGlu5 receptors to an agonist.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing either human or rat mGlu5 receptors are cultured under standard conditions.
-
Agonist Concentration-Response: A concentration-response curve for a glutamate receptor agonist, such as DHPG, is established to determine the EC20 concentration (the concentration that produces 20% of the maximal response).
-
PAM Incubation: Cells are pre-incubated with varying concentrations of this compound or LSN2814617.
-
Agonist Challenge: The EC20 concentration of the agonist is then added to the cells in the presence of the PAM.
-
Signal Detection: The resulting intracellular calcium mobilization is measured using a fluorescent calcium indicator (e.g., Fluo-4 AM).
-
Data Analysis: The potentiation is quantified as a fold-shift in the agonist's EC50 value. The EC50 of the PAM is the concentration that produces 50% of the maximal potentiation.
In Vivo Receptor Occupancy
Objective: To measure the extent to which this compound and LSN2814617 bind to and occupy mGlu5 receptors in the brain after oral administration.
Methodology:
-
Animal Model: Male Wistar rats are used for these studies.
-
Compound Administration: this compound or LSN2814617 is administered orally at various doses.
-
Radiotracer Injection: At a specified time point after compound administration, a radiolabeled mGlu5 receptor ligand, such as MPEPy, is injected intravenously.
-
Brain Tissue Collection: After a set period to allow for radiotracer distribution, the animals are euthanized, and their brains are rapidly removed and dissected. The hippocampus is a key region of interest.
-
Radioactivity Measurement: The amount of radioactivity in the brain tissue is quantified using liquid scintillation counting or other appropriate methods.
-
Data Analysis: The displacement of the radiotracer by the test compound is calculated relative to a vehicle-treated control group, and the dose-dependent occupancy of the mGlu5 receptors is determined.
Visualizations
Signaling Pathway
Caption: Simplified mGlu5 receptor signaling pathway.
Experimental Workflow: In Vivo Receptor Occupancy
References
- 1. In vitro characterisation of the novel positive allosteric modulators of the mGlu₅ receptor, this compound and LSN2814617, and their effects on sleep architecture and operant responding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biased mGlu5 positive allosteric modulators provide in vivo efficacy without potentiating mGlu5 modulation of NMDAR currents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSN2814617 - Immunomart [immunomart.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Distinct pro-vigilant profile induced in rats by the mGluR5 potentiator LSN2814617 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mGlu₅ positive allosteric modulator this compound differentially modulates motor, instrumental and cognitive effects of NMDA receptor antagonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Guide to LSN2463359 and Other mGlu5 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabotropic glutamate (B1630785) receptor 5 (mGlu5) positive allosteric modulator (PAM) LSN2463359 with other notable mGlu5 PAMs. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool compound for their studies.
Introduction to mGlu5 PAMs
Metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor that plays a crucial role in regulating synaptic plasticity and neuronal excitability. Positive allosteric modulators of mGlu5 have emerged as a promising therapeutic strategy for various central nervous system disorders, including schizophrenia and cognitive deficits.[1] Unlike orthosteric agonists, PAMs bind to a distinct site on the receptor, potentiating the effect of the endogenous agonist, glutamate.[2] This mechanism offers the potential for greater selectivity and a more nuanced modulation of receptor activity. A key differentiator among mGlu5 PAMs is the presence or absence of intrinsic agonist activity, which can influence their in vivo effects and side-effect profiles.[2]
In Vitro Potency and Efficacy at mGlu5
The following table summarizes the in vitro potency and efficacy of this compound and other selected mGlu5 PAMs in calcium mobilization assays, a common method to assess mGlu5 activation. This compound demonstrates high potency with no detectable intrinsic agonist activity, classifying it as a "pure" PAM.[3]
| Compound | EC50 (nM) (Potentiation of Glutamate/DHPG response) | Intrinsic Agonist Activity | Species | Reference |
| This compound | Not explicitly provided, but described as a potent potentiator | None detected | Human, Rat | [3] |
| LSN2814617 | 24 | None detected | Human, Rat | [3] |
| CDPPB | ~27 | Agonist-like activity at higher concentrations | Human | [4] |
| ADX47273 | 170 | None detected | Rat | [2] |
| VU0422465 | 1.5 (PAM activity) | Yes (EC50 = 171 nM) | Rat | [2] |
In Vivo Target Engagement and Pharmacokinetics
Effective in vivo studies require adequate brain penetration and target engagement. This compound and LSN2814617 have demonstrated good brain concentrations and hippocampal mGlu5 receptor occupancy following oral administration.[3] In contrast, earlier PAMs like CDPPB and ADX47273 showed poorer in vivo target engagement in some studies.[3]
| Compound | Brain Penetration / Receptor Occupancy | Route of Administration | Species | Key Findings | Reference |
| This compound | Reached sufficient brain concentrations to occupy hippocampal mGlu5 receptors | Oral | Rat | Marked wake-promoting properties with minimal rebound hypersomnolence. | [3] |
| LSN2814617 | Reached sufficient brain concentrations to occupy hippocampal mGlu5 receptors | Oral | Rat | Marked wake-promoting properties. | [3] |
| CDPPB | Brain penetrant | Oral | Rat | Showed relatively poor evidence of in vivo target engagement in some assays. | [3] |
| ADX47273 | Brain penetrant | Intraperitoneal | Rat | Showed relatively poor evidence of in vivo target engagement in some assays. | [2][3] |
Differentiating Feature: Biased Modulation and NMDA Receptor Interaction
A critical aspect differentiating mGlu5 PAMs is their "stimulus bias" or "biased modulation." This refers to the ability of a modulator to preferentially potentiate certain downstream signaling pathways over others. The interaction between mGlu5 and NMDA receptors is of particular interest, as potentiation of NMDA receptor function is thought to contribute to the therapeutic effects of mGlu5 PAMs in some models.[1] However, excessive potentiation may be linked to adverse effects.
This compound has been shown to attenuate the behavioral effects of competitive NMDA receptor antagonists, suggesting a functional interaction.[4][5] However, some newer PAMs have been specifically designed to be "biased" away from modulating NMDA receptor currents while still potentiating Gαq-mediated signaling, which may offer an improved safety profile.[6]
Experimental Protocols
Calcium Mobilization Assay
Objective: To determine the potency and efficacy of mGlu5 PAMs by measuring changes in intracellular calcium concentration ([Ca2+]i) in response to glutamate or an agonist in the presence of the modulator.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human or rat mGlu5 receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubated to allow dye uptake.
-
Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR). A baseline fluorescence reading is taken before the automated addition of the mGlu5 PAM at various concentrations.
-
Agonist Stimulation: After a brief incubation with the PAM, a sub-maximal concentration (EC20) of glutamate or an mGlu5 agonist (e.g., DHPG) is added.
-
Data Acquisition: Changes in fluorescence, indicative of [Ca2+]i mobilization, are recorded over time.
-
Data Analysis: The increase in fluorescence is plotted against the concentration of the PAM to determine the EC50 for potentiation. To assess intrinsic agonist activity, the PAM is added in the absence of an orthosteric agonist.
Radioligand Binding Assay ([³H]MPEP Displacement)
Objective: To determine if a mGlu5 PAM binds to the same allosteric site as the well-characterized mGlu5 negative allosteric modulator (NAM), MPEP.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the mGlu5 receptor.
-
Assay Setup: In a 96-well plate, the membranes are incubated with a fixed concentration of the radiolabeled MPEP analog, [³H]MPEP or [³H]methoxy-PEPy.
-
Compound Addition: Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete for binding with the radioligand.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of displaced radioligand is plotted against the concentration of the test compound to determine the IC50, which can be converted to a Ki (inhibition constant).
Signaling Pathways of mGlu5 PAMs
mGlu5 receptors primarily couple to Gαq, initiating the phospholipase C (PLC) pathway, which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). mGlu5 can also modulate the function of other proteins, such as the NMDA receptor, through protein-protein interactions. Biased PAMs may differentially affect these pathways.
Conclusion
This compound is a potent and selective mGlu5 PAM with good in vivo target engagement and a favorable profile as a "pure" PAM with no intrinsic agonist activity. Its key advantage over earlier compounds like CDPPB and ADX47273 appears to be its improved in vivo properties. The concept of biased modulation is an important consideration for researchers, as the differential effects of PAMs on downstream signaling, including NMDA receptor function, can significantly impact their in vivo activity and potential for adverse effects. The choice of an appropriate mGlu5 PAM should be guided by the specific research question and the desired pharmacological profile.
References
- 1. Probing the Metabotropic Glutamate Receptor 5 (mGlu5) Positive Allosteric Modulator (PAM) Binding Pocket: Discovery of Point Mutations That Engender a “Molecular Switch” in PAM Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchmgt.monash.edu [researchmgt.monash.edu]
- 3. Biased allosteric agonism and modulation of metabotropic glutamate receptor 5: implications for optimizing preclinical neuroscience drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonists and allosteric modulators promote signaling from different metabotropic glutamate receptor 5 conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro characterisation of the novel positive allosteric modulators of the mGlu₅ receptor, this compound and LSN2814617, and their effects on sleep architecture and operant responding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Acting at Site Distinct from 2-Methyl-6-(phenylethynyl)-pyridine Binding - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of mGlu5 Positive Allosteric Modulators: LSN2463359 and ADX47273
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5), LSN2463359 and ADX47273. Both compounds have been investigated for their therapeutic potential in treating central nervous system disorders, particularly schizophrenia, by enhancing the function of the mGlu5 receptor, which is crucial for synaptic plasticity and cognitive function. This document summarizes their performance based on available experimental data, details the methodologies of key experiments, and visualizes relevant biological pathways and workflows.
At a Glance: Key In Vitro and In Vivo Performance
This compound and ADX47273 are both potent and selective mGlu5 PAMs. However, available data suggests potential differences in their in vivo target engagement and efficacy in certain preclinical models.
In Vitro Pharmacological Profile
| Parameter | This compound | ADX47273 |
| Mechanism of Action | Positive Allosteric Modulator of mGlu5 | Positive Allosteric Modulator of mGlu5 |
| Potency (Glutamate Potentiation) | Potent potentiator, displaying a 2- to 3-fold leftward shift in the glutamate concentration-response curve[1] | EC50 = 0.17 µM for potentiation of glutamate response |
| Binding Affinity (vs. [³H]MPEP) | Displaces [³H]MPEP from the allosteric binding site[1] | Kᵢ = 4.3 µM for inhibition of [³H]MPEP binding |
In Vivo Efficacy in Animal Models of Schizophrenia
| Animal Model | This compound | ADX47273 |
| MAM-E17 Neurodevelopmental Model | Selectively attenuates reversal learning deficits (5 mg/kg) | Not explicitly reported in direct comparison |
| Conditioned Avoidance Response | Not explicitly reported in direct comparison | Dose-dependently decreases responding (10-100 mg/kg, i.p.) |
| Apomorphine-Induced Climbing (mice) | Not explicitly reported in direct comparison | Blocks climbing behavior (10-300 mg/kg, i.p.) |
| In Vivo Target Engagement | Showed good in vivo target engagement in receptor occupancy assays and EEG disturbance[1] | Showed relatively poor evidence of in vivo target engagement in receptor occupancy assays or EEG disturbance compared to this compound[1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of mGlu5 PAMs and a typical workflow for evaluating their efficacy.
References
Validating the Effects of LSN2463359: A Comparative Guide with Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabotropic glutamate (B1630785) receptor 5 (mGluR5) positive allosteric modulator (PAM), LSN2463359, with other alternative compounds. We delve into the validation of its on-target effects, emphasizing the crucial role of knockout models and presenting supporting experimental data and detailed protocols.
This compound and the mGluR5 Signaling Axis
This compound is a potent and selective positive allosteric modulator of mGluR5.[1] It does not directly activate the receptor but enhances its response to the endogenous ligand, glutamate. The primary mechanism of action of mGluR5 involves coupling to Gαq/11 proteins, which activates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium (iCa2+) and the activation of protein kinase C (PKC).[2][3] Downstream of this, the extracellular signal-regulated kinase (ERK1/2) pathway can be activated.[2] A critical aspect of mGluR5 function is its interaction with the N-methyl-D-aspartate (NMDA) receptor, where it can modulate NMDA receptor function, a key element in synaptic plasticity and cognition.[1][4]
Caption: this compound enhances mGluR5 signaling.
The Imperative of Knockout Model Validation
Caption: Knockout models validate on-target effects.
Comparative Performance of mGluR5 PAMs
This compound belongs to a class of several mGluR5 PAMs that have been developed. Below is a comparison of this compound with other notable compounds based on available preclinical data.
| Compound | In Vitro Potency (EC50) | In Vivo Efficacy Models | Key Findings |
| This compound | ~27 nM (human mGluR5)[7] | NMDA receptor antagonist-induced deficits in rats[1][4] | Attenuates cognitive deficits induced by competitive NMDA receptor antagonists.[4] |
| CDPPB | ~27 nM (human mGluR5)[7] | Amphetamine-induced hyperactivity, PCP-induced cognitive deficits[7][8] | Reverses amphetamine-induced locomotor activity and deficits in prepulse inhibition.[7] |
| ADX47273 | Sub-micromolar | Ketamine, PCP, amphetamine-induced hyperactivity[9] | Shows antipsychotic-like effects in various rodent models.[9] |
| LSN2814617 | Potent mGluR5 potentiator[1] | NMDA receptor antagonist-induced deficits in rats[1] | Exhibits wake-promoting properties and attenuates cognitive deficits.[1] |
Detailed Experimental Protocols
In Vitro mGluR5 Potentiation Assay (Calcium Mobilization)
Objective: To determine the potency of this compound in enhancing glutamate-induced intracellular calcium mobilization in cells expressing mGluR5.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing recombinant human mGluR5 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate selection antibiotics.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.
-
Compound Addition: The dye solution is replaced with a buffer. This compound or a vehicle control is added to the wells at various concentrations and pre-incubated for a specified time.
-
Glutamate Stimulation and Signal Detection: A sub-maximal concentration (EC20) of glutamate is added to the wells, and the fluorescence intensity is measured immediately using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The increase in fluorescence, indicative of intracellular calcium mobilization, is recorded. The potentiation by this compound is calculated as the percentage increase in the glutamate response. The EC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.[10]
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound to the allosteric site on mGluR5.
Methodology:
-
Membrane Preparation: Membranes are prepared from HEK293 cells expressing mGluR5.
-
Binding Reaction: The membranes are incubated with a radiolabeled allosteric modulator (e.g., [3H]MPEP or [3H]methoxyPEPy) and varying concentrations of this compound in a binding buffer.
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) can then be calculated.[11]
In Vivo Behavioral Assay: NMDA Receptor Antagonist-Induced Hyperactivity
Objective: To assess the ability of this compound to reverse the locomotor hyperactivity induced by an NMDA receptor antagonist in rodents.
Methodology:
-
Animals: Adult male Sprague-Dawley rats or C57BL/6 mice are used.
-
Habituation: Animals are habituated to the open-field arenas for a set period (e.g., 30-60 minutes) on consecutive days prior to testing.
-
Drug Administration: On the test day, animals are pre-treated with this compound or vehicle via an appropriate route (e.g., intraperitoneal injection). After a specified pre-treatment time, they are administered an NMDA receptor antagonist such as MK-801, PCP, or ketamine.[12][13]
-
Locomotor Activity Monitoring: Immediately after the NMDA receptor antagonist injection, animals are placed in the open-field arenas, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a defined period (e.g., 60-120 minutes) using an automated activity monitoring system.
-
Data Analysis: The locomotor activity data is analyzed to compare the effects of this compound treatment to the vehicle control group in the presence of the NMDA receptor antagonist. A significant reduction in hyperactivity in the this compound-treated group indicates antipsychotic-like potential.[12]
References
- 1. jneurosci.org [jneurosci.org]
- 2. Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Metabotropic glutamate receptor 5 knockout promotes motor and biochemical alterations in a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel selective positive allosteric modulator of metabotropic glutamate receptor subtype 5 has in vivo activity and antipsychotic-like effects in rat behavioral models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mGluR5 positive allosteric modulation and its effects on MK-801 induced set-shifting impairments in a rat operant delayed matching/non-matching-to-sample task - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Probing the Metabotropic Glutamate Receptor 5 (mGlu5) Positive Allosteric Modulator (PAM) Binding Pocket: Discovery of Point Mutations That Engender a “Molecular Switch” in PAM Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMDA receptor antagonist rodent models for cognition in schizophrenia and identification of novel drug treatments, an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
A Comparative Guide to the Biased Modulation of mGlu5 Receptors by LSN2463359 and VU0409551
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two metabotropic glutamate (B1630785) receptor 5 (mGlu5) positive allosteric modulators (PAMs), LSN2463359 and VU0409551, with a focus on their biased modulation profiles. Understanding the distinct signaling properties of these compounds is crucial for their application in neuroscience research and the development of targeted therapeutics for neurological and psychiatric disorders.
Introduction to Biased Modulation at mGlu5
The metabotropic glutamate receptor 5 (mGlu5) is a G protein-coupled receptor (GPCR) that plays a critical role in synaptic plasticity, learning, and memory. Its dysfunction has been implicated in a range of central nervous system (CNS) disorders, including schizophrenia, fragile X syndrome, and anxiety. Allosteric modulators of mGlu5 offer a promising therapeutic strategy by fine-tuning the receptor's response to the endogenous agonist, glutamate.
Biased modulation, also known as functional selectivity, is a phenomenon where a ligand preferentially activates certain downstream signaling pathways over others, even when acting on the same receptor. In the context of mGlu5, this can lead to the selective engagement of desired therapeutic pathways while avoiding those associated with adverse effects. This guide delves into the biased signaling profiles of this compound and VU0409551, highlighting their differential effects on key mGlu5-mediated signaling cascades.
Quantitative Comparison of In Vitro Pharmacology
The following table summarizes the available quantitative data for this compound and VU0409551 across different in vitro assays. This data provides a direct comparison of their potency and efficacy in modulating distinct mGlu5 signaling pathways.
| Parameter | This compound | VU0409551 | Reference |
| Binding Affinity (human mGlu5) | pKi = 6.4 (Ki = 377 nM) | IC50 = 4.37 µM ([3H]-mPEPy displacement) | [1][2] |
| Gαq-Mediated Signaling (Calcium Mobilization) | Potent and selective potentiator with a 2- to 3-fold leftward shift of the glutamate concentration-response curve. No detectable intrinsic agonist activity. | EC50 = 260 nM (for potentiation of an EC20 concentration of glutamate in HEK293 cells expressing human mGlu5). Induces a ~10-fold leftward shift of the glutamate CRC. No intrinsic agonist activity in this pathway. | [2] |
| ERK Phosphorylation | No specific data on ERK phosphorylation potentiation available in the reviewed literature. | Exhibits robust agonist activity in the absence of added glutamate (τB = 1.04, KB = 89 nM). Also potentiates glutamate-induced ERK1/2 phosphorylation. | [3] |
| Modulation of NMDA Receptor Currents | In vivo studies suggest it attenuates the behavioral effects of NMDA receptor antagonists. No direct in vitro data on potentiation of mGlu5 modulation of NMDA currents was found. | Does not potentiate mGlu5 modulation of NMDA receptor currents in hippocampal neurons. | [3][4] |
Signaling Pathways and Biased Modulation
The differential effects of this compound and VU0409551 on mGlu5 signaling pathways are a clear illustration of biased modulation. VU0409551 exhibits a distinct signaling fingerprint, selectively potentiating Gαq-mediated pathways (calcium mobilization and ERK phosphorylation) without affecting the mGlu5-NMDA receptor interaction. This profile is of significant interest as the potentiation of NMDA receptor currents by some mGlu5 PAMs has been linked to potential adverse effects.[2][4]
While the in vitro biased agonism profile of this compound is not as extensively characterized in the public domain, its in vivo activity in models involving NMDA receptor antagonists suggests a potential for differential modulation of mGlu5 signaling in a physiological context.[5]
References
- 1. guidetopharmacology.org [guidetopharmacology.org]
- 2. Discovery of VU0409551/JNJ-46778212: An mGlu5 Positive Allosteric Modulator Clinical Candidate Targeting Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biased mGlu5 positive allosteric modulators provide in vivo efficacy without potentiating mGlu5 modulation of NMDAR currents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mGlu₅ positive allosteric modulator this compound differentially modulates motor, instrumental and cognitive effects of NMDA receptor antagonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Positive Allosteric Modulators of mGluR5 for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of alternative positive allosteric modulators (PAMs) to LSN2463359 for the metabotropic glutamate (B1630785) receptor 5 (mGluR5). This document synthesizes key experimental data, details methodologies for crucial assays, and visualizes relevant biological and experimental workflows to aid in the selection of appropriate tool compounds for preclinical research in CNS disorders.
Introduction to mGluR5 and the Role of Positive Allosteric Modulators
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor critically involved in modulating excitatory synaptic transmission and plasticity throughout the central nervous system. Its dysfunction has been implicated in a variety of neuropsychiatric and neurodegenerative disorders, including schizophrenia, fragile X syndrome, and Parkinson's disease. Positive allosteric modulators of mGluR5 represent a promising therapeutic strategy. Unlike orthosteric agonists that directly activate the receptor, PAMs bind to a distinct allosteric site, potentiating the receptor's response to the endogenous ligand, glutamate. This mechanism offers the potential for greater subtype selectivity and a more nuanced modulation of receptor function, preserving the spatial and temporal dynamics of natural glutamatergic signaling.
This compound is a well-characterized mGluR5 PAM that has demonstrated efficacy in preclinical models. However, the exploration of alternative PAMs is crucial for identifying compounds with improved pharmacological profiles, including enhanced potency, selectivity, and better in vivo properties, as well as for mitigating potential off-target effects or neurotoxicity. This guide focuses on a comparative analysis of this compound and three key alternative mGluR5 PAMs: CDPPB, VU0360172, and LSN2814617.
Comparative Pharmacological Profiles
The following tables summarize the in vitro and in vivo pharmacological data for this compound and its alternatives. These compounds have been selected based on their characterization in the scientific literature as potent and selective mGluR5 PAMs.
In Vitro Potency and Binding Affinity
| Compound | Assay Type | Species | Cell Line | EC50 (nM) | Ki (nM) | Reference(s) |
| This compound | Calcium Mobilization | Human | - | - | - | [1] |
| Calcium Mobilization | Rat | - | - | - | [1] | |
| Radioligand Binding ([³H]MPEP) | Rat | Hippocampal Membranes | - | - | [1] | |
| CDPPB | Calcium Mobilization | Human | CHO | ~27 | - | [2] |
| Calcium Mobilization | Rat | - | 20 | - | [3][4] | |
| Radioligand Binding ([³H]methoxyPEPy) | Rat | - | - | Competes | [2] | |
| VU0360172 | Calcium Mobilization | Rat | - | 16 | 195 | [5] |
| Radioligand Binding ([³H]methoxyPEPy) | Rat | HEK293 | - | Competes | [5] | |
| LSN2814617 | Calcium Mobilization | Human | MCB3901 | 52 | - | [3][6] |
| Calcium Mobilization | Rat | - | 42 | - | [3] | |
| Radioligand Binding ([³H]MPEP) | Rat | Hippocampal Membranes | - | - | [6] |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum.[7] A lower EC50 value indicates greater potency. Ki (Inhibition constant) represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. A lower Ki value indicates greater binding affinity.
In Vivo Efficacy in a Preclinical Model of Schizophrenia
The amphetamine-induced hyperlocomotion model in rodents is a widely used preclinical screen for potential antipsychotic activity. The ability of a compound to reverse this hyperlocomotion is indicative of its potential to treat the positive symptoms of schizophrenia.
| Compound | Animal Model | Species | Efficacy | Reference(s) |
| This compound | Amphetamine-induced hyperlocomotion | Rat | Attenuates deficits | [1] |
| CDPPB | Amphetamine-induced hyperlocomotion | Rat | Reverses hyperlocomotion | [2][3] |
| VU0360172 | Amphetamine-induced hyperlocomotion | Rat | Dose-dependent reversal | [5] |
| LSN2814617 | Amphetamine-induced hyperlocomotion | Rat | Modulates hyperactivity | [1] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and the experimental approaches used to characterize these compounds, the following diagrams are provided.
mGluR5 Signaling Pathway
References
- 1. LSN2814617 | mGlu5调节剂 | MCE [medchemexpress.cn]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide: The Functional Effects of L-SN2463359, an mGluR5 Positive Allosteric Modulator, Versus Known mGluR5 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the functional effects of LSN2463359, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), with those of well-characterized mGluR5 antagonists. As a PAM, this compound enhances the receptor's response to the endogenous ligand glutamate, while antagonists block this response. Therefore, this guide will focus on comparing their distinct pharmacological profiles and functional outcomes in various experimental paradigms.
In Vitro Pharmacological Profile: A Quantitative Comparison
The in vitro potency of this compound as an mGluR5 PAM is contrasted with the inhibitory potency of several known mGluR5 antagonists. This comparison is based on their performance in radioligand binding assays and functional assays measuring the modulation of glutamate-induced intracellular signaling.
| Compound | Class | Assay Type | Parameter | Value (nM) | Species | Reference |
| This compound | mGluR5 PAM | [³H]MPEP Displacement | Ki | 18 | Rat | [1] |
| Glutamate Potentiation (Calcium Mobilization) | EC50 | 110 | Rat | [1] | ||
| MPEP | mGluR5 Antagonist | [³H]MPEP Binding | IC50 | 36 | Human | [2] |
| Quisqualate-stimulated PI Hydrolysis | IC50 | 36 | Rat | [2] | ||
| Fenobam | mGluR5 Antagonist | [³H]Fenobam Binding | Kd | 54 ± 6 | Rat | |
| Quisqualate-evoked Calcium Response | IC50 | 58 ± 2 | Human | [3] | ||
| SIB-1893 | mGluR5 Antagonist | CHPG-induced PI Hydrolysis Inhibition | - | Effective at lower concentrations than for neuroprotection | Rat |
Note: Direct comparative studies of this compound against these antagonists in the same assays are limited. The data presented is compiled from various sources and should be interpreted with this in mind.
In Vivo Functional Effects: Modulation of NMDA Receptor-Mediated Behaviors
This compound has been primarily characterized by its ability to modulate behaviors induced by N-methyl-D-aspartate (NMDA) receptor antagonists, a key area of interest for schizophrenia research.[3] In contrast, mGluR5 antagonists have been investigated for their anxiolytic, analgesic, and neuroprotective properties.
| Behavioral Paradigm | This compound (mGluR5 PAM) Effect | mGluR5 Antagonist (e.g., MPEP) Effect |
| NMDA Antagonist-Induced Hyperlocomotion | No significant impact on PCP or SDZ 220,581-induced hyperactivity.[4] | Potentiates the effects of noncompetitive NMDA receptor antagonists like PCP.[5] |
| Instrumental Responding | Attenuated the suppression of response rate induced by the competitive NMDA antagonist SDZ 220,581.[4] | Can reduce responding for reinforcing stimuli. |
| Cognitive Deficits (Reversal Learning) | Reversed the deficit in discrimination and reversal learning induced by SDZ 220,581.[4] | Can impair learning and memory in some tasks. |
| Anxiety Models | Not extensively reported. | Anxiolytic-like effects observed in various preclinical models. |
| Pain Models | Not extensively reported. | Analgesic effects in models of inflammatory and neuropathic pain. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.
mGluR5 Signaling Pathway
Caption: Simplified mGluR5 signaling cascade and points of modulation.
Experimental Workflow: In Vitro [³H]MPEP Displacement Assay
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: In Vivo Behavioral Testing (e.g., Reversal Learning)
Caption: General workflow for a reversal learning behavioral experiment.
Experimental Protocols
In Vitro: [³H]MPEP Displacement Assay
This protocol is a generalized procedure based on standard radioligand binding assays.
-
Membrane Preparation: Cell membranes expressing recombinant rat mGluR5 are prepared and suspended in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of the radioligand [³H]MPEP.
-
Compound Addition: this compound or a reference antagonist is added in a range of concentrations.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]MPEP (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.
In Vivo: Locomotor Activity Assessment in Rats
This protocol is based on the methods described by Gastambide et al. (2013).[4]
-
Apparatus: Locomotor activity is monitored in transparent open-field arenas equipped with infrared beams to automatically record horizontal and vertical movements.
-
Habituation: Rats are habituated to the testing room for at least one hour before the experiment.
-
Drug Administration: this compound (or vehicle) is administered intraperitoneally (i.p.) at a specified time before the NMDA receptor antagonist (e.g., PCP or SDZ 220,581) or vehicle.
-
Testing: Immediately after the second injection, rats are placed in the center of the open-field arena, and locomotor activity is recorded for a defined period (e.g., 90 minutes).
-
Data Analysis: The total distance traveled, rearing frequency, and other locomotor parameters are analyzed using statistical methods to compare the effects of the different treatment groups.
In Vivo: Instrumental Responding (Variable Interval 30s)
This protocol is adapted from the study by Gastambide et al. (2013).[4]
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a food dispenser, and a house light.
-
Training: Rats are trained to press a lever for a food reward (e.g., sucrose (B13894) pellets) on a variable interval 30-second (VI30) schedule of reinforcement.
-
Drug Administration: On the test day, this compound (or vehicle) is administered i.p. prior to the administration of an NMDA receptor antagonist (e.g., SDZ 220,581) or vehicle.
-
Testing: Following drug administration, rats are placed in the operant chambers, and their lever-pressing rate is recorded for the duration of the session.
-
Data Analysis: The rate of responding (lever presses per minute) is compared across the different treatment groups to assess the effects of the compounds on instrumental performance.
In Vivo: Discrimination and Reversal Learning Task
This protocol is a generalized procedure based on the task described by Gastambide et al. (2013).[4]
-
Apparatus: Operant conditioning chambers with two retractable levers and associated cue lights.
-
Acquisition Phase: Rats are trained on a simple discrimination task where pressing one of two levers (the "correct" lever) is rewarded, while pressing the other ("incorrect") lever has no consequence. The position of the correct lever is signaled by a cue (e.g., a light above the lever).
-
Reversal Phase: Once the rats reach a predefined performance criterion in the acquisition phase, the stimulus-reward contingencies are reversed. The previously incorrect lever now becomes the correct lever, and vice versa.
-
Drug Administration: this compound, an NMDA receptor antagonist (e.g., SDZ 220,581), or their respective vehicles are administered before the reversal learning session.
-
Data Analysis: The number of trials to reach criterion, the number of correct and incorrect responses, and perseverative errors are measured and compared between the different treatment groups to evaluate cognitive flexibility.
Conclusion
This compound, as an mGluR5 PAM, and mGluR5 antagonists represent two distinct strategies for modulating the mGluR5 system, leading to different and sometimes opposing functional outcomes. While this compound enhances mGluR5 signaling and shows promise in mitigating certain cognitive deficits induced by NMDA receptor hypofunction, mGluR5 antagonists block receptor activity and have demonstrated efficacy in models of anxiety and pain. The choice between these modulatory approaches will depend on the specific therapeutic indication and the desired physiological effect. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of these different classes of mGluR5 modulators.
References
- 1. The Effects of Energy-Rich Diets on Discrimination Reversal Learning and on BDNF in the Hippocampus and Prefrontal Cortex of the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of locomotor activity in the rat: parallelism index, a new measure of locomotor exploratory pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A method for measuring locomotor behavior in rodents: contrast-sensitive computer-controlled video tracking activity assessment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mGlu₅ positive allosteric modulator this compound differentially modulates motor, instrumental and cognitive effects of NMDA receptor antagonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cross-Validation of LSN2463359 Findings: A Comparative Guide for Researchers
An In-depth Analysis of the mGlu₅ Positive Allosteric Modulator LSN2463359 in Preclinical Models of Schizophrenia
This guide provides a comprehensive comparison of the metabotropic glutamate (B1630785) receptor 5 (mGlu₅) positive allosteric modulator (PAM) this compound with other relevant compounds. The data presented here is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of mGlu₅ modulation for central nervous system disorders, particularly schizophrenia. This document summarizes key findings from various preclinical studies, offering a cross-validation perspective by comparing its performance against different NMDA receptor antagonists and other mGlu₅ PAMs.
Comparative Efficacy of this compound in Preclinical Models
This compound has been primarily investigated for its ability to mitigate behavioral deficits induced by N-methyl-D-aspartate (NMDA) receptor antagonists, which are often used to model symptoms of schizophrenia in rodents. The efficacy of this compound appears to be dependent on the specific NMDA receptor antagonist used and the behavioral paradigm being assessed.
In Vivo Behavioral Studies
The following tables summarize the key findings from studies comparing the effects of this compound and other compounds on behaviors relevant to schizophrenia.
Table 1: Effect of this compound on NMDA Receptor Antagonist-Induced Hyperlocomotion
| NMDA Receptor Antagonist | This compound Effect | Comparator Compounds | Comparator Effects |
| Phencyclidine (PCP) | No or minor impact on hyperactivity.[1] | - | - |
| SDZ 220,581 | No or minor impact on hyperactivity.[1] | - | - |
Table 2: Effect of this compound on NMDA Receptor Antagonist-Induced Deficits in Instrumental Responding
| NMDA Receptor Antagonist | Deficit Induced | This compound Effect | Comparator Compounds | Comparator Effects |
| SDZ 220,581 | Suppression of response rate.[1] | Attenuated the suppression.[1] | LSN2814617 | Attenuated the deficits.[2] |
| Ro 63-1908 | Stimulation of response rate.[1] | Attenuated the stimulation.[1] | - | - |
| PCP | Altered instrumental effects.[1] | Failed to alter the effects.[1] | - | - |
| MK-801 | Altered instrumental effects.[1] | Failed to alter the effects.[1] | - | - |
Table 3: Effect of this compound on NMDA Receptor Antagonist-Induced Cognitive Deficits in Reversal Learning
| NMDA Receptor Antagonist | Deficit Induced | This compound Effect | Comparator Compounds | Comparator Effects |
| SDZ 220,581 | Deficit in discrimination and reversal learning.[1] | Reversed the deficit.[1] | - | - |
| PCP | Deficit in discrimination and reversal learning.[1] | Unable to reverse the deficit.[1] | - | - |
In Vitro Characterization
This compound and its comparators have been characterized in vitro to determine their potency and selectivity for the mGlu₅ receptor.
Table 4: In Vitro Potency and Efficacy of mGlu₅ Positive Allosteric Modulators
| Compound | Receptor | Assay | Potency/Efficacy |
| This compound | Human and rat mGlu₅ | Glutamate concentration-response | 2-3 fold curve shift ratio.[2] |
| LSN2814617 | Human and rat mGlu₅ | Glutamate concentration-response | 2-3 fold curve shift ratio.[2] |
| CDPPB | mGlu₅ | In vivo target engagement | Poor evidence.[2] |
| ADX47273 | mGlu₅ | In vivo target engagement | Poor evidence.[2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key experiments cited in this guide.
In Vivo: NMDA Receptor Antagonist-Induced Reversal Learning Deficit in Rats
This protocol outlines a typical procedure to assess the ability of a compound to reverse cognitive deficits induced by an NMDA receptor antagonist.
-
Animals: Male Lister Hooded rats are commonly used. They should be housed in a controlled environment with a regular light-dark cycle and access to food and water ad libitum, unless specified otherwise for the experiment.
-
Apparatus: A standard operant chamber equipped with two retractable levers, a food dispenser, and a house light.
-
Pre-training:
-
Lever Press Training: Rats are trained to press a lever for a food reward (e.g., 45 mg sucrose (B13894) pellet) on a continuous reinforcement schedule.
-
Discrimination Training: Rats are then trained to discriminate between two levers. A press on the "correct" lever is rewarded, while a press on the "incorrect" lever is not and may be accompanied by a brief timeout period. The correct lever is counterbalanced across rats. Training continues until a criterion is met (e.g., >80% correct responses for two consecutive days).
-
-
Drug Administration:
-
This compound is typically administered orally (p.o.) at a specific time point before the behavioral session.
-
The NMDA receptor antagonist (e.g., SDZ 220,581) is administered via an appropriate route (e.g., subcutaneous, s.c.) prior to the session.
-
-
Reversal Learning Task:
-
Once the initial discrimination is learned, the contingencies are reversed. The previously "incorrect" lever becomes the "correct" lever, and vice versa.
-
The number of trials to reach a set criterion of successful reversals is the primary measure of cognitive flexibility. Errors (perseverative vs. regressive) are also analyzed.
-
-
Data Analysis: The effects of the test compounds on the number of trials to criterion, error rates, and response latencies are analyzed using appropriate statistical methods, such as ANOVA.
In Vitro: Calcium Mobilization Assay for mGlu₅ PAM Activity
This assay is used to determine the potency and efficacy of a compound as a positive allosteric modulator of the mGlu₅ receptor.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the rat or human mGlu₅ receptor are cultured in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum).
-
Assay Preparation:
-
Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
The growth medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specific duration at 37°C.
-
-
Compound Addition and Signal Detection:
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
The test compound (e.g., this compound) is added at various concentrations.
-
After a short incubation period, a sub-maximal concentration (EC₂₀) of glutamate is added to stimulate the mGlu₅ receptor.
-
The fluorescence intensity, which corresponds to the intracellular calcium concentration, is measured over time.
-
-
Data Analysis: The potentiation of the glutamate-induced calcium signal by the test compound is quantified. The EC₅₀ (concentration of the compound that produces 50% of its maximal effect) is calculated to determine the potency of the PAM.
Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow.
Caption: Proposed signaling pathway for this compound action.
Caption: Experimental workflow for a reversal learning study.
References
- 1. The mGlu₅ positive allosteric modulator this compound differentially modulates motor, instrumental and cognitive effects of NMDA receptor antagonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro characterisation of the novel positive allosteric modulators of the mGlu₅ receptor, this compound and LSN2814617, and their effects on sleep architecture and operant responding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
LSN2463359: A Comparative Pharmacological Review of a Novel mGlu₅ Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of the comparative pharmacology of LSN2463359, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu₅). The potential therapeutic relevance of mGlu₅ modulation, particularly in the context of schizophrenia and cognitive disorders, has driven the development of numerous PAMs. This document objectively compares the in vitro and in vivo pharmacological properties of this compound with other notable mGlu₅ PAMs, supported by experimental data and detailed methodologies.
Comparative In Vitro Pharmacology of mGlu₅ PAMs
The following table summarizes the in vitro potency and selectivity of this compound in comparison to other well-characterized mGlu₅ PAMs. The data highlights the high potency of this compound at the human mGlu₅ receptor.
| Compound | h-mGlu₅ EC₅₀ (nM)¹ | Selectivity Profile | Reference |
| This compound | 24 | Potent and selective potentiator of human and rat mGlu₅ receptors with no detectable intrinsic agonist properties. No activity at other mGluRs.[1] | [1] |
| LSN2814617 | 52 (human), 42 (rat) | Potent and selective potentiator of human and rat mGlu₅ receptors with no detectable intrinsic agonist properties. | [1] |
| CDPPB | ~27 | Potent and selective mGlu₅ PAM. Exhibits agonist-like activity at higher concentrations. | |
| ADX47273 | 170 | Potent, selective, and brain-penetrant mGlu₅ PAM. | |
| VU0360172 | 16 | Potent and selective mGlu₅ PAM. | |
| VU0409551 | 235 | Potent and selective mGlu₅ PAM that does not potentiate mGlu₅ modulation of NMDAR currents. |
¹EC₅₀ values represent the concentration of the compound required to produce 50% of the maximal potentiation of an EC₂₀ response to glutamate in a calcium mobilization assay.
In Vivo Pharmacological Comparison
This compound has demonstrated significant in vivo activity, particularly in models relevant to schizophrenia and cognitive function. A key differentiator for this compound and its structural analog LSN2814617 is their marked wake-promoting properties, in contrast to earlier mGlu₅ PAMs like CDPPB and ADX47273 which showed poor in vivo target engagement.[1]
Effects on NMDA Receptor Antagonist-Induced Deficits
This compound has been shown to attenuate the behavioral and cognitive deficits induced by the competitive NMDA receptor antagonist SDZ 220,581.[2] However, its effects are dependent on the type of NMDA receptor antagonist used, suggesting a nuanced interaction with the NMDA receptor system. For instance, this compound was effective against deficits induced by the competitive antagonist SDZ 220,581 but not against those induced by the non-competitive open-channel blockers PCP and MK-801.[2] This suggests that the therapeutic potential of this compound may be linked to specific types of NMDA receptor hypofunction.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Figure 1: mGlu₅ Receptor Signaling Pathway.
References
- 1. In vitro characterisation of the novel positive allosteric modulators of the mGlu₅ receptor, this compound and LSN2814617, and their effects on sleep architecture and operant responding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mGlu₅ positive allosteric modulator this compound differentially modulates motor, instrumental and cognitive effects of NMDA receptor antagonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of NMDA Receptor Modulation: A Comparative Guide to the Preclinical Limitations of LSN2463359
For researchers, scientists, and drug development professionals, understanding the preclinical profile of a compound is paramount to its clinical translation. LSN2463359, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5), has shown promise in preclinical models of schizophrenia. However, a critical examination of the data reveals significant limitations, particularly concerning its interaction with different classes of N-methyl-D-aspartate (NMDA) receptor antagonists. This guide provides a detailed comparison of this compound with other mGlu5 PAMs, highlighting its circumscribed efficacy and offering insights into the complex interplay between mGlu5 and NMDA receptor signaling.
Key Findings at a Glance
This compound demonstrates a clear, yet highly specific, efficacy profile in preclinical models of schizophrenia. Its ability to ameliorate cognitive and behavioral deficits is contingent on the specific pharmacological challenge used to induce these deficits. While effective against the effects of a competitive NMDA receptor antagonist, it fails to show significant activity against non-competitive channel blockers. This nuanced profile underscores the importance of selecting appropriate preclinical models to predict clinical efficacy.
Comparative Efficacy of this compound and Other mGlu5 PAMs
The following tables summarize the performance of this compound in key preclinical models relevant to schizophrenia, in comparison to other mGlu5 PAMs where data is available.
| Model | NMDA Receptor Antagonist | Compound | Dose (mg/kg, p.o.) | Effect on Locomotor Hyperactivity | Source |
| Pharmacologically-Induced Hyperactivity | Phencyclidine (PCP) | This compound | 5 | No or minor impact | [1] |
| SDZ 220,581 | This compound | 5 | No or minor impact | [1] |
| Model | NMDA Receptor Antagonist | Compound | Dose (mg/kg, p.o.) | Effect on Instrumental Responding Deficits | Source |
| Instrumental Responding (Variable Interval) | SDZ 220,581 | This compound | 5 | Attenuated suppression of response rate | [1] |
| Ro 63-1908 | This compound | 5 | Attenuated stimulation of response rate | [1] | |
| PCP | This compound | 5 | Failed to alter instrumental effects | [1] | |
| MK-801 | This compound | 5 | Failed to alter instrumental effects | [1] |
| Model | NMDA Receptor Antagonist | Compound | Dose (mg/kg, p.o.) | Effect on Reversal Learning Deficits | Source |
| Cognitive Deficits | SDZ 220,581 | This compound | 5 | Reversed deficit | [1] |
| PCP | This compound | 5 | Failed to reverse deficit | [1] | |
| Neurodevelopmental Model | MAM E17 | This compound | 5 | Selectively attenuated reversal learning deficits | [1] |
| Compound | In Vivo Target Engagement (Receptor Occupancy/EEG) | Source |
| This compound | Good | [2] |
| LSN2814617 | Good | [2] |
| CDPPB | Poor | [2] |
| ADX47273 | Poor | [2] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental designs, the following diagrams are provided.
References
- 1. The mGlu₅ positive allosteric modulator this compound differentially modulates motor, instrumental and cognitive effects of NMDA receptor antagonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro characterisation of the novel positive allosteric modulators of the mGlu₅ receptor, this compound and LSN2814617, and their effects on sleep architecture and operant responding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of LSN2463359: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the specificity of a chemical probe is paramount to interpreting experimental results and predicting potential clinical outcomes. This guide provides a comprehensive assessment of the specificity of LSN2463359, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5), by comparing its performance with other alternatives and presenting supporting experimental data.
This compound is a potent and selective positive allosteric modulator of the mGlu5 receptor, enhancing the receptor's response to the endogenous agonist, glutamate.[1][2] It has been utilized in preclinical studies to investigate the therapeutic potential of mGlu5 modulation for central nervous system disorders. This guide delves into the available data to objectively evaluate its selectivity profile.
Quantitative Specificity Profile of this compound
One source indicates that this compound has no activity at the related metabotropic glutamate receptors mGlu1, mGlu2, mGlu3, mGlu4, and mGlu8, as well as the GABA-B receptor. This suggests a high degree of selectivity within the mGluR family and against a key inhibitory receptor.
For its primary target, this compound demonstrates high potency. In vitro studies have shown it to be a potent potentiator of both human and rat mGlu5 receptors.[1]
Table 1: In Vitro Activity Profile of this compound
| Target | Assay Type | Species | Activity (IC50/EC50) | Source |
| mGlu5 | Positive Allosteric Modulation | Human, Rat | Potent (EC50 in nM range) | [1] |
| mGlu1 | Not specified | Not specified | No Activity | Tocris Bioscience |
| mGlu2 | Not specified | Not specified | No Activity | Tocris Bioscience |
| mGlu3 | Not specified | Not specified | No Activity | Tocris Bioscience |
| mGlu4 | Not specified | Not specified | No Activity | Tocris Bioscience |
| mGlu8 | Not specified | Not specified | No Activity | Tocris Bioscience |
| GABA-B | Not specified | Not specified | No Activity | Tocris Bioscience |
Comparison with Alternative mGlu5 Positive Allosteric Modulators
Several other positive allosteric modulators of mGlu5 have been developed and characterized, offering points of comparison for this compound. These include CDPPB, ADX47273, and VU0409551. While a direct head-to-head comparison of broad-panel off-target screening is not publicly available, some studies provide insights into their relative properties.
For instance, in vivo studies have shown that this compound and another novel PAM, LSN2814617, demonstrate marked wake-promoting properties with little rebound hypersomnolence.[1] In contrast, the earlier mGlu5 PAMs, CDPPB and ADX47273, showed relatively poor evidence of in vivo target engagement in receptor occupancy assays and EEG studies.[1]
VU0409551 is another mGlu5 PAM that has been characterized as a biased modulator, selectively potentiating Gαq-mediated signaling without affecting mGlu5 modulation of NMDA receptor currents. This highlights the importance of considering not just off-target effects, but also the specific signaling pathways modulated by different PAMs.
Table 2: Qualitative Comparison of mGlu5 PAMs
| Compound | Primary Target | Known Off-Targets/Selectivity | Key Differentiating Features |
| This compound | mGlu5 | No activity at mGlu1-4, mGlu8, GABA-B | Potent in vitro and in vivo activity, wake-promoting effects. |
| CDPPB | mGlu5 | Limited public data | Lower in vivo target engagement in some studies compared to this compound.[1] |
| ADX47273 | mGlu5 | Limited public data | Lower in vivo target engagement in some studies compared to this compound.[1] |
| VU0409551 | mGlu5 | Limited public data | Biased PAM, does not potentiate mGlu5 modulation of NMDA receptor currents. |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following are summaries of key experimental methods used to characterize the specificity and function of this compound, based on published literature.
In Vitro Characterization of mGlu5 Potentiation
The potency and efficacy of this compound as an mGlu5 PAM are typically determined using cell-based assays that measure the potentiation of the glutamate-induced response.
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing either human or rat mGlu5 receptors are commonly used.
-
Assay Principle: The assay measures the intracellular calcium mobilization in response to the application of a sub-maximal concentration of glutamate in the presence and absence of the test compound (this compound).
-
Methodology:
-
Cells are plated in multi-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A baseline fluorescence reading is taken.
-
This compound is added at various concentrations.
-
A fixed, sub-maximal (EC20) concentration of glutamate is added to stimulate the mGlu5 receptor.
-
The change in fluorescence, indicative of intracellular calcium levels, is measured using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Data is analyzed to determine the EC50 (concentration of this compound that produces 50% of its maximal potentiation).
-
Radioligand Binding Assays for Target Engagement
To confirm direct binding to the mGlu5 receptor, competition binding assays are performed using a radiolabeled ligand known to bind to an allosteric site on the receptor.
-
Radioligand: [³H]MPEP is a commonly used radiolabeled antagonist that binds to an allosteric site on the mGlu5 receptor.
-
Assay Principle: The ability of this compound to displace the binding of [³H]MPEP from the mGlu5 receptor is measured.
-
Methodology:
-
Cell membranes prepared from HEK293 cells expressing the mGlu5 receptor are incubated with a fixed concentration of [³H]MPEP.
-
Increasing concentrations of this compound are added to the incubation mixture.
-
After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
The data is used to calculate the inhibitory constant (Ki) of this compound. A lower Ki value indicates a higher binding affinity. Studies have shown that this compound displaces the mGlu5 receptor antagonist radioligand, [³H]MPEP, in vitro.[1]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental setups can aid in understanding the assessment of this compound's specificity.
mGlu5 receptor signaling pathway modulated by this compound.
Workflow for assessing the specificity of this compound.
References
A Comparative Analysis of LSN2463359 and Traditional Antipsychotics in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the novel investigational compound LSN2463359 and traditional antipsychotics, focusing on their distinct mechanisms of action and their differential effects in preclinical models relevant to schizophrenia. The information presented is based on available preclinical data and is intended to inform research and development in the field of neuropsychiatric disorders.
Introduction
Traditional antipsychotics, primarily acting as dopamine (B1211576) D2 receptor antagonists, have been the cornerstone of schizophrenia treatment for decades. While effective in managing positive symptoms, their utility is often limited by a challenging side-effect profile, including extrapyramidal symptoms (EPS) and tardive dyskinesia. This compound represents a departure from this dopamine-centric approach. It is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5), a target implicated in the glutamate hypothesis of schizophrenia. This guide will objectively compare the preclinical data available for this compound with that of traditional antipsychotics, typified by haloperidol (B65202).
Mechanism of Action
The fundamental difference between this compound and traditional antipsychotics lies in their molecular targets and mechanisms of action.
-
This compound: As a positive allosteric modulator of the mGlu5 receptor, this compound does not activate the receptor directly but enhances its response to the endogenous ligand, glutamate. The mGlu5 receptor is known to functionally interact with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal communication.[1] By potentiating mGlu5 signaling, this compound is hypothesized to indirectly normalize NMDA receptor function, which is thought to be hypoactive in schizophrenia.
-
Traditional Antipsychotics (e.g., Haloperidol): These drugs act as antagonists at dopamine D2 receptors.[2][3][4] The therapeutic effects on positive symptoms are believed to be mediated by blocking dopamine signaling in the mesolimbic pathway. However, their antagonism of D2 receptors in the nigrostriatal pathway is associated with a high risk of motor side effects.[2]
Signaling Pathway Diagram
Preclinical Efficacy Data
Models of Positive Symptoms
A common preclinical model for positive symptoms involves inducing hyperlocomotion in rodents using NMDA receptor antagonists like phencyclidine (PCP) or MK-801.
Table 1: Effects on NMDA Receptor Antagonist-Induced Hyperlocomotion
| Compound | Animal Model | NMDA Antagonist | Dose Range | Effect on Hyperlocomotion | Reference |
| This compound | Rat | PCP, SDZ 220,581 | Not Specified | No or minor impact | [2] |
| Haloperidol | Mouse | MK-801 | 0.05 - 0.2 mg/kg | Significant reduction | [5] |
-
Interpretation: this compound appears to have minimal effect on locomotor hyperactivity induced by NMDA receptor antagonists, a model where traditional antipsychotics like haloperidol show robust efficacy. This suggests that this compound may not target the same neurobiological pathways responsible for psychomotor agitation as traditional antipsychotics.
Models of Cognitive Deficits
Cognitive impairment is a core feature of schizophrenia that is poorly addressed by current treatments. Preclinical models often assess cognitive function through tasks such as reversal learning.
Table 2: Effects on Cognitive Deficits in Schizophrenia Models
| Compound | Animal Model | Cognitive Task | Effect | Reference |
| This compound | Rat (MAM E17 neurodevelopmental model) | Reversal Learning | Attenuated deficits | [2] |
| This compound | Rat (PCP-induced model) | Reversal Learning | No effect | [2] |
| Haloperidol | Rat (Amphetamine-induced model) | Sustained Attention | Attenuated deficits | [4] |
-
Interpretation: this compound shows promise in ameliorating cognitive deficits in a neurodevelopmental model of schizophrenia, suggesting a potential to address this unmet medical need. Its lack of efficacy in an acute NMDA antagonist model highlights the importance of the model system in predicting therapeutic effects. Haloperidol has also been shown to have some beneficial effects on attention in a different preclinical model.
Preclinical Side-Effect Profile
A major differentiating factor for novel antipsychotics is their side-effect profile, particularly the propensity to induce extrapyramidal symptoms (EPS).
Catalepsy as a Predictor of EPS
The catalepsy test in rodents is a widely used model to predict the likelihood of a compound causing EPS in humans.
Table 3: Effects on Catalepsy
| Compound | Animal Model | Catalepsy Test | Effect | Reference |
| This compound | Not reported in available literature | - | - | - |
| Haloperidol | Rat | Bar test | Dose-dependent induction of catalepsy | [3][6] |
-
Interpretation: While no data on this compound in the catalepsy test was found, its mechanism of action, which does not directly involve dopamine receptor blockade, suggests a low propensity for inducing catalepsy and, by extension, EPS. In contrast, haloperidol reliably induces catalepsy, consistent with its known clinical side effects.
Experimental Protocols
Locomotor Activity Test
-
Objective: To assess spontaneous or drug-induced changes in motor activity.
-
Apparatus: An open-field arena equipped with infrared beams to automatically track movement.
-
Procedure:
-
Animals are habituated to the testing room for at least 30 minutes prior to testing.
-
Animals are placed individually into the center of the open-field arena.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration (e.g., 60 minutes).
-
For drug studies, animals are administered the test compound or vehicle at a specified time before being placed in the arena.
-
-
Diagram:
Caption: Experimental workflow for the locomotor activity test.
Catalepsy Bar Test
-
Objective: To measure the time an animal maintains an externally imposed posture, as an index of extrapyramidal side effects.
-
Apparatus: A horizontal bar raised to a specific height from a flat surface.
-
Procedure:
-
The animal's forepaws are gently placed on the bar.
-
The latency to remove both forepaws from the bar is recorded with a stopwatch.
-
A maximum cut-off time (e.g., 180 seconds) is typically used.
-
-
Diagram:
Caption: Experimental workflow for the catalepsy bar test.
Summary and Future Directions
This compound and traditional antipsychotics represent two distinct therapeutic strategies for schizophrenia. The preclinical data suggest that this compound, with its glutamatergic mechanism, may offer a different spectrum of efficacy, potentially targeting cognitive deficits with a lower risk of extrapyramidal side effects. In contrast, traditional antipsychotics are effective against positive symptoms but are limited by their motor side-effect profile.
The lack of direct comparative studies is a significant gap in the current understanding. Future preclinical research should aim to conduct head-to-head comparisons of this compound and traditional antipsychotics in a battery of behavioral models assessing positive, negative, and cognitive symptoms, as well as a comprehensive side-effect profile. Such studies will be crucial in determining the potential clinical utility of mGlu5 positive allosteric modulators as a novel class of antipsychotic agents.
References
- 1. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 2. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalepsy test in rats [protocols.io]
- 4. Detection of the moderately beneficial cognitive effects of low-dose treatment with haloperidol or clozapine in an animal model of the attentional impairments of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to mGlu5 Positive Allosteric Modulators, Featuring LSN2463359
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of metabotropic glutamate (B1630785) receptor 5 (mGlu5) positive allosteric modulators (PAMs), with a specific focus on LSN2463359. The content is designed to offer an objective overview of its performance relative to other notable mGlu5 PAMs, supported by experimental data and detailed methodologies.
Introduction to mGlu5 PAMs
Metabotropic glutamate receptor 5 (mGlu5) is a G protein-coupled receptor critically involved in excitatory synaptic transmission and plasticity. Its modulation has emerged as a promising therapeutic strategy for various central nervous system (CNS) disorders, including schizophrenia, fragile X syndrome, and anxiety. Positive allosteric modulators (PAMs) of mGlu5 are of particular interest as they enhance the receptor's response to the endogenous ligand, glutamate, offering a more nuanced modulation of signaling pathways compared to direct agonists. This guide focuses on this compound and compares its pharmacological profile with other well-characterized mGlu5 PAMs such as CDPPB, ADX47273, and VU0360172.
Comparative Pharmacological Data
The following tables summarize the in vitro and in vivo pharmacological properties of this compound and other selected mGlu5 PAMs.
Table 1: In Vitro Potency and Affinity of mGlu5 PAMs
| Compound | Potency (EC₅₀) | Binding Affinity (Kᵢ) | Fold Shift | Notes |
| This compound | Not explicitly reported | Displaces [³H]MPEP | 2-3 fold | Described as a potent and selective potentiator of human and rat mGlu5 receptors.[1] |
| LSN2814617 | Not explicitly reported | Displaces [³H]MPEP | 2-3 fold | A novel mGlu5 PAM characterized alongside this compound.[1] |
| CDPPB | ~27 nM | Competes with [³H]methoxyPEPy | 3-9 fold | A well-characterized mGlu5 PAM. |
| ADX47273 | 170 nM | - | - | Potent, selective, and brain-penetrant mGlu5 PAM. |
| VU0360172 | 16 nM | 195 nM | - | A potent and selective mGlu5 PAM. |
Table 2: In Vivo Target Engagement and Efficacy
| Compound | In Vivo Target Engagement | Efficacy Models |
| This compound | Occupies hippocampal mGlu5 receptors in vivo. | Attenuates deficits in operant behavior induced by an NMDA receptor antagonist. Marked wake-promoting properties.[1] |
| LSN2814617 | Occupies hippocampal mGlu5 receptors in vivo. | Attenuates deficits in operant behavior induced by an NMDA receptor antagonist. Marked wake-promoting properties.[1] |
| CDPPB | Poor in vivo target engagement in some assays. | - |
| ADX47273 | Poor in vivo target engagement in some assays. | - |
| VU0360172 | Shows in vivo efficacy in rodent models. | Reverses amphetamine-induced hyperlocomotion. |
Key Signaling Pathways
mGlu5 activation by glutamate, and potentiation by PAMs, initiates a cascade of intracellular signaling events. The canonical pathway involves the activation of Gαq, leading to the stimulation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium and activation of protein kinase C (PKC). Furthermore, mGlu5 receptors physically and functionally interact with N-methyl-D-aspartate (NMDA) receptors, forming a receptor complex that plays a crucial role in synaptic plasticity.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
